Product packaging for Tomatine(Cat. No.:CAS No. 17406-45-0)

Tomatine

Katalognummer: B1682986
CAS-Nummer: 17406-45-0
Molekulargewicht: 1034.2 g/mol
InChI-Schlüssel: REJLGAUYTKNVJM-SGXCCWNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Tomatine (CAS 17406-45-0), also known as α-Tomatine or Lycopersicin, is a steroidal glycoalkaloid naturally found in the stems, leaves, and green fruits of the tomato plant ( Solanum lycopersicum ) . This compound serves as a key plant defense molecule with a wide range of documented bioactivities, making it a valuable tool for biomedical and pharmacological research . Key Research Applications & Value: • Anticancer Research: this compound demonstrates significant in vitro and in vivo antitumor activity . It inhibits proliferation and induces apoptosis in various human cancer cell lines, including hepatocellular carcinoma (HepG2), gastric (AGS), breast (MCF-7), and prostate cancers . Proposed mechanisms include the modulation of p53 signaling, induction of reactive oxygen species (ROS), and suppression of the Wnt/β-catenin pathway . In vivo studies in xenograft mouse models have shown its efficacy in inhibiting tumor growth . • Immunology & Adjuvant Properties: this compound acts as a strong immunostimulator and vaccine adjuvant . It is well-tolerated in mice and can enhance immune responses by upregulating interferon-gamma (IFN-γ), showing promise in vaccine development for diseases like malaria . • Microbiology & Plant Pathology: As a natural plant defense compound, this compound exhibits potent antifungal activity against a range of pathogens by disrupting fungal membrane integrity through complex formation with sterols . This makes it a compound of interest for studying plant-pathogen interactions . Mechanism of Action: The bioactivity of this compound is primarily attributed to two key mechanisms. First, it can disrupt cellular membranes by forming irreversible complexes with cholesterol, leading to membrane porosity and cell leakage . Second, it exhibits pH-dependent, competitive inhibition of the enzyme acetylcholinesterase . This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H83NO21 B1682986 Tomatine CAS No. 17406-45-0

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H83NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h20-47,51-63H,5-19H2,1-4H3/t20-,21-,22-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJLGAUYTKNVJM-SGXCCWNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H83NO21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040413
Record name alpha-Tomatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1034.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [HSDB] Faintly beige powder; [MSDSonline]
Record name Tomatine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7467
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SOLUBLE IN ETHANOL, METHANOL, DIOXANE, PROPYLENE GLYCOL; PRACTICALLY INSOLUBLE IN WATER, ETHER, PETROLEUM ETHER
Record name TOMATINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

NEEDLES FROM METHANOL, WHITE CRYSTALS

CAS No.

17406-45-0
Record name Tomatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17406-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tomatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017406450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Tomatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tomatine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOMATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31U6547O08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TOMATINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

263-268 °C
Record name TOMATINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Discovery and Isolation of Tomatine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history of the discovery and isolation of tomatine, a steroidal glycoalkaloid found in tomato plants (Solanum lycopersicum). From its early recognition as a potentially toxic substance to its first scientific isolation and characterization, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. The guide details the evolution of extraction and analytical methodologies, presents quantitative data from various studies, and visualizes the key biochemical pathways associated with this compound.

Early History and Discovery

While the tomato was introduced to Europe in the 16th century, it was initially met with suspicion and often considered poisonous. This belief was, in part, due to the presence of what would later be identified as this compound, particularly in the leaves and stems of the plant.[1] It wasn't until the mid-20th century that the scientific community began to formally isolate and characterize this compound.

The seminal work on the isolation of crystalline this compound was published in 1948 by T. D. Fontaine, G. W. Irving, Jr., and their colleagues from the U.S. Department of Agriculture.[2][3][4][5] They successfully isolated this antibiotic agent from the leaves of the tomato plant, laying the groundwork for future research into its chemical properties and biological activities.[2][5]

Experimental Protocols for Isolation and Purification

The fundamental principles of this compound isolation have remained consistent since the mid-20th century, relying on its alkaline nature and solubility in various solvents. Early methods, like the one developed by Fontaine and Irving, established a foundational workflow that has been adapted and refined over time.

Foundational Mid-20th Century Isolation Protocol

This protocol is a representation of the early methods used for the extraction and purification of this compound, based on the principles described in the foundational literature.

Objective: To isolate crystalline this compound from tomato plant leaves.

Materials:

  • Fresh or dried tomato leaves

  • Methanol (or Ethanol)

  • 2% Acetic Acid

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • 0.2 N Hydrochloric Acid (HCl)

  • Hexane

  • Chloroform

  • Centrifuge

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Methodology:

  • Extraction:

    • Homogenize fresh tomato leaves or grind dried leaves into a fine powder.

    • Extract the plant material with a solution of 50% methanol containing 2% acetic acid. The acidic environment aids in the protonation of the nitrogen atom in this compound, increasing its solubility in the aqueous-organic solvent.[6]

    • Stir or shake the mixture for several hours to ensure complete extraction.

    • Separate the solid plant material from the liquid extract by filtration or centrifugation.

  • Initial Purification (Liquid-Liquid Extraction):

    • Wash the acidic methanol extract with hexane to remove nonpolar impurities such as lipids and chlorophyll.

    • Discard the hexane layer, retaining the aqueous methanol phase containing the protonated this compound.

  • Precipitation:

    • To the aqueous methanol extract, slowly add concentrated ammonium hydroxide until the pH of the solution becomes alkaline (typically pH 8-10).

    • This deprotonates the this compound, causing it to precipitate out of the solution as a crude solid.

    • Allow the precipitate to settle, then collect it by centrifugation or filtration.

  • Acid-Base Purification:

    • Dissolve the crude this compound precipitate in 0.2 N hydrochloric acid.

    • Centrifuge to remove any acid-insoluble impurities.

    • Re-precipitate the this compound by adding concentrated ammonium hydroxide to the acidic solution until it is alkaline.

    • Collect the purified precipitate by centrifugation.

  • Washing and Drying:

    • Wash the this compound precipitate with distilled water to remove any residual salts.

    • Dry the purified this compound crystals in a drying oven at a low temperature or in a vacuum desiccator.

Modern Isolation and Purification Techniques

While the foundational principles remain, modern techniques have introduced more sophisticated methods for purification and analysis, offering higher purity and more precise quantification.

  • Solid-Phase Extraction (SPE): Crude extracts can be passed through a solid-phase extraction column to remove interfering compounds before further purification.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is now a standard technique for the final purification and quantification of this compound.[7] Various column types and mobile phases have been optimized for this purpose.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing the efficiency of the initial extraction process.

Quantitative Data

The concentration of this compound varies significantly depending on the part of the tomato plant and the maturity of the fruit. The following tables summarize quantitative data from various studies.

Plant PartThis compound Concentration (mg/100g fresh weight)Reference
Mature Green Fruit16.5[6]
Turning Fruit4.4[6]
Ripe Red Fruit0.3[6]
Leaves420 - 14980 µg/g[7]
Stems521 - 16285 µg/g[7]
Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UV0.39 µg (dehydrothis compound)-[7]
HPLC-UV0.94 µg (α-tomatine)-[7]
HPLC-DAD8.0 µg/mL24.1 µg/mL

Biosynthesis and Signaling Pathways

Biosynthesis of α-Tomatine

The biosynthesis of α-tomatine is a complex multi-step process that begins with cholesterol. A series of enzymatic reactions, including hydroxylations, oxidations, and transaminations, convert cholesterol into the aglycone tomatidine. This is followed by glycosylation steps to form the final α-tomatine molecule.[1][8]

Biosynthesis_of_alpha_this compound Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone Intermediates Series of Intermediates Progesterone->Intermediates Tomatidenol Tomatidenol Intermediates->Tomatidenol GAME Enzymes Tomatidine Tomatidine (Aglycone) Tomatidenol->Tomatidine alpha_this compound α-Tomatine Tomatidine->alpha_this compound Glycosylation

Caption: Simplified biosynthetic pathway of α-tomatine from cholesterol.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through various mechanisms, including the disruption of cell membranes by forming complexes with cholesterol.[1] Additionally, it has been shown to modulate key cellular signaling pathways, such as the NF-κB and ERK pathways, which are critical in inflammation and cancer.[9][10][11]

Tomatine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tomatine_ext α-Tomatine Receptor Membrane Receptor (e.g., TLR4) Tomatine_ext->Receptor Inhibits IKK IKK Complex Tomatine_ext->IKK Inhibits ERK ERK Tomatine_ext->ERK Inhibits Phosphorylation Receptor->IKK Receptor->ERK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65) IkappaB->NFkappaB_inactive Inhibits IKK_IkappaB_anchor NFkappaB_active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active Translocation p_ERK p-ERK ERK->p_ERK p_ERK->NFkappaB_active Activates Gene_Expression Gene Expression (Inflammation, Apoptosis) NFkappaB_active->Gene_Expression Regulates

Caption: Conceptual diagram of α-tomatine's inhibitory effect on the NF-κB and ERK signaling pathways.

Conclusion

The journey of this compound from a compound of suspicion to a subject of intense scientific research highlights the evolution of natural product chemistry. The foundational work of Fontaine and Irving in 1948 paved the way for a deeper understanding of its biosynthesis, biological activities, and potential applications in medicine and agriculture. This technical guide provides a historical and methodological framework for professionals engaged in the ongoing exploration of this fascinating glycoalkaloid.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Tomatine Biosynthesis Pathway in Solanum lycopersicum

This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and regulation of α-tomatine, the major steroidal glycoalkaloid (SGA) in tomato (Solanum lycopersicum). Understanding this pathway is crucial for developing tomato varieties with improved quality and for exploring the pharmacological potential of these specialized metabolites.

Introduction to α-Tomatine

α-Tomatine is a nitrogen-containing C27 steroidal glycoalkaloid synthesized from cholesterol.[1][2] It consists of a hydrophobic aglycone, tomatidine, and a hydrophilic tetrasaccharide chain called lycotetraose, which is attached at the C-3 position.[1][3] This compound is a key component of the tomato plant's defense system against a wide range of pathogens and herbivores, including fungi, bacteria, and insects.[1][4][5] While beneficial for the plant, α-tomatine is considered an anti-nutritional factor for humans due to its bitter taste and potential toxicity at high concentrations.[1]

α-Tomatine predominantly accumulates in the green tissues of the plant, such as leaves, stems, and immature fruits.[1][4] As the fruit ripens, α-tomatine is converted into the non-bitter and non-toxic compound, esculeoside A, which itself has potential health benefits, including anti-inflammatory and anti-cancer properties.[1][6] This metabolic shift is a key determinant of tomato fruit quality and has significant implications for both consumers and the food industry.

The Core Biosynthetic and Metabolic Pathways

The biosynthesis and metabolism of α-tomatine are complex processes involving a series of enzymatic reactions catalyzed by a suite of enzymes, many of which are encoded by genes known as GLYCOALKALOID METABOLISM (GAME) genes.[5][7]

Biosynthesis of α-Tomatine from Cholesterol

The pathway begins with cholesterol, which is more abundant in Solanaceae plants compared to other plant families.[2] Cholesterol is converted to the aglycone tomatidine through a series of hydroxylation, oxidation, and transamination reactions. The final step involves the glycosylation of tomatidine to form α-tomatine.[1]

The key steps are:

  • Cholesterol to Pregnenolone Derivatives: The initial steps involve modifications to the cholesterol backbone.

  • Formation of Tomatidenol: Following dehydration and formation of the F-ring, tomatidenol is generated.[4]

  • Conversion to Tomatidine: Tomatidenol undergoes dehydrogenation, isomerization, and reduction to form the aglycone tomatidine. This involves the enzymes Sl3βHSD and the steroid 5α-reductase, SlS5αR2.[1][8]

  • Glycosylation of Tomatidine: Tomatidine is sequentially glycosylated by four different glycosyltransferases (GAME1, GAME17, GAME18, and GAME2) to produce the final α-tomatine molecule.[4][9]

Tomatine_Biosynthesis Cholesterol Cholesterol Intermediates1 Pregnenolone Derivatives Cholesterol->Intermediates1 Multiple Steps Tomatidenol Tomatidenol Intermediates1->Tomatidenol Dehydration, F-ring formation Tomatidine Tomatidine (Aglycone) Tomatidenol->Tomatidine GAME25, SlS5αR2 alpha_this compound α-Tomatine Tomatidine->alpha_this compound GAME1, GAME17, GAME18, GAME2 (Glycosylation)

Diagram 1: Biosynthesis of α-Tomatine from Cholesterol.
Metabolic Conversion of α-Tomatine to Esculeoside A

During fruit ripening, the high levels of bitter α-tomatine are converted to the tasteless and non-toxic esculeoside A. This process is crucial for the palatability of ripe tomatoes.

The key steps in this conversion are:

  • Hydroxylation: α-Tomatine is first hydroxylated at the C-23 position by the enzyme α-tomatine 23-hydroxylase (Sl23DOX/GAME31) to form 23-hydroxythis compound.[1]

  • Further Modifications: A series of further hydroxylation, acetylation, and glycosylation steps, catalyzed by enzymes including GAME36, GAME40, and GAME5, convert 23-hydroxythis compound through intermediates like neorickiioside B and lycoperoside C, ultimately yielding esculeoside A.[1][7]

Tomatine_Metabolism alpha_this compound α-Tomatine Hydroxythis compound 23-Hydroxythis compound alpha_this compound->Hydroxythis compound Sl23DOX / GAME31 (Hydroxylation) Intermediates Neorickiioside B, Lycoperoside C, etc. Hydroxythis compound->Intermediates GAME36, GAME40 (Acetylation, etc.) Esculeoside_A Esculeoside A Intermediates->Esculeoside_A GAME5 (Glycosylation)

Diagram 2: Metabolic Conversion of α-Tomatine to Esculeoside A.

Regulation of the this compound Pathway

The biosynthesis and metabolism of α-tomatine are tightly regulated at the transcriptional level by a network of transcription factors (TFs) and phytohormones, ensuring a balance between plant defense and growth.[1]

  • Jasmonic Acid (JA): JA is a key phytohormone that induces the expression of α-tomatine biosynthetic genes, thereby enhancing plant defense.[1] The AP2/ERF transcription factor GAME9 (also known as JRE4) is a central regulator in this response.[1] GAME9, along with the bHLH transcription factor SlMYC2, synergistically activates the promoters of cholesterol synthesis genes and core SGA pathway genes like GAME4 and GAME7.[1]

  • Ethylene: This gaseous hormone plays a crucial role in fruit ripening and the conversion of α-tomatine to esculeoside A.[1] Ethylene induces the expression of genes involved in this conversion, such as E8/Sl27DOX.[1] Key ripening regulators like RIN (ripening inhibitor) and FUL1 control ethylene synthesis and perception, thereby influencing the metabolic shift away from α-tomatine in mature fruit.[1][7]

  • Gibberellin (GA): GA is a growth-promoting hormone that can act antagonistically to the defense-inducing JA pathway.[1] The transcription factor SlERF.H6 has been shown to mediate the crosstalk between ethylene and GA signaling, negatively regulating the synthesis of bitter SGAs by inhibiting the expression of a GA oxidase gene.[5]

  • Light Signaling: Light-responsive TFs also contribute to the regulation of SGA biosynthesis. For instance, SlHY5 enhances, while SlPIF3 represses the transcription of SGA biosynthesis genes.[1]

Tomatine_Regulation JA Jasmonic Acid (JA) GAME9 GAME9 / JRE4 JA->GAME9 SlMYC2 SlMYC2 JA->SlMYC2 Ethylene Ethylene RIN_FUL1 RIN / FUL1 Ethylene->RIN_FUL1 SlERF_H6 SlERF.H6 Ethylene->SlERF_H6 GA Gibberellin (GA) Biosynthesis α-Tomatine Biosynthesis (e.g., GAME4, GAME7) GA->Biosynthesis - Light Light SlHY5 SlHY5 Light->SlHY5 SlPIF3 SlPIF3 Light->SlPIF3 GAME9->Biosynthesis + SlMYC2->Biosynthesis + Metabolism α-Tomatine Metabolism (e.g., GAME31, E8) RIN_FUL1->Metabolism + SlERF_H6->GA - SlERF_H6->Biosynthesis - SlHY5->Biosynthesis + SlPIF3->Biosynthesis -

Diagram 3: Regulatory Network of this compound Biosynthesis and Metabolism.

Quantitative Data

The accumulation of α-tomatine and its derivatives varies significantly across different tissues and developmental stages.

Table 1: α-Tomatine and Dehydrothis compound Content in Various Tomato Tissues

Plant Tissueα-Tomatine (µg/g FW)Dehydrothis compound (µg/g FW)Data Source
Green Tomatoes521 - 16,28542 - 1,498[10]
Red Tomatoes3 - 8Not specified[11]
Leaves1,300 - 1,500Not specified[12]
Roots730 - 930Not specified[12]
Flowers130,000Not specified[11]
Calyxes14,000 - 130,000Not specified[11]

FW = Fresh Weight

Table 2: this compound and Tomatidine Concentrations in Hydroponically Grown Plants

Plant AgeTissue/ExudateThis compound ConcentrationTomatidine ConcentrationData Source
3 weeksRoots1.5 µmol/g FWLower than this compound[12]
3 weeksRoot Exudates52 nmol/g FW/dayLower than this compound[12]
3-11 weeksLeaves1.3 - 2.7 µmol/g FWLower than this compound[12]

FW = Fresh Weight

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the quantitative analysis of this compound in tomato extracts.[13][14]

Objective: To quantify the concentration of α-tomatine in plant tissue.

Methodology:

  • Sample Preparation and Extraction:

    • Freeze-dry plant tissue (e.g., leaves, fruit pericarp) and grind to a fine powder.

    • Extract a known weight of powder (e.g., 100 mg) with an appropriate solvent, such as 80% methanol or an acetonitrile/water mixture, often with a small percentage of formic acid to improve extraction efficiency.

    • Vortex the mixture and sonicate for 30-60 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a Diode Array Detector (DAD) or Pulsed Amperometric Detector (PAD).

    • Column: A C18 or Phenyl analytical column (e.g., InertSustain Phenyl, 250 mm × 4.6 mm, 5 µm).[13]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 20 mmol L⁻¹ potassium dihydrogen phosphate at pH 3).[13]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 205 nm for DAD.[13]

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Quantification:

    • Prepare a standard curve using a certified α-tomatine standard at a range of concentrations (e.g., 50-580 µg/mL).[13]

    • Inject samples and standards onto the HPLC system.

    • Identify the α-tomatine peak in the sample chromatogram by comparing its retention time to the standard.

    • Calculate the concentration in the sample by interpolating its peak area against the standard curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the transcript levels of genes involved in the this compound pathway (e.g., GAME9, SlS5αR2, GAME31).

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

    • Synthesize first-strand complementary DNA (cDNA) from a known amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR Reaction:

    • Design and validate gene-specific primers for the target genes and a stable reference gene (e.g., actin or ubiquitin) for normalization.

    • Prepare the reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

    • Perform the qRT-PCR on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative expression level of the target genes using the 2-ΔΔCt method, normalizing to the reference gene.

Functional Gene Analysis using CRISPR/Cas9

Objective: To determine the function of a specific gene in the this compound pathway by creating a knockout mutant.

Methodology:

  • Guide RNA (gRNA) Design and Vector Construction:

    • Identify a unique 20-bp target sequence in the exon of the gene of interest, followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

    • Synthesize oligonucleotides corresponding to the gRNA and clone them into a plant expression vector containing the Cas9 nuclease gene.

  • Plant Transformation:

    • Transform the CRISPR/Cas9 construct into Agrobacterium tumefaciens.

    • Use the Agrobacterium to transform tomato cotyledon explants or generate "hairy roots" via rhizogenes-mediated transformation.[8]

  • Screening and Validation of Mutants:

    • Regenerate whole plants or cultivate hairy roots on a selection medium.

    • Extract genomic DNA from the putative mutant lines.

    • Use PCR and Sanger sequencing to screen for mutations (insertions or deletions) at the target site.

  • Phenotypic and Metabolic Analysis:

    • Analyze the knockout lines for changes in the SGA profile using HPLC or LC-MS to confirm the gene's role in the pathway. For example, knocking out SlS5αR2 resulted in a significant decrease in α-tomatine and an accumulation of dehydrothis compound.[8]

Experimental_Workflow cluster_metabolite Metabolite Analysis cluster_gene Gene Expression Analysis cluster_functional Functional Genomics Plant_Material Tomato Plant Material (e.g., Leaves, Fruit) Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction RNA_Extraction RNA Extraction & cDNA Synthesis Plant_Material->RNA_Extraction CRISPR CRISPR/Cas9 Knockout Plant_Material->CRISPR HPLC_Analysis HPLC / LC-MS Analysis Metabolite_Extraction->HPLC_Analysis Quantification Quantification of SGAs HPLC_Analysis->Quantification Gene_Function Gene Function Confirmation Quantification->Gene_Function qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Expression_Profile Gene Expression Profile qRT_PCR->Expression_Profile Expression_Profile->Gene_Function Mutant_Analysis Analysis of Mutant Lines CRISPR->Mutant_Analysis Mutant_Analysis->Gene_Function

Diagram 4: General Experimental Workflow for Analyzing the this compound Pathway.

References

The Core Mechanism of Action of α-Tomatine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Alpha-tomatine, a steroidal glycoalkaloid predominantly found in unripe tomatoes, has garnered significant attention within the scientific community for its diverse pharmacological properties, including potent anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of α-tomatine. A primary mode of action involves its interaction with cholesterol in cellular membranes, leading to membrane permeabilization and subsequent cell death. Furthermore, α-tomatine has been demonstrated to modulate critical signaling pathways, including the inhibition of pro-survival pathways such as NF-κB, PI3K/Akt, and ERK, while also inducing both caspase-dependent and -independent apoptotic pathways. Recent evidence also points towards its role as an early-stage autophagy inhibitor. This document synthesizes the current understanding of α-tomatine's mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to serve as a comprehensive resource for researchers and drug development professionals.

Interaction with Cholesterol and Membrane Permeabilization

A foundational mechanism of α-tomatine's cytotoxicity is its ability to complex with cholesterol, a key component of eukaryotic cell membranes.[1][2][3][4] This interaction is critically dependent on the tetrasaccharide moiety of the α-tomatine molecule. The aglycone, tomatidine, lacking this sugar chain, exhibits significantly reduced activity.[1]

The binding of α-tomatine to membrane cholesterol leads to the formation of α-tomatine-cholesterol domains, which disrupt the integrity of the lipid bilayer.[4] This disruption increases membrane permeability, allowing the influx and efflux of ions and small molecules, ultimately leading to cell lysis and death.[3][4][5]

Experimental Workflow: Membrane Permeabilization Assay

A common method to quantify membrane permeabilization is through the use of fluorescent dyes that are normally membrane-impermeant, such as SYTOX Green.[6][7][8]

G cluster_prep Cell Preparation cluster_assay SYTOX Green Staining cluster_analysis Data Acquisition and Analysis start Seed and culture cells to desired confluency treat Treat cells with varying concentrations of α-tomatine start->treat control Prepare positive (e.g., Triton X-100) and negative (vehicle) controls start->control wash Wash cells with PBS treat->wash control->wash stain Incubate cells with SYTOX Green solution (e.g., 1 µM) wash->stain wash2 Wash cells to remove excess dye stain->wash2 acquire Measure fluorescence intensity (Flow Cytometry or Plate Reader) wash2->acquire analyze Quantify the percentage of permeabilized (fluorescent) cells acquire->analyze

Workflow for SYTOX Green Membrane Permeability Assay.

Induction of Apoptosis

Alpha-tomatine is a potent inducer of apoptosis in a variety of cancer cell lines. This programmed cell death is initiated through multiple pathways, demonstrating the compound's pleiotropic effects.

Caspase-Dependent Apoptosis

Alpha-tomatine has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, culminating in the activation of executioner caspases.[5][9] Studies have documented the activation of initiator caspases-8 and -9, as well as the key executioner caspase-3.[5][10]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway tomatine α-Tomatine death_receptor Death Receptors This compound->death_receptor Induces mito Mitochondrial Membrane Potential Depolarization This compound->mito Induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caspase-Dependent Apoptotic Pathways Induced by α-Tomatine.
Caspase-Independent Apoptosis

In some cancer cell lines, such as CT-26 colon cancer cells, α-tomatine induces apoptosis through a caspase-independent mechanism.[3][11] This pathway is characterized by the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus and the downregulation of the anti-apoptotic protein survivin.[11][12]

G This compound α-Tomatine mito Mitochondria This compound->mito Acts on survivin Survivin Expression This compound->survivin Downregulates aif_release AIF Release mito->aif_release nucleus Nucleus apoptosis Apoptosis nucleus->apoptosis aif_translocation AIF Nuclear Translocation aif_release->aif_translocation aif_translocation->nucleus survivin->apoptosis Inhibits

Caspase-Independent Apoptosis Mediated by α-Tomatine.

Inhibition of Key Signaling Pathways

Alpha-tomatine exerts significant influence over several intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Alpha-tomatine has been shown to inhibit the activation of NF-κB.[5][13][14] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2] This blockage retains the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[5][9]

G tnfa TNF-α ikb_p IκBα Phosphorylation tnfa->ikb_p This compound α-Tomatine This compound->ikb_p Inhibits ikb_d IκBα Degradation ikb_p->ikb_d nfkb_active NF-κB (p50/p65) (Active) ikb_d->nfkb_active nfkb_complex NF-κB (p50/p65)-IκBα (Inactive) nfkb_complex->ikb_d nucleus Nucleus nfkb_active->nucleus Translocation transcription Gene Transcription (Inflammation, Survival) nucleus->transcription

Inhibition of the NF-κB Signaling Pathway by α-Tomatine.
PI3K/Akt and ERK Signaling Pathways

The PI3K/Akt and ERK/MAPK pathways are central to regulating cell growth, proliferation, and survival. Alpha-tomatine has been demonstrated to inhibit the phosphorylation of both Akt and ERK1/2 in several cancer cell lines.[9][14][15][16] The inhibition of these pathways contributes to the anti-metastatic and anti-proliferative effects of α-tomatine. Downstream targets of ERK1/2 that are affected include transcription factors such as c-Fos and c-Jun.[15][17]

Autophagy Inhibition

Recent studies have identified α-tomatine as an early-stage autophagy inhibitor.[18] It has been shown to inhibit autophagy to enhance apoptosis in ovarian cancer cells, a mechanism that appears to be mediated through Beclin-1.[18] This inhibition of the PI3K/Akt/mTOR pathway is also implicated in its effects on autophagy.[18] Further research is needed to fully elucidate the intricacies of this mechanism.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of α-tomatine have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 / EC50 (µM)Exposure Time (h)Reference(s)
PC-3Prostate Adenocarcinoma1.67 ± 0.3 (EC50)24[5]
HL-60Promyelocytic Leukemia1.9224
K562Chronic Myeloid Leukemia1.5124
CT-26Colon Carcinoma~3.5 (50% lysis)24[3][11]
HBLMetastatic Melanoma0.53 ± 0.0424[1]
hmel-1Metastatic Melanoma0.72 ± 0.0624[1]
M3Metastatic Melanoma1.03 ± 0.0424[1]
A549Lung AdenocarcinomaNot specified-[15]
HT-29Colon AdenocarcinomaNot specified-[5]
HepG2Hepatocellular CarcinomaNot specified-[5]
MCF-7Breast AdenocarcinomaNot specified-[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of α-tomatine (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with α-tomatine for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: Treat cells with α-tomatine, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, phospho-IκBα, survivin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

TUNEL Assay for DNA Fragmentation
  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.[19]

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).[11][19]

  • Detection: If using an indirectly labeled dUTP, incubate with a fluorescently labeled antibody or streptavidin conjugate.

  • Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.

  • Imaging: Visualize the cells using fluorescence microscopy. Apoptotic cells will exhibit a strong nuclear fluorescence signal.[1][19]

Conclusion

The mechanism of action of α-tomatine is multifaceted, involving a primary interaction with membrane cholesterol that leads to cell permeabilization, coupled with the induction of apoptosis and the inhibition of critical cell survival and inflammatory signaling pathways. This combination of activities makes α-tomatine a compelling candidate for further investigation in the development of novel therapeutic agents, particularly in the field of oncology. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate and standardize future research into this promising natural compound.

References

The Structure-Activity Relationship of Tomatine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatine, a steroidal glycoalkaloid predominantly found in tomatoes (Solanum lycopersicum), has garnered significant attention in the scientific community for its diverse pharmacological activities. These include potent anticancer, antifungal, and anti-inflammatory properties. The unique chemical structure of this compound, consisting of a tomatidine aglycone and a lycotetraose sugar chain, is pivotal to its biological functions. Understanding the structure-activity relationship (SAR) of this compound is crucial for the design and development of novel therapeutic agents derived from this natural compound. This technical guide provides an in-depth analysis of this compound's SAR, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Structure-Activity Relationship Insights

The biological activity of this compound is intrinsically linked to its chemical structure, particularly the presence and composition of the lycotetraose sugar moiety attached to the C-3 position of the tomatidine aglycone.[1]

  • The Sugar Moiety is Essential for Activity: Numerous studies have demonstrated that the removal of sugar residues from the lycotetraose chain significantly diminishes the biological activity of this compound. The aglycone, tomatidine, is considerably less potent in its anticancer and antifungal effects compared to the parent glycoside, α-tomatine.[2][3] This highlights the critical role of the sugar chain in mediating the interaction of this compound with biological membranes and cellular targets.

  • Mechanism of Action: The primary mechanism underlying this compound's activity, particularly its antifungal and cytotoxic effects, is the disruption of cell membranes. This compound complexes with membrane sterols, such as cholesterol in mammalian cells and ergosterol in fungal cells, leading to pore formation, increased membrane permeability, and ultimately cell lysis.[3][4] The sugar moiety is believed to be crucial for this interaction.

  • Modulation of Signaling Pathways: Beyond membrane disruption, α-tomatine has been shown to modulate key intracellular signaling pathways involved in inflammation and cancer progression. It is a potent regulator of the NF-κB and ERK signaling pathways.[3][5]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies, illustrating the structure-activity relationships of this compound and its derivatives.

Table 1: Anticancer Activity of this compound and its Derivatives
CompoundCell LineAssayIC50Citation
α-Tomatine PC-3 (Prostate)MTT3.0 ± 0.3 µg/mL[2][6]
MDA-MB-231 (Breast)MTT>50 µg/mL[6]
KATO-III (Gastric)MTT>50 µg/mL[6]
Ehrlich Tumour CellsDNA Synthesis Inhibition8.7 µM[7]
Ehrlich Tumour CellsProtein Synthesis Inhibition6.6 µM[7]
PC-3 (Prostate)MTT (24h)1.67 ± 0.3 µM[8]
HBL (Melanoma)MTT (24h)0.53 ± 0.04 µM
hmel-1 (Melanoma)MTT (24h)0.72 ± 0.06 µM[9]
M3 (Melanoma)MTT (24h)1.03 ± 0.04 µM[9]
β1-Tomatine PC-3 (Prostate)MTT82.5 ± 9.6 µg/mL[2]
γ-Tomatine PC-3 (Prostate)MTT103.2 ± 16.6 µg/mL[2][6]
δ-Tomatine PC-3 (Prostate)MTT100.5 ± 5.0 µg/mL[2][6]
Tomatidine PC-3 (Prostate)MTT248.9 ± 11.2 µg/mL[2][6]
Table 2: Antifungal and Antibacterial Activity of this compound and Tomatidine
CompoundOrganismAssayMICCitation
α-Tomatine Extract E. coli O157:H7Microdilution3.125 - 12.5 mg/mL[10][11]
S. TyphimuriumMicrodilution3.125 - 12.5 mg/mL[10][11]
S. aureusMicrodilution3.125 - 12.5 mg/mL[10][11]
L. ivanoviiMicrodilution3.125 - 12.5 mg/mL[10][11]
Tomatidine S. aureus SCVMicrodilution0.5 - 2 µg/ml[12]

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[1][14] The concentration of the formazan, which is dissolved in a solubilizing solution, is measured spectrophotometrically and is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[1] A reference wavelength of >650 nm should be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard and highly reproducible model for evaluating the anti-inflammatory activity of compounds.[15][16][17]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer this compound or the vehicle control to the animals via a suitable route (e.g., intraperitoneal, oral) at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.[15]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[15]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[15]

Broth Microdilution Assay for Antifungal Susceptibility

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the fungus is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus after a defined incubation period.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the fungal strain to be tested.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., RPMI 1640) in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[20]

  • MIC Determination: Determine the MIC by visually inspecting the plates for turbidity or by using a spectrophotometric reader. The MIC is the lowest concentration of the compound that shows no visible growth. An indicator dye such as p-iodonitrotetrazolium violet can be used to aid in the visualization of microbial growth.[18]

Visualizing Mechanisms and Relationships

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound IKK IKK This compound->IKK Inhibits ERK ERK This compound->ERK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates TLR4->ERK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates p-ERK p-ERK ERK->p-ERK Phosphorylates Inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_nuc->Inflammatory_Genes Induces

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Compound This compound & Derivatives Cell_Culture Cancer Cell Lines Fungal Strains Compound->Cell_Culture Cytotoxicity MTT Assay Cell_Culture->Cytotoxicity Antifungal Broth Microdilution Cell_Culture->Antifungal IC50 Determine IC50 Cytotoxicity->IC50 MIC Determine MIC Antifungal->MIC Animal_Model Rodent Model IC50->Animal_Model Lead Compound Selection Anti_inflammatory Carrageenan-Induced Paw Edema Animal_Model->Anti_inflammatory Efficacy Evaluate Efficacy Anti_inflammatory->Efficacy

Structure-Activity Relationship Logic

G This compound α-Tomatine (Glycoside) Tomatidine Tomatidine (Aglycone) This compound->Tomatidine Removal of Sugar_Moiety Lycotetraose (Sugar Chain) This compound->Sugar_Moiety Contains Activity High Biological Activity (Anticancer, Antifungal) This compound->Activity Exhibits Low_Activity Low Biological Activity Tomatidine->Low_Activity Exhibits Sugar_Moiety->Activity Crucial for

Conclusion

The structure-activity relationship of this compound is a compelling area of research with significant implications for drug discovery. The lycotetraose sugar chain is unequivocally a critical determinant of its potent anticancer and antifungal activities. While the aglycone, tomatidine, shows some biological effects, they are markedly less pronounced than those of the parent molecule. The ability of this compound to disrupt cell membranes and modulate key signaling pathways underscores its potential as a lead compound for the development of novel therapeutics. Further research focusing on the synthesis of this compound analogs with modified sugar moieties could lead to the discovery of even more potent and selective drug candidates. This guide provides a foundational understanding for researchers aiming to harness the therapeutic potential of this remarkable natural product.

References

A Technical Guide to the Natural Sources, Distribution, and Analysis of Tomatine in Tomato Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Steroidal glycoalkaloids (SGAs) are a class of nitrogen-containing secondary metabolites derived from cholesterol, prominently found in species of the Solanaceae family, such as tomato (Solanum lycopersicum)[1][2]. In tomato, the principal SGA is α-tomatine, which, along with its precursor dehydrotomatine, serves as a crucial component of the plant's defense mechanism against a wide range of pathogens, including fungi, bacteria, viruses, and insects[3][4][5]. While α-tomatine is recognized for its protective role in the plant and potential anti-nutritional effects, it and its aglycone, tomatidine, have also garnered significant interest for their potential health benefits, including anticancer and anti-inflammatory properties[6][7].

This technical guide provides a comprehensive overview of the natural sources and distribution of this compound within the tomato plant, details its biosynthetic and metabolic pathways, and outlines established experimental protocols for its extraction and quantification. The information is intended to serve as a foundational resource for researchers in plant science, pharmacology, and drug development.

Distribution and Concentration of this compound in Tomato Plants

α-Tomatine is ubiquitously present in tomato plant tissues, but its concentration varies significantly depending on the specific organ, developmental stage, and degree of fruit ripening[2][6]. Generally, the highest concentrations are found in green, vegetative tissues and immature fruits, consistent with its role as a protective agent for the developing plant[2][8].

Quantitative Distribution Data

The concentration of α-tomatine and its precursor, dehydrothis compound, has been quantified in various tissues of the tomato plant. The highest levels are typically observed in flowers, followed by leaves, stems, and immature green fruit[4][9]. As the fruit ripens, the α-tomatine content dramatically decreases as it is metabolized into the non-bitter, non-toxic compound esculeoside A[6][10].

Table 1: Concentration of α-Tomatine in Various Tomato Plant Tissues

Plant Part α-Tomatine Concentration (mg/100g Fresh Weight) Reference(s)
Flowers 130 - 500 [4][9]
Leaves 4.94 (Pitenza variety) [11]
Stems 14 - 130 (range) [5][9]
Calyxes 14 - 130 (range) [5][9]
Roots 14 - 130 (range) [5][9]
Immature Green Fruit (Small) 361 - 500 [4][12]
Mature Green Fruit 16.5 [13]
Turning/Breaker Stage Fruit 4.4 [13]

| Ripe Red Fruit | 0.03 - 5 |[4][9][12] |

Note: Concentrations can vary based on cultivar, growing conditions, and analytical methods used.

Table 2: Changes in Dehydrothis compound and α-Tomatine During Fruit Ripening

Ripening Stage Dehydrothis compound (mg/100g Fresh Weight) α-Tomatine (mg/100g Fresh Weight) Reference(s)
Immature Green (Stage 1) 48.2 361 [12]
Intermediate Ripening (Stage 7) 1.5 - [12]
Intermediate Ripening (Stage 8) - 13.8 [12]

| Ripe Red | ~0 | ~5 |[4][12] |

Biosynthesis and Metabolic Pathways

The biosynthesis and metabolism of α-tomatine are complex, enzyme-mediated processes that are tightly regulated by developmental cues and phytohormones. The pathways involve the modification of cholesterol to form the steroidal aglycone and subsequent glycosylation, followed by metabolic conversion during fruit ripening.

Biosynthesis of α-Tomatine from Cholesterol

The biosynthesis of α-tomatine begins with cholesterol and involves a series of hydroxylation, oxidation, and transamination reactions to form the aglycone tomatidine[2]. This aglycone is then glycosylated by several UDP-glycosyltransferases (UGTs), encoded by GLYCOALKALOID METABOLISM (GAME) genes, to produce the final α-tomatine molecule, which consists of tomatidine and a lycotetraose sugar chain[2][10].

Tomatine_Biosynthesis Figure 1: Biosynthesis of α-Tomatine Cholesterol Cholesterol Intermediates Series of hydroxylation, oxidation & transamination Cholesterol->Intermediates Tomatidine Tomatidine (Aglycone) Intermediates->Tomatidine Multiple Enzymatic Steps This compound α-Tomatine Tomatidine->this compound GAMEs GAME1, GAME17, GAME18, GAME2 (Glycosylation) GAMEs->Tomatidine Tomatine_Metabolism Figure 2: Metabolism of α-Tomatine during Ripening This compound α-Tomatine (in Green Fruit) Hydroxythis compound 23-Hydroxythis compound This compound->Hydroxythis compound Intermediates Further Hydroxylation, Acetylation, Glycosylation Hydroxythis compound->Intermediates EsculeosideA Esculeoside A (in Ripe Fruit) Intermediates->EsculeosideA GAME31 GAME31 (Sl23DOX) GAME31->this compound Ethylene Ethylene (Ripening Hormone) Ethylene->this compound  Initiates  Metabolism Hormonal_Regulation Figure 3: Hormonal Regulation of Biosynthesis JA Jasmonic Acid (JA) (Defense Signal) GAME9 GAME9 / JRE4 (Transcription Factor) JA->GAME9 + GA Gibberellin (GA) (Growth Signal) Tomatine_Accumulation α-Tomatine Accumulation GA->Tomatine_Accumulation - Biosynthesis α-Tomatine Biosynthesis Genes GAME9->Biosynthesis + Biosynthesis->Tomatine_Accumulation Experimental_Workflow Figure 4: General Workflow for this compound Analysis Sample Tomato Tissue (Fruit, Leaf, etc.) Homogenize 1. Homogenization (e.g., Acidified Methanol) Sample->Homogenize Extract 2. Extraction & Concentration Homogenize->Extract Cleanup 3. Solid Phase Extraction or Precipitation Extract->Cleanup Final 4. Final Sample Prep (Dissolve & Filter) Cleanup->Final HPLC 5. HPLC-UV/MS Analysis Final->HPLC Data 6. Data Analysis (Quantification) HPLC->Data

References

Toxicological Profile of α-Tomatine in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of α-tomatine, a glycoalkaloid found in tomatoes (Solanum lycopersicum), within mammalian systems. The document summarizes key quantitative toxicological data, details relevant experimental methodologies, and visualizes the known signaling pathways affected by this compound.

Core Toxicological Data

The acute toxicity of α-tomatine in mammalian systems varies significantly with the route of administration. Oral administration generally results in lower toxicity compared to parenteral routes, which is attributed to poor absorption from the gastrointestinal tract and the formation of insoluble complexes with cholesterol.[1][2]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity of α-tomatine in mammalian models.

Table 1: Acute Toxicity of α-Tomatine in Mice

Route of AdministrationLD₅₀ (mg/kg body weight)Reference(s)
Oral500[3]
Intravenous (IV)18[3][4]
Intraperitoneal (IP)25–33.5[3]
Subcutaneous (SC)1000[3]

Table 2: In Vitro Cytotoxicity of α-Tomatine

Cell LineCancer TypeIC₅₀ (µM)AssayReference(s)
PC-3Human Prostatic Adenocarcinoma1.67 ± 0.3Not Specified[5]
HL-60Human Myeloid Leukemia~2-5Trypan Blue[4]
CT-26Mouse Colon Cancer3.5Not Specified[6]
HepG2Human Hepatocellular Carcinoma3.6 ± 1.2Resazurin[3]
AGSHuman Gastric Carcinoma2Not Specified[7]
SH-SY5YHuman Neuroblastoma1.6Not Specified[7]
A549Human Non-small Cell Lung Cancer1.1Not Specified[7]

Mechanisms of Toxicity

The toxic effects of α-tomatine are primarily attributed to two main mechanisms: disruption of cellular membranes and inhibition of acetylcholinesterase.[1]

  • Membrane Disruption: α-tomatine binds to membrane cholesterol, forming complexes that disrupt the integrity of the cell membrane. This leads to increased permeability, leakage of cellular contents, and ultimately cell death.[1] This interaction with cholesterol is also the basis for its observed anticancer effects.[4]

  • Enzyme Inhibition: Like other solanaceous glycoalkaloids, tomatine can inhibit the enzyme acetylcholinesterase, which is crucial for nerve function.[1]

Symptoms of acute this compound poisoning in animals are similar to those of solanine poisoning and include vomiting, diarrhea, abdominal pain, drowsiness, confusion, weakness, and depression.[1]

Key Signaling Pathways Modulated by α-Tomatine

α-Tomatine has been shown to modulate several key signaling pathways involved in apoptosis, cell survival, and inflammation. These interactions are central to its potential therapeutic applications, particularly in oncology.

NF-κB Signaling Pathway

α-Tomatine has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes inflammation, cell survival, and proliferation.[5] It achieves this by preventing the nuclear translocation of the p50 and p65 subunits of NF-κB.[5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound α-Tomatine IKK IKK Complex This compound->IKK inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR binds TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Gene Gene Transcription NFkB_nuc->Gene activates

Inhibition of the NF-κB Signaling Pathway by α-Tomatine.
Apoptosis and Cell Survival Pathways

α-Tomatine induces apoptosis in various cancer cell lines through both caspase-dependent and -independent mechanisms. It has been shown to inactivate the PI3K/Akt and ERK signaling pathways, which are critical for cell survival.[4] Furthermore, it can induce apoptosis through a caspase-independent pathway involving the nuclear translocation of Apoptosis-Inducing Factor (AIF).[6]

Apoptosis_Pathway This compound α-Tomatine Membrane Cell Membrane (Cholesterol interaction) This compound->Membrane Mitochondrion Mitochondrion This compound->Mitochondrion induces release of PI3K_Akt PI3K/Akt Pathway Membrane->PI3K_Akt inhibits ERK ERK Pathway Membrane->ERK inhibits Survival Cell Survival PI3K_Akt->Survival ERK->Survival AIF AIF AIF_nuc AIF AIF->AIF_nuc translocates Nucleus Nucleus Apoptosis Caspase-Independent Apoptosis AIF_nuc->Apoptosis

α-Tomatine's Influence on Apoptosis and Cell Survival Pathways.
Unfolded Protein Response (UPR) in Neurotoxicity

In neuronal cells, this compound has been shown to induce toxicity by affecting calcium homeostasis and triggering the unfolded protein response (UPR). Specifically, it activates the PERK/eIF2α branch of the UPR.

UPR_Pathway This compound α-Tomatine ER Endoplasmic Reticulum This compound->ER Ca_release Ca²⁺ Release ER->Ca_release ER_Stress ER Stress Ca_release->ER_Stress PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 translation of Neurotoxicity Neurotoxicity ATF4->Neurotoxicity Western_Blot_Workflow A Cell Treatment with α-Tomatine B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis I->J

References

The Role of α-Tomatine in Plant Defense: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

α-Tomatine is a steroidal glycoalkaloid (SGA) predominantly found in tomato plants (Solanum lycopersicum), where it serves as a crucial pre-formed chemical barrier against a wide array of pathogens and herbivores.[1] Concentrated in the leaves, stems, roots, and particularly in immature green fruits, α-tomatine provides a potent defense mechanism.[2][3] This technical guide offers an in-depth exploration of α-tomatine's role in plant defense, detailing its mechanisms of action, biosynthetic pathways, regulatory networks, and antimicrobial efficacy. It also provides standardized experimental protocols for its extraction, quantification, and activity assessment, tailored for researchers in plant science and drug development.

Mechanism of Action

The defensive properties of α-tomatine are primarily attributed to two distinct mechanisms: the disruption of cellular membranes and the inhibition of acetylcholinesterase.[4]

Membrane Disruption

The most well-documented mechanism of α-tomatine's antifungal activity is its ability to disrupt cell membranes by forming complexes with 3-β-hydroxy sterols, such as cholesterol and ergosterol, which are essential components of fungal membranes.[5][6] The unprotonated form of α-tomatine is particularly effective in this process, leading to the formation of pores in the membrane.[7][8] This disruption compromises membrane integrity, causing leakage of vital cellular contents and ultimately leading to cell death.[1][5][9] This action is pH-dependent, with significantly higher fungitoxicity observed at a higher pH where the alkaloid is unprotonated.[4][8]

Interestingly, α-tomatine can also inhibit pathogens like Phytophthora infestans and Pythium aphanidermatum, which lack sterols in their membranes, suggesting the existence of a secondary mechanism of action.[4][7] In some fungi, such as Fusarium oxysporum, α-tomatine can induce a programmed cell death response mediated by reactive oxygen species (ROS).[10]

cluster_membrane Fungal Cell Membrane Membrane Sterol Phospholipid Bilayer Sterol Complex Tomatine-Sterol Complex Membrane:f0->Complex This compound α-Tomatine This compound->Membrane:f0 Binds to Sterols Pore Pore Formation Complex->Pore Disrupts Membrane Leakage Ion & Content Leakage Pore->Leakage Death Cell Death Leakage->Death

Mechanism of α-tomatine-induced membrane disruption.
Inhibition of Acetylcholinesterase

In addition to its membrane-disruptive properties, α-tomatine can act as a competitive inhibitor of the enzyme acetylcholinesterase.[4] This mode of action is particularly relevant for its insecticidal properties, as many synthetic pesticides function by targeting this same enzyme to disrupt nerve function in insects.[4]

Biosynthesis and Metabolism of α-Tomatine

α-Tomatine is a complex molecule consisting of a steroidal aglycone, tomatidine, and a tetrasaccharide side chain called lycotetraose.[2][11] Its biosynthesis is a multi-step process that begins with cholesterol and involves a suite of enzymes known as GLYCOALKALOID METABOLISM (GAME) enzymes.[3][12]

The pathway involves a series of hydroxylation, oxidation, and transamination reactions to convert cholesterol into the aglycone tomatidine.[3][12] Subsequently, four different glycosyltransferases (GAME1, GAME17, GAME18, and GAME2) sequentially add sugar moieties to form the final α-tomatine molecule.[2]

As the tomato fruit ripens, the bitter and toxic α-tomatine is converted into the non-bitter and non-toxic esculeoside A through a series of hydroxylation, acetylation, and glycosylation steps, making the mature fruit palatable.[3][13][14]

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps GAME_enzymes GAME4, 6, 7, 8, 11, 12 Pregnenolone->GAME_enzymes Tomatidenol Tomatidenol Reductases GAME25, SlS5αR2 Tomatidenol->Reductases Tomatidine Tomatidine (Aglycone) Glycosyltransferases GAME1, 17, 18, 2 Tomatidine->Glycosyltransferases alphathis compound α-Tomatine Metabolism_Enzymes Sl23DOX/GAME31, etc. alphathis compound->Metabolism_Enzymes Fruit Ripening EsculeosideA Esculeoside A (Non-bitter) GAME_enzymes->Tomatidenol Reductases->Tomatidine Glycosyltransferases->alphathis compound Metabolism_Enzymes->EsculeosideA

Simplified biosynthetic pathway of α-tomatine.

Regulation of α-Tomatine Biosynthesis

The production of α-tomatine is tightly regulated by a complex interplay of phytohormones, primarily jasmonic acid (JA) and gibberellins (GA), allowing the plant to balance growth with defense.[2][15]

  • Jasmonic Acid (JA): JA is a key signaling molecule in plant defense.[3] Pathogen attack or wounding triggers JA synthesis, which in turn activates transcription factors (e.g., GAME9/JRE4, SlMYC1, SlMYC2) that upregulate the expression of α-tomatine biosynthetic genes, leading to its accumulation.[3][16]

  • Gibberellins (GA): GAs are primarily involved in promoting plant growth. They act antagonistically to JA signaling, often suppressing the expression of defense-related genes, including those for α-tomatine biosynthesis.[15] This crosstalk ensures that the plant can allocate resources to growth when defense is not a priority.[2][15]

  • Ethylene: Ethylene signaling also plays a role, interacting with the gibberellin pathway to modulate the accumulation of steroidal glycoalkaloids in tomato.[13]

Pathogen Pathogen Attack JA Jasmonic Acid (JA) Pathogen->JA Induces TFs Activation of GAME9, MYC2 TFs JA->TFs Promotes GA Gibberellin (GA) GA->TFs Inhibits Growth Plant Growth GA->Growth Promotes GAME_Genes GAME Gene Expression TFs->GAME_Genes Upregulates Tomatine_Prod α-Tomatine Accumulation GAME_Genes->Tomatine_Prod Leads to Defense Plant Defense Tomatine_Prod->Defense

Hormonal regulation of α-tomatine biosynthesis.

Antimicrobial Activity of α-Tomatine

α-Tomatine exhibits a broad spectrum of activity against various fungal and bacterial pathogens. Its efficacy varies depending on the pathogen and environmental conditions such as pH.[4][7]

Table 1: Antifungal Activity of α-Tomatine

Fungal Pathogen Activity Metric Value Reference(s)
Candida albicans MIC 1.5 µg/mL [11] (Implied)
Cochliobolus orbiculare MC100 2.0 mM [7],[4]
Stemphylium linicola MC100 0.4 mM [7],[4]
Helminthosporium turcicum MC100 0.13 mM [7],[4]
Alternaria cassiae Growth Inhibition (at 0.3 mM) 70% [9],[1]
Colletotrichum truncatum Growth Inhibition (at 0.3 mM) 63% [9],[1]
Fusarium subglutinans Growth Inhibition (at 0.3 mM) 50% [9],[1]
Phytomonas serpens IC50 (48h) 9.9 µM [17]

MIC: Minimum Inhibitory Concentration; MC100: Minimum Concentration for 100% inhibition; IC50: Half maximal Inhibitory Concentration.

Pathogen Counter-Defense: Detoxification

Some successful tomato pathogens have evolved mechanisms to circumvent the toxic effects of α-tomatine. The primary strategy is enzymatic detoxification.[5][16] Fungi such as Fusarium oxysporum, Septoria lycopersici, and Botrytis cinerea produce enzymes called tomatinases.[5][10] These enzymes hydrolyze the glycosidic bonds of the lycotetraose side chain, converting α-tomatine into its less toxic aglycone, tomatidine, and the sugar moiety.[5][18][19]

This detoxification is crucial for the virulence of these pathogens on tomato plants.[16] Furthermore, the breakdown products themselves, tomatidine and lycotetraose, can suppress induced plant defense responses like the oxidative burst, providing an additional advantage to the pathogen.[19][20]

Experimental Protocols

Extraction and Quantification of α-Tomatine via HPLC

This protocol is adapted from validated high-performance liquid chromatography (HPLC) methods for the quantification of α-tomatine in tomato tissues.[21][22][23]

A. Extraction

  • Homogenization: Homogenize 5-10 g of fresh tomato tissue (e.g., green fruit pericarp) in a blender with an extraction solvent such as a mixture of tetrahydrofuran, acetonitrile, and water. A common ratio is 50:30:20 (v/v/v).[23][24]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 18,000 x g) for 10-15 minutes at 4°C to pellet solid debris.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): To remove interfering compounds, pass the supernatant through a C18 Sep-Pak cartridge. Elute the glycoalkaloids with a suitable solvent like methanol.

  • Final Preparation: Evaporate the solvent from the eluate under vacuum or nitrogen. Re-dissolve the dried extract in a known volume of the HPLC mobile phase.

  • Filtration: Filter the final sample through a 0.45 µm syringe filter before injection into the HPLC system.

B. HPLC Analysis

  • HPLC System: Use an HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A C18 or Phenyl analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is suitable.[21][22]

  • Mobile Phase: An isocratic or gradient mobile phase can be used. A common mobile phase consists of acetonitrile and an aqueous buffer like 20 mM potassium dihydrogen phosphate (KH2PO4) adjusted to pH 3.[21][22]

  • Flow Rate: Set a flow rate of approximately 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength of ~205 nm.[21][22]

  • Quantification: Prepare a standard curve using a certified α-tomatine standard. Quantify the α-tomatine in the samples by comparing their peak areas to the standard curve.

Experimental workflow for α-tomatine quantification.
Antifungal Mycelial Growth Inhibition Assay

This protocol describes a method to assess the fungitoxicity of α-tomatine against a mycelial fungus.

  • Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA). Autoclave and cool to approximately 45-50°C.

  • Incorporate this compound: Add a stock solution of α-tomatine (dissolved in a suitable solvent like ethanol or DMSO) to the molten agar to achieve a range of final concentrations (e.g., 0, 50, 100, 200 µM). Ensure the final solvent concentration is non-inhibitory (typically <1%) and consistent across all plates, including the control.

  • Pour Plates: Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a small plug (e.g., 5 mm diameter) of actively growing mycelium from the edge of a young fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

  • Calculate Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the colony on the control plate and DT is the average diameter of the colony on the this compound-treated plate.

Conclusion and Future Directions

α-Tomatine is a cornerstone of the tomato plant's innate defense system, employing multiple mechanisms to thwart pathogen invasion. Its synthesis and accumulation are elegantly regulated through hormonal crosstalk, enabling the plant to respond dynamically to environmental threats. For researchers, α-tomatine and its derivatives represent a promising source of natural antifungal and insecticidal compounds. Future research should focus on elucidating the secondary mechanisms of action against sterol-lacking pathogens, exploring the synergistic effects of this compound with other plant metabolites, and leveraging genetic tools to enhance its production in crop plants for improved disease resistance. The detailed protocols provided herein offer a standardized framework to advance these investigations.

References

The Ripening Revolution: A Technical Guide to Tomatine Metabolism and Degradation in Tomatoes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the metabolic fate of the steroidal glycoalkaloid α-tomatine during the ripening process of tomato fruits (Solanum lycopersicum). Addressed to researchers, scientists, and professionals in drug development, this document details the enzymatic pathways, regulatory networks, and analytical methodologies crucial for understanding and harnessing these natural metabolic processes.

Introduction

The transition of a tomato from a green, bitter fruit to a red, palatable one is a complex biochemical event. Central to this transformation is the degradation of α-tomatine, a defense-related steroidal glycoalkaloid (SGA) abundant in immature tomatoes.[1] As the fruit ripens, α-tomatine is converted into the non-bitter, non-toxic compound esculeoside A, a process that has significant implications for fruit quality, human health, and plant defense mechanisms.[1][2] This guide elucidates the key metabolic steps, the enzymes involved, and the regulatory control of this pathway.

Quantitative Analysis of Tomatine and its Metabolites During Ripening

The concentration of α-tomatine and its downstream metabolites, tomatidine and esculeoside A, undergoes dramatic changes during the ripening of tomato fruit. These quantitative shifts are indicative of the dynamic enzymatic activity occurring as the fruit matures. The following tables summarize the reported concentrations of these compounds at various ripening stages.

Table 1: α-Tomatine Content in Tomato Fruit at Different Ripening Stages.

Ripening Stageα-Tomatine Concentration (mg/100g fresh weight)Reference(s)
Small Green (0.8-2.5 cm)~50[3]
Medium-Small Green (2.5-4.0 cm)~17.5[3]
Unripe Green0.9 - 55[3]
Mature GreenHighest concentrations[4]
Red0.03 - 0.08[3]
Ripe Red~0.5[5]

Table 2: Dehydrothis compound and α-Tomatine Content in Tomato Fruit (µg/g fresh weight).

CompoundConcentration Range (µg/g fresh weight)Reference(s)
Dehydrothis compound42 - 1498[5]
α-Tomatine521 - 16,285[5]

Table 3: α-Tomatine and Esculeoside A Content in Micro-Tom Tomatoes (µg/g fresh weight).

Ripening Stageα-Tomatine (µg/g)Esculeoside A (µg/g)Reference(s)
Unripe GreenHighLow[6]
Ripe RedLow/AbsentHigh (e.g., 399.8 in original cultivar)[6]

The this compound Degradation Pathway

The catabolism of α-tomatine to esculeoside A is a multi-step enzymatic process. This pathway detoxifies the fruit, making it more palatable. The key enzymes involved belong to the GLYCOALKALOID METABOLISM (GAME) family of proteins.[7]

The degradation is initiated by the hydroxylation of α-tomatine at the C-23 position by the enzyme α-tomatine 23-hydroxylase (Sl23DOX/GAME31) , leading to the formation of 23-hydroxythis compound.[1] This product then spontaneously isomerizes to neorickiioside B.[1] Subsequently, neorickiioside B undergoes acetylation at the C-23 hydroxyl group, a reaction catalyzed by GAME36 , to form lycoperoside C.[1] The pathway continues with the hydroxylation of lycoperoside C at the C-27 position by C-27 hydroxylase (E8/Sl27DOX) , yielding prosapogenin A.[1][8] The final step is the glycosylation at the O-27 position of prosapogenin A, which is thought to be catalyzed by GAME5 , to produce esculeoside A.[1]

Tomatine_Degradation_Pathway alpha_this compound α-Tomatine hydroxythis compound 23-Hydroxythis compound alpha_this compound->hydroxythis compound neorickiioside_b Neorickiioside B hydroxythis compound->neorickiioside_b lycoperoside_c Lycoperoside C neorickiioside_b->lycoperoside_c prosapogenin_a Prosapogenin A lycoperoside_c->prosapogenin_a esculeoside_a Esculeoside A prosapogenin_a->esculeoside_a enzyme1 Sl23DOX / GAME31 (Hydroxylation) enzyme1->alpha_this compound enzyme2 Spontaneous Isomerization enzyme2->hydroxythis compound enzyme3 GAME36 (Acetylation) enzyme3->neorickiioside_b enzyme4 E8 / Sl27DOX (Hydroxylation) enzyme4->lycoperoside_c enzyme5 GAME5 (Glycosylation) enzyme5->prosapogenin_a

This compound degradation pathway in ripening tomatoes.

Regulatory Network of this compound Metabolism

The degradation of α-tomatine is tightly regulated by a network of transcription factors and the plant hormone ethylene. This regulation ensures that the detoxification process is coordinated with other ripening-associated events.

The Role of Ethylene

Ethylene is a key phytohormone that induces and coordinates many aspects of fruit ripening.[2] Exogenous application of ethylene to mature green tomatoes accelerates the decrease in α-tomatine content and the accumulation of esculeoside A.[9] Conversely, in ripening-inhibited mutants such as ripening-inhibitor (rin) and non-ripening (nor), which have impaired ethylene production or signaling, the conversion of α-tomatine to esculeoside A is blocked.[9] This indicates that ethylene signaling is essential for the activation of the this compound degradation pathway, likely through the regulation of the expression of key metabolic genes like GAME5.[1]

Key Transcription Factors

Several master transcription factors that control the ripening process also regulate this compound metabolism. RIPENING INHIBITOR (RIN) , a MADS-box transcription factor, and NON-RIPENING (NOR) , a NAC domain transcription factor, are critical for the initiation of ripening.[10][11] Both rin and nor mutants exhibit high levels of α-tomatine and low levels of esculeoside A in ripe fruit, demonstrating their role in activating the degradation pathway.[9] These transcription factors are believed to act upstream of ethylene biosynthesis and signaling, and also to directly or indirectly regulate the expression of the GAME genes.[7]

Tomatine_Regulation RIN RIN (MADS-box TF) Ethylene Ethylene Biosynthesis & Signaling RIN->Ethylene activates GAME_genes GAME Gene Expression (e.g., GAME31, GAME36, E8, GAME5) RIN->GAME_genes regulates NOR NOR (NAC TF) NOR->Ethylene activates NOR->GAME_genes regulates Ethylene->GAME_genes induces Tomatine_degradation α-Tomatine Degradation (to Esculeoside A) GAME_genes->Tomatine_degradation catalyzes

Regulatory network of this compound degradation.

Experimental Protocols

Accurate quantification of this compound and its metabolites, as well as the characterization of the enzymes involved in their metabolism, are essential for research in this field. This section provides detailed methodologies for key experiments.

Extraction and Quantification of Steroidal Glycoalkaloids

A high-throughput method for the extraction and analysis of SGAs from tomato fruit has been developed, allowing for the simultaneous processing of multiple samples.[7][12]

Protocol for High-Throughput Extraction:

  • Homogenize frozen tomato tissue samples.

  • Extract the homogenized tissue with a methanolic solvent system. A Geno/Grinder system can be used to process up to 16 samples in parallel.[13]

  • Centrifuge the samples to pellet the solid debris.

  • Dilute and filter the supernatant for analysis. This entire process can be completed for 16 samples in approximately 20 minutes.[12]

Protocol for UHPLC-MS/MS Quantification:

  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm) maintained at 40°C.[7]

  • Mobile Phase: Use a gradient elution with Solvent A (water + 0.1% (v/v) formic acid) and Solvent B (acetonitrile + 0.1% (v/v) formic acid) at a flow rate of 0.4 mL/min.[7]

  • Gradient Program:

    • 0-0.25 min: 95% A

    • 0.25-1.25 min: 95% to 80% A

    • 1.25-3.75 min: 80% to 75% A

    • 3.75-4.25 min: Hold at 75% A

    • 4.25-5.95 min: 75% to 68% A

    • 5.95-7.65 min: 68% to 15% A

    • 7.65-10.65 min: Hold at 15% A

    • 10.65-13 min: Re-equilibrate to 95% A[7]

  • Mass Spectrometry: Couple the UHPLC system to a tandem mass spectrometer operating in positive ion electrospray ionization mode. Use Multiple Reaction Monitoring (MRM) for quantification of target analytes.[7]

β-Glucosidase Activity Assay

While the primary degradation of α-tomatine to esculeoside A does not involve a β-glucosidase, this enzyme is relevant in the broader context of glycoalkaloid metabolism and can be assayed as follows.

Protocol for β-Glucosidase Activity Assay:

  • Enzyme Extraction: Extract crude enzyme from tomato tissue using an appropriate buffer (e.g., 0.2 M Na2HPO4, pH 4.6, with 0.1 M citric acid and PVP).

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0), and the substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C or 50°C) for a defined period (e.g., 20-30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M sodium carbonate).

  • Quantification: Measure the absorbance of the released p-nitrophenol at 405 nm. The enzyme activity is proportional to the rate of p-nitrophenol formation.

Experimental_Workflow sample_prep Sample Preparation (Tomato Tissue at Different Ripening Stages) extraction High-Throughput Extraction (Methanolic Solvent) sample_prep->extraction enzyme_extraction Enzyme Extraction sample_prep->enzyme_extraction analysis UHPLC-MS/MS Analysis extraction->analysis quantification Quantification of α-Tomatine, Tomatidine, Esculeoside A analysis->quantification data_analysis Data Analysis and Interpretation quantification->data_analysis activity_assay Enzyme Activity Assay (e.g., β-Glucosidase, GAMEs) enzyme_extraction->activity_assay activity_assay->data_analysis

General experimental workflow for this compound analysis.

Conclusion

The metabolic degradation of α-tomatine during tomato ripening is a finely tuned process involving a cascade of enzymatic reactions regulated by ethylene and key transcription factors. Understanding this pathway is not only crucial for improving tomato fruit quality but also offers potential avenues for the biotechnological production of valuable steroidal compounds. The methodologies outlined in this guide provide a robust framework for researchers to further investigate this fascinating aspect of plant biochemistry.

References

An In-depth Technical Guide to Glycoalkaloid Metabolism Genes in Tomato

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core genes and regulatory networks governing glycoalkaloid metabolism in tomato (Solanum lycopersicum). It is designed to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development, offering detailed insights into the biosynthesis of these compounds, their regulation, and methodologies for their study.

Core Genes in Tomato Glycoalkaloid Metabolism: The GAME Cluster

The biosynthesis of steroidal glycoalkaloids (SGAs) in tomato is primarily orchestrated by a cluster of genes known as the GLYCOALKALOID METABOLISM (GAME) genes. These genes are physically clustered on chromosomes 7 and 12 and encode the enzymes responsible for the conversion of cholesterol into the primary tomato glycoalkaloid, α-tomatine, and its subsequent metabolism into other compounds, such as the non-bitter esculeoside A, during fruit ripening.

Table 1: Key GAME Genes and Their Functions in Tomato Glycoalkaloid Metabolism

Gene NameChromosomeEnzyme ClassProposed FunctionReference(s)
GAME1 7GlycosyltransferaseCatalyzes the glycosylation of the aglycone tomatidine to form γ-tomatine.[1][2]
GAME2 7GlycosyltransferaseA xylosyltransferase involved in the penultimate step of α-tomatine and dehydrotomatine biosynthesis.
GAME4 12Cytochrome P450Involved in the hydroxylation and oxidation of the cholesterol skeleton.[2]
GAME5 7GlycosyltransferaseInvolved in the conversion of α-tomatine to esculeoside A.
GAME6 7Cytochrome P450Involved in the hydroxylation and oxidation of the cholesterol skeleton.
GAME7 7Cytochrome P450Catalyzes the C-22 hydroxylation of cholesterol.[2]
GAME8a/b 7Cytochrome P450Catalyzes the C-26 hydroxylation of 22-hydroxycholesterol.[2]
GAME9 (JRE4) -AP2/ERF Transcription FactorKey regulator of SGA biosynthesis, binding to the promoters of core GAME genes.
GAME11 7DioxygenaseCatalyzes the C-16α hydroxylation of 22,26-dihydroxycholesterol.[2]
GAME12 12TransaminaseIncorporates the nitrogen atom into the SGA aglycone.
GAME17 7GlycosyltransferaseAdds sugar moieties to tomatidine to form this compound.
GAME18 7GlycosyltransferaseAdds sugar moieties to tomatidine to form this compound.
GAME31 (Sl23DOX) -DioxygenaseHydroxylates α-tomatine at the C-23 position to produce 23-hydroxythis compound.
GAME36 -AcyltransferaseMediates the degradation of α-tomatine.
GAME40 --Involved in the conversion of α-tomatine to esculeoside A.
GORKY -NPF TransporterExports α-tomatine from the vacuole to the cytosol for metabolism.

The Biosynthetic Pathway of Tomato Glycoalkaloids

The biosynthesis of α-tomatine begins with cholesterol and proceeds through a series of hydroxylation, oxidation, transamination, and glycosylation steps catalyzed by the GAME enzymes. During fruit ripening, α-tomatine is then converted to the non-toxic and non-bitter esculeoside A.

Glycoalkaloid Biosynthesis Pathway in Tomato cholesterol Cholesterol hydroxycholesterol_22 22-Hydroxycholesterol cholesterol->hydroxycholesterol_22 GAME7 (CYP72) dihydroxycholesterol_22_26 22,26-Dihydroxycholesterol hydroxycholesterol_22->dihydroxycholesterol_22_26 GAME8 (CYP72) trihydroxycholesterol_16_22_26 16α,22,26-Trihydroxycholesterol dihydroxycholesterol_22_26->trihydroxycholesterol_16_22_26 GAME11 (Dioxygenase) aglycone_precursor Aglycone Precursor trihydroxycholesterol_16_22_26->aglycone_precursor GAME12 (Transaminase) tomatidenol Tomatidenol aglycone_precursor->tomatidenol tomatidine Tomatidine tomatidenol->tomatidine gamma_this compound γ-Tomatine tomatidine->gamma_this compound GAME1 (GT) alpha_this compound α-Tomatine gamma_this compound->alpha_this compound GAME2, GAME17, GAME18 (GTs) hydroxytomatine_23 23-Hydroxythis compound alpha_this compound->hydroxytomatine_23 GAME31 (Dioxygenase) esculeoside_A_precursor Esculeoside A Precursor hydroxytomatine_23->esculeoside_A_precursor GAME5, GAME36, GAME40 esculeoside_A Esculeoside A esculeoside_A_precursor->esculeoside_A

Biosynthetic pathway of α-tomatine and esculeoside A.

Quantitative Data on Glycoalkaloid Content and Gene Expression

The accumulation of glycoalkaloids and the expression of GAME genes are tightly regulated, varying significantly between different tissues and developmental stages.

Table 2: α-Tomatine and Esculeoside A Content in Tomato Fruit at Different Ripening Stages

Ripening Stageα-Tomatine (µg/g fresh weight)Esculeoside A (µg/g fresh weight)Reference(s)
Immature GreenHigh (e.g., >500)Low[3][4]
Mature GreenHighestIncreasing[5]
BreakerDecreasingIncreasing
PinkLowHigh
Red RipeVery Low (e.g., <10)Highest (e.g., >400)[3][4]

Table 3: Relative Expression of Selected GAME Genes in Different Tomato Tissues

GeneLeafRootFlowerGreen FruitRed FruitReference(s)
GAME1 HighModerateModerateHighLow[6]
GAME4 HighLowModerateHighLow
GAME9 HighModerateHighHighLow[7]
GAME11 HighLowModerateHighLow
GAME17 HighLowModerateHighLow[8]
GAME31 LowLowLowLowHigh

Note: Relative expression levels are generalized from multiple sources. Actual values can vary depending on the specific cultivar, growth conditions, and analytical methods used.

Regulatory Networks Controlling Glycoalkaloid Metabolism

The expression of GAME genes is under the control of a complex regulatory network involving transcription factors and hormonal signaling pathways.

Jasmonic Acid (JA) Signaling

Jasmonic acid is a key positive regulator of α-tomatine biosynthesis. The signaling cascade involves the degradation of JAZ repressor proteins, which allows the transcription factor MYC2 to activate the expression of GAME genes, including the master regulator GAME9.

JA_Signaling_Pathway JA Jasmonic Acid (JA) COI1 COI1 JA->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses GAME9 GAME9 MYC2->GAME9 activates GAME_genes GAME Genes (e.g., GAME4, GAME7) GAME9->GAME_genes activates alpha_this compound α-Tomatine Biosynthesis GAME_genes->alpha_this compound

Jasmonic acid signaling pathway regulating GAME gene expression.
Ethylene Signaling

Ethylene plays a crucial role in the metabolic shift from α-tomatine to esculeoside A during fruit ripening. The ethylene signaling pathway activates ripening-associated transcription factors such as RIN, NOR, and FUL1, which in turn regulate the expression of genes involved in α-tomatine degradation and esculeoside A synthesis, including GAME31, GAME36, GAME40, GAME5, and the transporter GORKY.

Ethylene_Signaling_Pathway Ethylene Ethylene ETR Ethylene Receptors (ETR) Ethylene->ETR binds and inactivates EIN2 EIN2 ETR->EIN2 de-represses EIN3_EILs EIN3/EILs EIN2->EIN3_EILs activates Ripening_TFs Ripening TFs (RIN, NOR, FUL1) EIN3_EILs->Ripening_TFs activates Metabolism_genes GAME31, GAME36, GAME40, GAME5, GORKY Ripening_TFs->Metabolism_genes activates Conversion α-Tomatine to Esculeoside A Metabolism_genes->Conversion

Ethylene signaling in the conversion of α-tomatine.
Light Signaling

Light is another important environmental cue that regulates glycoalkaloid biosynthesis. The light-responsive transcription factor ELONGATED HYPOCOTYL 5 (SlHY5) positively regulates the expression of several GAME genes, while PHYTOCHROME INTERACTING FACTORs (PIFs) can act as repressors.

Light_Signaling_Pathway Light Light Phytochromes_Cryptochromes Phytochromes/Cryptochromes Light->Phytochromes_Cryptochromes activates SlHY5 SlHY5 Phytochromes_Cryptochromes->SlHY5 stabilizes PIFs PIFs Phytochromes_Cryptochromes->PIFs promotes degradation GAME_genes GAME Genes (e.g., GAME1, GAME4, GAME17) SlHY5->GAME_genes activates PIFs->GAME_genes represses SGA_Biosynthesis SGA Biosynthesis GAME_genes->SGA_Biosynthesis

Light signaling regulation of glycoalkaloid biosynthesis.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols for studying glycoalkaloid metabolism in tomato.

Quantification of Glycoalkaloids by LC-MS/MS

Objective: To accurately quantify the levels of α-tomatine, esculeoside A, and other glycoalkaloids in tomato tissues.

Workflow:

LCMS_Workflow Sample_Prep Sample Preparation (Freeze-drying, Grinding) Extraction Extraction (e.g., 80% Methanol) Sample_Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration LC_MS_Analysis UHPLC-MS/MS Analysis Filtration->LC_MS_Analysis Data_Analysis Data Analysis (Quantification using standards) LC_MS_Analysis->Data_Analysis

Workflow for glycoalkaloid quantification by LC-MS/MS.

Methodology:

  • Sample Preparation: Freeze-dry tomato tissue and grind to a fine powder.

  • Extraction: Extract a known weight of the powdered tissue with a suitable solvent, typically an aqueous methanol or ethanol solution (e.g., 80% methanol), often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve extraction efficiency.

  • Clarification: Centrifuge the extract to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • UHPLC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification, with specific precursor-product ion transitions for each glycoalkaloid.

  • Quantification: Generate a standard curve using authentic standards of the glycoalkaloids of interest to determine their concentrations in the samples.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of GAME genes in different tomato tissues or under various experimental conditions.

Workflow:

qRTPCR_Workflow RNA_Extraction Total RNA Extraction DNase_Treatment DNase Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qPCR Quantitative PCR (with gene-specific primers and SYBR Green) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative quantification using reference genes) qPCR->Data_Analysis

Workflow for gene expression analysis by qRT-PCR.

Methodology:

  • RNA Extraction: Isolate total RNA from tomato tissue using a suitable method (e.g., Trizol or a commercial kit).

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR:

    • Prepare a reaction mix containing cDNA, gene-specific forward and reverse primers, and a fluorescent dye such as SYBR Green.

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target genes and one or more stably expressed reference genes (e.g., Actin, EF1α).

    • Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method.

Table 4: Example Primer Sequences for qRT-PCR of Tomato GAME Genes

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference(s)
GAME1 GCTGGTTTGGCTATGGCTTATGGCTTGTTGTTGCTTCTCC[9]
GAME4 TGGAGGTTTGGAGGAAGGATAATGGCAACAAACCAACACC[9]
GAME9 GCTTGGAAGGCTTGTTGATGTCCACCAACAACTCCAAACC[7]
Actin GGGATGGAGAAGTTTGGTGGGGTACCACCATCAGGAAGGA[9][10]

Note: Primer sequences should always be validated for specificity and efficiency before use.

In Vitro Enzyme Assays

Objective: To characterize the enzymatic activity of GAME proteins.

General Protocol for Glycosyltransferases (e.g., GAME1):

  • Protein Expression and Purification:

    • Clone the coding sequence of the GAME gene into an expression vector (e.g., pGEX or pET vector).

    • Express the recombinant protein in a suitable host, such as E. coli.

    • Purify the protein using affinity chromatography (e.g., GST-tag or His-tag).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the aglycone substrate (e.g., tomatidine), and a UDP-sugar donor (e.g., UDP-galactose or UDP-glucose).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

    • Stop the reaction (e.g., by adding a solvent like ethyl acetate).

  • Product Analysis:

    • Extract the products from the reaction mixture.

    • Analyze the products by LC-MS to identify and quantify the glycosylated product.

General Protocol for Cytochrome P450s (e.g., GAME4, GAME7):

  • Protein Expression:

    • Express the P450 enzyme in a system that allows for proper folding and heme incorporation, such as yeast (Saccharomyces cerevisiae) or insect cells. Microsomal preparations from the expression host are often used.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the microsomal fraction with the expressed P450, the substrate (e.g., cholesterol or a downstream intermediate), and a source of reducing equivalents (NADPH) and a P450 reductase.

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction and extract the products.

  • Product Analysis:

    • Analyze the products by LC-MS or GC-MS to identify the hydroxylated products.

Protein-Protein Interaction Assays (Yeast Two-Hybrid)

Objective: To identify proteins that interact with key regulatory or biosynthetic proteins in the glycoalkaloid pathway (e.g., interactions with GAME9 or MYC2).

Workflow:

Y2H_Workflow Bait_Prey_Construction Construct Bait (e.g., GAME9 in pGBKT7) and Prey (cDNA library in pGADT7) plasmids Yeast_Transformation Co-transform yeast with Bait and Prey plasmids Bait_Prey_Construction->Yeast_Transformation Selection Select for transformants on selective media (-Leu, -Trp) Yeast_Transformation->Selection Interaction_Screen Screen for interactions on highly selective media (-Leu, -Trp, -His, -Ade) Selection->Interaction_Screen Confirmation Confirm interactions (e.g., β-galactosidase assay) Interaction_Screen->Confirmation

Workflow for a Yeast Two-Hybrid screen.

Methodology:

  • Vector Construction:

    • Clone the coding sequence of the "bait" protein (e.g., GAME9) into a vector containing a DNA-binding domain (DB) (e.g., pGBKT7).

    • Clone the coding sequences of potential "prey" proteins or a cDNA library into a vector containing an activation domain (AD) (e.g., pGADT7).

  • Yeast Transformation: Co-transform a suitable yeast strain with the bait and prey plasmids.

  • Selection and Screening:

    • Plate the transformed yeast on medium lacking leucine and tryptophan to select for cells containing both plasmids.

    • Replica-plate the colonies onto a more stringent selective medium (lacking histidine and adenine) to screen for protein-protein interactions. Growth on this medium indicates an interaction.

  • Confirmation: Confirm positive interactions using a secondary reporter assay, such as a β-galactosidase filter lift assay.

This guide provides a foundational understanding of the genes and regulatory mechanisms involved in tomato glycoalkaloid metabolism. Further research will undoubtedly uncover more intricate details of this fascinating pathway, offering new opportunities for crop improvement and the development of novel pharmaceuticals.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Interaction of Alpha-Tomatine with Cellular Membranes

Abstract

Alpha-tomatine, a steroidal glycoalkaloid found predominantly in unripe tomatoes, has garnered significant scientific interest due to its potent biological activities, including anticancer, antifungal, and immunoadjuvant properties. The primary mechanism underpinning these effects is its interaction with cellular membranes, specifically its affinity for 3β-hydroxysterols such as cholesterol. This technical guide provides a comprehensive overview of the core interaction between alpha-tomatine and cellular membranes, detailing the molecular mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of alpha-tomatine.

Core Interaction with Cellular Membranes: Mechanism of Action

The fundamental mechanism of alpha-tomatine's activity lies in its ability to disrupt the integrity of cellular membranes. This process is primarily mediated by its interaction with membrane sterols, most notably cholesterol. The interaction can be conceptualized in a multi-step process:

  • Insertion and Binding: The aglycone (tomatidine) portion of the alpha-tomatine molecule inserts into the lipid bilayer and forms a 1:1 complex with cholesterol.[1] This interaction is crucial, and the presence of the tetrasaccharide moiety on alpha-tomatine is essential for its full disruptive activity, as the aglycone alone (tomatidine) shows significantly reduced or no effect.[2]

  • Complex Aggregation and Domain Formation: The alpha-tomatine-cholesterol complexes aggregate within the membrane. This sequestration of cholesterol leads to the formation of distinct domains, altering the local lipid organization and fluidity.

  • Membrane Permeabilization and Pore Formation: The aggregation of these complexes induces significant strain on the membrane, leading to increased permeability and the formation of pores or other structural defects.[1] This disruption of the membrane barrier results in the leakage of intracellular components, ultimately leading to cell death.[1]

This membrane-disrupting property is the basis for alpha-tomatine's broad-spectrum biological activities, including its potent antifungal and anticancer effects.

Quantitative Data on Alpha-Tomatine's Biological Effects

The following tables summarize the quantitative data on the effects of alpha-tomatine on various cancer cell lines.

Table 1: Cytotoxicity of Alpha-Tomatine in Human Cancer Cell Lines

Cell LineCancer TypeIC50/EC50 (µM)Exposure Time (hours)AssayReference
HL-60Human Myeloid Leukemia~1.9224MTT[3]
K562Human Chronic Myeloid Leukemia~1.5124MTT[3]
PC-3Human Prostate Adenocarcinoma1.67 ± 0.324MTT[4][5]
RWPE-1Normal Human Prostate3.85 ± 0.124MTT[5]
WRL-68Normal Human Liver>5.024MTT[5]
HepG2Human Hepatocellular Carcinoma~3.6 ± 1.224Resazurin[6]
HBLMetastatic Melanoma0.53 ± 0.0424MTT[7]
hmel-1Metastatic Melanoma0.72 ± 0.0624MTT[7]
M3Metastatic Melanoma1.03 ± 0.0424MTT[7]
N-FBNormal Fibroblast9.58 ± 0.624MTT[8]

Table 2: Pro-Apoptotic Effects of Alpha-Tomatine

Cell LineConcentration (µM)EffectExposure Time (hours)AssayReference
HL-602~30% apoptotic cells48Morphological Assessment[2]
HL-605~60% apoptotic cells48Morphological Assessment[2]
PC-32~21.5% early apoptotic cells24Annexin V/PI Staining
PC-32~16.9% late apoptotic cells24Annexin V/PI Staining

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the interaction of alpha-tomatine with cellular membranes.

Cell Viability and Cytotoxicity Assays (MTT and Resazurin)

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In live cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT) to a purple formazan product or resazuin to the fluorescent resorufin. The intensity of the color or fluorescence is proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

    • Treatment: After cell adherence, treat with various concentrations of alpha-tomatine. Include vehicle-only controls.

    • Incubation: Incubate for a specified period (e.g., 24, 48, 72 hours).

    • Reagent Addition: Add MTT or resazurin solution to each well and incubate for 2-4 hours.

    • Solubilization (for MTT): Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) or fluorescence using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol Outline:

    • Cell Treatment: Treat cells with alpha-tomatine for the desired time.

    • Cell Harvesting: Harvest both adherent and floating cells.

    • Washing: Wash cells with cold PBS.

    • Resuspension: Resuspend cells in Annexin V binding buffer.

    • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate in the dark at room temperature for approximately 15 minutes.

    • Analysis: Analyze the stained cells by flow cytometry. Four populations can be distinguished:

      • Annexin V- / PI- (Viable cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Liposome Leakage Assay

This in vitro assay directly measures the membrane-permeabilizing effect of alpha-tomatine on model membranes (liposomes).

  • Principle: A fluorescent dye (e.g., carboxyfluorescein or ANTS) is encapsulated in liposomes at a self-quenching concentration. If alpha-tomatine disrupts the liposome membrane, the dye leaks out, becomes diluted, and its fluorescence increases.

  • Protocol Outline:

    • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) with a defined lipid composition (e.g., with and without cholesterol) encapsulating a fluorescent dye.

    • Removal of External Dye: Separate the liposomes from the unencapsulated dye using techniques like gel filtration.

    • Assay Setup: Add the prepared liposomes to a cuvette or microplate well.

    • Treatment: Add alpha-tomatine to the liposome suspension.

    • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer.

    • Maximum Leakage Control: Add a detergent (e.g., Triton X-100) to induce 100% leakage and obtain a maximum fluorescence value.

    • Data Analysis: Calculate the percentage of leakage induced by alpha-tomatine relative to the maximum leakage.[9][10][11]

Signaling Pathways and Experimental Workflows

The interaction of alpha-tomatine with the cell membrane can trigger downstream signaling cascades. The following diagrams, generated using the DOT language, visualize these processes and a general experimental workflow.

alpha_tomatine_membrane_interaction cluster_membrane Cellular Membrane cholesterol Cholesterol complex Alpha-Tomatine- Cholesterol Complex phospholipid Phospholipid alpha_tomatine Alpha-Tomatine alpha_this compound->complex Binds to pore Pore Formation & Membrane Disruption complex->pore Aggregates and induces leakage Leakage of Intracellular Contents pore->leakage Leads to cell_death Cell Death leakage->cell_death

Caption: Mechanism of alpha-tomatine-induced membrane disruption.

alpha_tomatine_signaling cluster_membrane Cell Membrane alpha_this compound Alpha-Tomatine membrane_interaction Membrane Interaction (Cholesterol Binding) alpha_this compound->membrane_interaction ros Increased ROS membrane_interaction->ros pi3k_akt PI3K/Akt Pathway membrane_interaction->pi3k_akt Inhibits nfkb NF-κB Pathway membrane_interaction->nfkb Inhibits mito Mitochondrial Membrane Potential Loss ros->mito apoptosis Apoptosis mito->apoptosis pi3k_akt->apoptosis Survival Signal (Inhibited) nfkb->apoptosis Survival Signal (Inhibited)

Caption: Signaling pathways affected by alpha-tomatine.

experimental_workflow cluster_assays Biological Assays start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with Alpha-Tomatine (Dose-Response & Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay membrane_assay Membrane Permeability (e.g., Liposome Leakage) treatment->membrane_assay data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability_assay->data_analysis apoptosis_assay->data_analysis membrane_assay->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: General experimental workflow for studying alpha-tomatine's effects.

Conclusion and Future Directions

Alpha-tomatine's interaction with cellular membranes is a critical determinant of its biological activity. The complexation with cholesterol, leading to membrane disruption, is a well-established primary mechanism. Furthermore, this interaction can initiate downstream signaling events, contributing to its pro-apoptotic and anti-proliferative effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research.

Future investigations should aim to:

  • Elucidate the precise structure of the alpha-tomatine-cholesterol complexes within the membrane.

  • Quantify the binding affinity between alpha-tomatine and cholesterol in various membrane environments.

  • Explore the potential for synergistic effects with other chemotherapeutic agents that target different cellular pathways.

  • Develop drug delivery systems to enhance the bioavailability and targeted delivery of alpha-tomatine in vivo.

A deeper understanding of these aspects will be crucial for harnessing the full therapeutic potential of alpha-tomatine in the development of novel treatments for a range of diseases.

References

Inhibition of Acetylcholinesterase by Tomatine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of the steroidal glycoalkaloid α-tomatine and its aglycone, tomatidine, on acetylcholinesterase (AChE). Acetylcholinesterase, a key enzyme in the termination of cholinergic neurotransmission, is a validated target for the development of therapeutics for neurodegenerative diseases and a target for various natural and synthetic toxins. This document summarizes the available quantitative data on the inhibition of AChE by tomatine and tomatidine, details the experimental protocols for assessing this inhibition, and provides visualizations of the relevant biochemical pathways and experimental workflows. The competitive and pH-dependent nature of this inhibition is a key focus, offering insights for researchers in pharmacology, toxicology, and drug discovery.

Introduction

This compound, a glycoalkaloid found in tomato plants (Solanum lycopersicum), plays a significant role in the plant's defense against pathogens and herbivores.[1] Beyond its role in plant biology, this compound and its derivatives have garnered interest for their potential pharmacological activities. One of the key biochemical effects of this compound is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] This inhibitory action is a characteristic shared by other solanaceous glycoalkaloids and is a mechanism of toxicity for many pesticides.[1]

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the therapeutic effects of AChE inhibitors used in the treatment of Alzheimer's disease and myasthenia gravis. Understanding the interaction of natural compounds like this compound with AChE is therefore of significant interest for drug development and for assessing the toxicological profile of these phytochemicals.

This guide will delve into the specifics of AChE inhibition by α-tomatine and its aglycone, tomatidine, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to aid researchers in this field.

Quantitative Inhibition Data

The inhibitory potency of α-tomatine and tomatidine against acetylcholinesterase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is a measure of the binding affinity of the inhibitor to the enzyme. The following tables summarize the available quantitative data for the inhibition of AChE by these compounds.

Table 1: Acetylcholinesterase Inhibition by α-Tomatine

Enzyme SourcepHTemperature (°C)SubstrateIC50 (µM)Ki (µM)Inhibition TypeReference
Bovine Erythrocytes7.025Acetylthiocholine[Data from Roddick, 1989][Data from Roddick, 1989]CompetitiveRoddick, 1989
Human Erythrocytes7.437Acetylthiocholine[Data not available][Data not available]Competitive-

*Specific values from the primary literature by Roddick (1989) are pending direct access to the full-text article. This data is crucial for a complete quantitative assessment.

Table 2: Acetylcholinesterase Inhibition by Tomatidine

Enzyme SourcepHTemperature (°C)SubstrateIC50 (µM)Ki (µM)Inhibition TypeReference
[Not Specified][Not Specified][Not Specified]Acetylthiocholine[Data not available][Data not available]Competitive[2]

*Quantitative IC50 and Ki values for tomatidine's inhibition of AChE are not explicitly stated in the currently available search results, though the competitive nature of the inhibition is noted.

Table 3: Comparative Acetylcholinesterase Inhibition by other Solanaceous Glycoalkaloids

CompoundEnzyme SourceIC50 (µM)Reference
α-SolanineBovine Erythrocytes~100Roddick, 1989 (as cited in other sources)
α-ChaconineBovine Erythrocytes~30Roddick, 1989 (as cited in other sources)

Mechanism of Action

The inhibition of acetylcholinesterase by this compound is characterized as a pH-dependent, competitive inhibition .[1]

  • Competitive Inhibition: this compound and its aglycone, tomatidine, likely bind to the active site of AChE, competing with the natural substrate, acetylcholine. This binding is reversible. The structure of these steroidal alkaloids allows them to interact with the amino acid residues within the enzyme's active site gorge.

  • pH-Dependence: The inhibitory activity of this compound is influenced by the pH of the environment. This is likely due to the protonation state of the nitrogen atom in the alkaloid structure, which affects its ability to interact with the anionic subsite of the AChE active site.

A molecular docking study on tomatidine revealed that it hydrophobically interacts with several amino acid residues in the AChE active site, including Trp86, and forms hydrogen bonds, thereby altering the enzyme's microenvironment and competitively hindering the binding of acetylcholine.[2]

Signaling Pathway of Acetylcholine Hydrolysis and its Inhibition

The following diagram illustrates the normal hydrolysis of acetylcholine by AChE and how a competitive inhibitor like this compound interferes with this process.

Acetylcholinesterase_Inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by this compound ACh Acetylcholine (Substrate) Complex1 AChE-ACh Complex ACh->Complex1 Binds to active site AChE Acetylcholinesterase (Enzyme) AChE->Complex1 AChE2 Acetylcholinesterase (Enzyme) Complex1->AChE Enzyme released Products Choline + Acetate Complex1->Products Hydrolysis This compound This compound (Inhibitor) Complex2 AChE-Tomatine Complex (Inactive) This compound->Complex2 Binds to active site AChE2->Complex2 Complex2->AChE2 Reversible binding

Figure 1: Acetylcholinesterase reaction and competitive inhibition.

Experimental Protocols

The most common method for determining acetylcholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman.

Ellman's Assay for Acetylcholinesterase Inhibition

Principle:

This assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or recombinant human)

  • α-Tomatine or Tomatidine (as the inhibitor)

  • Acetylthiocholine iodide (ATCI) (as the substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of α-tomatine or tomatidine in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Setup (in a 96-well microplate):

    • Blank: Add phosphate buffer, DTNB solution, and ATCI solution.

    • Control (100% enzyme activity): Add phosphate buffer, AChE solution, and DTNB solution.

    • Inhibitor wells: Add phosphate buffer, AChE solution, DTNB solution, and varying concentrations of the this compound/tomatidine solution.

  • Incubation:

    • Pre-incubate the plate (containing all components except the substrate) at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the ATCI solution to all wells (except the blank).

    • Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the Ki value and the type of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the IC50 of this compound on acetylcholinesterase.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: AChE, this compound, ATCI, DTNB, Buffer prep_plate Prepare 96-well plate: Blank, Control, Inhibitor concentrations prep_reagents->prep_plate pre_incubate Pre-incubate plate (e.g., 15 min at 25°C) prep_plate->pre_incubate add_substrate Add Substrate (ATCI) to initiate reaction pre_incubate->add_substrate measure_abs Measure Absorbance at 412 nm (kinetic read) add_substrate->measure_abs calc_rate Calculate Reaction Rates (V) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. [this compound] calc_inhibition->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Figure 2: Workflow for IC50 determination using Ellman's assay.

Logical Relationship of Inhibition Kinetics

The relationship between substrate concentration, inhibitor concentration, and enzyme velocity in competitive inhibition can be visualized to understand the kinetic parameters.

Inhibition_Kinetics Enzyme Free Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex k1 EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex Ki Substrate Substrate (S) Substrate->ES_Complex Inhibitor Inhibitor (I) (this compound) Inhibitor->EI_Complex ES_Complex->Enzyme k-1 Product Product (P) ES_Complex->Product k_cat EI_Complex->Enzyme Product->Enzyme

Figure 3: Kinetic model of competitive inhibition of an enzyme.

Conclusion

α-Tomatine and its aglycone, tomatidine, are established competitive inhibitors of acetylcholinesterase. This inhibitory activity is a key aspect of their biological effects and warrants further investigation for its potential applications in pharmacology and toxicology. While the qualitative aspects of this inhibition are documented, there is a need for more comprehensive quantitative data, particularly the specific IC50 and Ki values for purified α-tomatine and tomatidine against various sources of acetylcholinesterase. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to pursue these investigations and contribute to a deeper understanding of the interaction between these natural compounds and a critical enzyme in neurotransmission. Future research should focus on obtaining precise kinetic parameters and exploring the structure-activity relationships of these and other related steroidal glycoalkaloids.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Anticancer Properties of α-Tomatine

This document provides a comprehensive technical overview of the anticancer properties of α-tomatine, a glycoalkaloid found in tomatoes. It details the mechanisms of action, summarizes quantitative efficacy data, outlines key experimental protocols, and visualizes complex biological pathways and workflows.

Introduction

α-Tomatine is a steroidal glycoalkaloid synthesized in tomato plants (Solanum lycopersicum), where it serves as a defense compound.[1] Structurally, it consists of a tomatidine aglycone linked to a lycotetraose carbohydrate unit.[2] A growing body of evidence has highlighted its potential as a multipotent anticancer agent, demonstrating efficacy against a wide range of human cancer cell lines, including those of the breast, colon, liver, lung, prostate, and leukemia.[2][3][4] Its antitumor activities are attributed to a variety of mechanisms, including cell membrane disruption, induction of apoptosis and autophagy, and modulation of critical oncogenic signaling pathways.[2][5][6] This guide synthesizes the current understanding of α-tomatine's anticancer effects to support further research and development.

Mechanisms of Action

α-Tomatine exerts its anticancer effects through several distinct and sometimes overlapping mechanisms.

Cholesterol-Dependent Cell Membrane Disruption

A primary and potent mechanism of α-tomatine's cytotoxicity is its ability to interact with cholesterol in the cell membrane.[7] Tomatine's aglycone portion binds to membrane cholesterol, and at a sufficient concentration, the glycoalkaloid-cholesterol complexes aggregate.[8] This aggregation leads to the formation of irreversible matrices that immobilize cholesterol, causing membrane budding, pore formation, and ultimately, a loss of membrane integrity, resulting in cell leakage and death.[2][8] This effect is significantly diminished by the addition of exogenous cholesterol, which competitively binds to α-tomatine.[2][9]

G cluster_membrane Cancer Cell Membrane This compound α-Tomatine Cholesterol Membrane Cholesterol This compound->Cholesterol Binds to Complex This compound-Cholesterol Complex Cholesterol->Complex Forms Pore Membrane Pore Formation Complex->Pore Aggregates, causing Lysis Cell Lysis Pore->Lysis Leads to

Caption: Cholesterol-dependent membrane disruption by α-tomatine.
Induction of Apoptosis

α-Tomatine is a potent inducer of apoptosis, acting through both caspase-dependent and caspase-independent pathways.

  • Caspase-Independent Pathway : In several cancer cell lines, such as CT-26 colon cancer and HL-60 leukemia, α-tomatine triggers a caspase-independent cell death cascade.[10][11] This involves the loss of mitochondrial membrane potential, activation of Bak and Mcl-1s, and subsequent release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[11] AIF then translocates to the nucleus, where it induces chromatin condensation and DNA fragmentation.[10][12] This pathway is also associated with the downregulation of the anti-apoptotic protein survivin.[10][11]

  • Caspase-Dependent Pathway : In other contexts, such as hepatocellular carcinoma (HCC), α-tomatine-induced apoptosis is mediated by the tumor suppressor protein p53.[13] Activation of p53 leads to the downregulation of the anti-apoptotic protein Bcl-2, promoting the mitochondrial release of cytochrome c and activating the caspase cascade (caspase-9 and caspase-3).[13] This process is often preceded by an increase in intracellular Reactive Oxygen Species (ROS) and cytosolic Ca²⁺ levels.[13]

G cluster_casp_ind Caspase-Independent Pathway cluster_casp_dep Caspase-Dependent Pathway This compound α-Tomatine Mito_Ind Mitochondrial Stress This compound->Mito_Ind Survivin Survivin (Inhibitor of Apoptosis) This compound->Survivin Inhibits ROS ↑ Intracellular ROS / Ca²⁺ This compound->ROS Bak Bak / Mcl-1s Activation Mito_Ind->Bak AIF AIF Release Bak->AIF AIF_Nuc AIF Nuclear Translocation AIF->AIF_Nuc Apoptosis Apoptosis AIF_Nuc->Apoptosis Survivin->Apoptosis p53 p53 Activation ROS->p53 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Mito_Dep Mitochondrial Permeability Bcl2->Mito_Dep Casp9 Caspase-9 Mito_Dep->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Apoptosis induction pathways mediated by α-tomatine.
Modulation of Key Signaling Pathways

α-Tomatine has been shown to inhibit multiple signaling pathways that are crucial for cancer cell proliferation, survival, invasion, and metastasis.

  • PI3K/Akt/mTOR Pathway : this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[5] It suppresses the phosphorylation of key kinases like Akt and ERK, leading to decreased cell proliferation and survival.[14][15]

  • NF-κB Pathway : α-Tomatine inhibits the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival.[2][7] This inhibition contributes to its pro-apoptotic and anti-inflammatory effects.[3]

  • FAK Signaling : In non-small cell lung cancer cells, α-tomatine inactivates the Focal Adhesion Kinase (FAK)/PI3K/Akt signaling pathway, which is critical for cell migration and invasion.[16]

  • Wnt/β-catenin Pathway : Recent studies in HCC show that α-tomatine can suppress the Wnt/β-catenin signaling axis, a key pathway in development and cancer.[17]

Inhibition of Autophagy

In certain cancer types, such as ovarian cancer, α-tomatine acts as a novel early-stage autophagy inhibitor.[6] It prevents the formation of autophagosomes by targeting Beclin-1, a key protein in the autophagy process. By inhibiting autophagy, which can sometimes act as a survival mechanism for cancer cells, α-tomatine enhances apoptosis.[6]

Quantitative Anticancer Activity

The efficacy of α-tomatine has been quantified in numerous studies, both in vitro and in vivo. The tables below summarize key findings.

Table 1: In Vitro Cytotoxicity of α-Tomatine against Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Exposure TimeCitation
HL-60Human Myeloid Leukemia~2.072 h[2]
K562Chronic Myelogenous LeukemiaNot specified, but cytotoxic24 h[11]
CT-26Mouse Colon Cancer~3.524 h[10][12]
HT-29Human Colon Cancer>1.048 h[3]
HepG2Human Liver Cancer~3.624 h[18]
A549Human Lung CancerNot specified, but inhibitsNot specified[4][15]
PC-3Human Prostate Cancer1.6724 h[14]
MCF-7Human Breast Cancer6.0 - 9.0 (cytotoxic)Not specified[9][19]
HBLMetastatic Melanoma0.5324 h[20][21]
hmel-1Metastatic Melanoma0.7224 h[20][21]
M3Metastatic Melanoma1.0324 h[20]
Table 2: In Vivo Antitumor Efficacy of α-Tomatine
Cancer ModelAnimal ModelDosageTreatment DurationTumor Growth InhibitionCitation
HL-60 XenograftSCID Mice5 mg/kg (i.p.)Not specifiedSignificant inhibition[2][7][22]
CT-26 TransplantBALB/c Mice5 mg/kg (i.p.)2 weeks38% reduction[10][12]
HepG2 XenograftNSG Mice5-20 mg/kg (i.p.)Not specifiedSignificant reduction[13]
Ehrlich Solid TumorMice1 mg/kg (i.p.)Not specifiedSignificant, slowed growth[4]

Key Experimental Methodologies

Reproducing and building upon existing research requires standardized protocols. Below are methodologies for key experiments used to evaluate α-tomatine.

In Vitro Experimental Workflow

A typical workflow for assessing the anticancer properties of α-tomatine in vitro involves a tiered approach from general cytotoxicity to specific mechanistic studies.

G Start Cancer Cell Culture (e.g., HepG2, PC-3, HL-60) Treat Treat with α-Tomatine (Dose-response & Time-course) Start->Treat Viability Cell Viability Assay (MTT, Resazurin) Treat->Viability IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining via Flow Cytometry) IC50->Apoptosis Migration Migration/Invasion Assay (Boyden Chamber, Wound Healing) IC50->Migration Mechanism Mechanistic Analysis (Western Blot for key proteins: Akt, p53, Caspases, AIF) Apoptosis->Mechanism Migration->Mechanism Result Data Analysis & Interpretation Mechanism->Result

Caption: Standard workflow for in vitro analysis of α-tomatine.
4.1.1 Cell Viability Assay (MTT/Resazurin)

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment : Treat cells with serial dilutions of α-tomatine (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[3][18]

  • Reagent Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin reagent to each well and incubate for 2-4 hours.

  • Measurement : For MTT, solubilize the formazan crystals with DMSO or isopropanol. For both assays, measure the absorbance or fluorescence using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression.

4.1.2 Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment : Culture cells in 6-well plates and treat with α-tomatine at the determined IC50 concentration for 24 hours.[13][23]

  • Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

  • Staining : Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

4.1.3 Western Blot Analysis
  • Protein Extraction : Treat cells with α-tomatine, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis : Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C (e.g., antibodies against p-Akt, total Akt, p53, Caspase-3, AIF, survivin, β-actin).[10][13]

  • Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Study

Animal models are crucial for validating the in vitro efficacy of α-tomatine.

4.2.1 Protocol
  • Animal Model : Use immunocompromised mice such as SCID (Severe Combined Immunodeficient) or NSG mice.[22]

  • Tumor Implantation : Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells (e.g., HL-60, HepG2) into the flank of each mouse.[13][22]

  • Treatment Initiation : Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into a control group (vehicle) and a treatment group.

  • Drug Administration : Administer α-tomatine intraperitoneally (i.p.) at a dose of 1-5 mg/kg, typically three times a week.[2][7]

  • Monitoring : Monitor tumor volume (measured with calipers) and mouse body weight regularly throughout the study.

  • Endpoint : Sacrifice the mice when tumors in the control group reach a predetermined size (e.g., 2,500 mm³).[22]

  • Ex Vivo Analysis : Excise the tumors, weigh them, and process them for immunohistochemistry (e.g., staining for Ki-67, AIF) or Western blot analysis.

Conclusion and Future Directions

α-Tomatine is a promising natural compound with potent and broad-spectrum anticancer activity. Its multifaceted mechanisms of action—including membrane disruption, induction of programmed cell death, and inhibition of major oncogenic signaling pathways—make it an attractive candidate for further development. In vivo studies have confirmed its ability to inhibit tumor growth at non-toxic doses.[2][10]

Future research should focus on:

  • Synergistic Combinations : Investigating the synergistic effects of α-tomatine with conventional chemotherapy drugs or targeted therapies to enhance efficacy and overcome resistance.[4]

  • Bioavailability and Formulation : Developing novel drug delivery systems to improve the bioavailability and targeted delivery of α-tomatine to tumor tissues.

  • Resistance Mechanisms : Elucidating potential mechanisms of resistance, such as the upregulation of compensatory pathways like RelB, to devise co-targeting strategies.[17]

  • Clinical Translation : Conducting comprehensive preclinical toxicology and pharmacokinetic studies to pave the way for future clinical trials.

References

Methodological & Application

Application Note & Protocol: Extraction of α-Tomatine from Green Tomato Fruit

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Tomatine is a steroidal glycoalkaloid found in high concentrations in unripe (green) tomatoes (Solanum lycopersicum) and other parts of the tomato plant.[1] It is a bioactive compound with a range of potential nutraceutical and pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] As the fruit ripens, the concentration of α-tomatine decreases significantly, as it is metabolized into other compounds.[1] This makes green tomatoes a valuable source for the extraction of this potent phytochemical. This document provides detailed protocols for the extraction of α-tomatine from green tomato fruit for research and development purposes.

Data Presentation: Comparison of Extraction Methods

The efficiency of α-tomatine extraction is influenced by the chosen solvent, temperature, and extraction time. Below is a summary of quantitative data from various extraction methodologies.

Extraction MethodSolvent SystemTemperature (°C)Residence Time (min)Tomatine Yield (mg/100g fresh fruit)Reference
Conventional SolventAqueous Acetic AcidNot SpecifiedNot Specified1.6 - 17[3]
Conventional SolventChloroform/Methanol (2:1 v/v)Not SpecifiedNot Specified9.8 - 89.9[3]
Conventional Solvent80% Aqueous Ethanol (v/v)Not SpecifiedNot Specified13 - 360[3]
Conventional Solvent2% Acetic AcidNot SpecifiedNot SpecifiedNot Specified[4]
Conventional SolventTetrahydrofuran-Water-Acetonitrile-Acetic Acid (50:30:20:1)Not SpecifiedNot SpecifiedNot Specified[5]
Subcritical Water Extraction (SWE)Water12015Lower than 190°C[3][6]
Subcritical Water Extraction (SWE)Water19015~200[3][6]
Subcritical Water Extraction (SWE)Water19030No significant difference from 15 min[3]
Subcritical Water Extraction (SWE)Water19045No significant difference from 15 min[3]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction using Acidified Methanol

This protocol is a standard method for the extraction of glycoalkaloids from plant material.

Materials:

  • Green tomatoes

  • Methanol

  • Acetic acid

  • 0.2 N Hydrochloric acid (HCl)

  • Concentrated Ammonium hydroxide (NH₄OH)

  • Homogenizer/blender

  • Rotary evaporator

  • Centrifuge and tubes

  • Whatman No. 1 filter paper or equivalent

Methodology:

  • Sample Preparation: Select firm, unripe green tomatoes. Wash and chop the tomatoes into small pieces.[7]

  • Homogenization: Weigh the chopped tomato sample and place it in a blender. Add 2% acetic acid in methanol (e.g., 100 mL for 3-41 g of tomato). Homogenize the mixture until a uniform slurry is obtained.[7]

  • Concentration: Concentrate the resulting mixture using a rotary evaporator at a temperature below 40°C until the volume is reduced to 2-3 mL.[7]

  • Acidification: Dissolve the concentrate in 40 mL of 0.2 N HCl.[7]

  • Centrifugation: Centrifuge the acidic solution at 18,000 x g for 5 minutes at 5°C to pellet insoluble material.[7]

  • Washing: Decant the supernatant. Rinse the pellet twice with 10 mL of 0.2 N HCl, centrifuging after each wash and combining the supernatants.[7]

  • Precipitation: Add 20 mL of concentrated NH₄OH to the combined supernatant to precipitate the glycoalkaloids.[4][7] A pH of around 10.5 is targeted for precipitation.[4]

  • Collection: Centrifuge the mixture to collect the precipitate. The resulting pellet contains the crude α-tomatine extract.

  • Drying (Optional): The pellet can be dried under reduced pressure for storage or further purification.

Protocol 2: Subcritical Water Extraction (SWE)

This method is a green and sustainable alternative to conventional solvent extraction.[3][6]

Materials:

  • Green tomatoes, fresh or frozen

  • Subcritical water extraction system (high-pressure reactor)

  • Deionized water

Methodology:

  • Sample Preparation: Wash and cut the green tomatoes into small pieces. The use of fresh or frozen tomatoes can be tested.[3]

  • Extraction: Place the prepared tomatoes into the high-pressure reactor of the SWE system. A solvent-to-solid ratio of 10:1 is recommended.[3]

  • Set Parameters: Pressurize the reactor to 50 bar. Set the extraction temperature to 190°C and the residence time to 15 minutes for optimal yield.[3][6]

  • Extraction Process: Initiate the extraction process according to the instrument's operating procedure.

  • Collection: After the extraction is complete, cool down the reactor and collect the aqueous extract containing α-tomatine.

  • Further Processing: The extract can be used directly for analysis or further purified.

Visualization of Protocols

Experimental Workflow: this compound Extraction

The following diagram illustrates the general workflow for the extraction of α-tomatine from green tomatoes.

Tomatine_Extraction_Workflow start Green Tomato Fruit prep Sample Preparation (Washing, Chopping) start->prep extraction Extraction prep->extraction conv Conventional Solvent (e.g., Acidified Methanol) extraction->conv Method 1 swe Subcritical Water Extraction (SWE) extraction->swe Method 2 homo Homogenization conv->homo hpr High-Pressure Reactor swe->hpr concentrate Concentration (Rotary Evaporator) homo->concentrate acidify Acidification & Centrifugation concentrate->acidify precipitate Precipitation (Ammonium Hydroxide) acidify->precipitate collect Collection of Crude Extract precipitate->collect analysis Analysis / Purification (e.g., HPLC) collect->analysis collect_swe Collection of Aqueous Extract hpr->collect_swe collect_swe->analysis

Caption: Workflow for α-tomatine extraction from green tomatoes.

Logical Relationships: Factors Influencing this compound Extraction

This diagram shows the key factors that influence the efficiency of α-tomatine extraction.

Tomatine_Extraction_Factors center This compound Extraction Efficiency solvent Solvent System solvent->center solvent_type Polarity (e.g., Methanol, Water) Acidification (e.g., Acetic Acid) solvent->solvent_type temp Temperature temp->center temp_effect Higher temperatures can increase solubility and extraction rate (SWE) temp->temp_effect time Extraction Time time->center time_effect Sufficient time for solvent penetration and analyte dissolution is crucial time->time_effect ph pH ph->center ph_effect Acidic conditions improve this compound solubility by protonating the nitrogen atom ph->ph_effect material Starting Material material->center material_effect Fresh vs. Lyophilized Particle Size (Grinding) material->material_effect

Caption: Factors influencing the efficiency of α-tomatine extraction.

Concluding Remarks

The choice of extraction protocol for α-tomatine depends on the available equipment, desired purity, and scalability of the process. Conventional solvent extraction is a well-established method suitable for laboratory-scale extractions. Subcritical water extraction presents a more environmentally friendly and potentially higher-yielding alternative, particularly for larger-scale production. For quantitative analysis of the extracted this compound, High-Performance Liquid Chromatography (HPLC) is the most commonly used technique.[8][9] The validation of the analytical method is crucial for accurate quantification.[8][9] These protocols provide a solid foundation for researchers to explore the potential of α-tomatine in various applications.

References

Application Note: Quantification of α-Tomatine in Tomato Samples using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Tomatine is a steroidal glycoalkaloid found predominantly in unripe, green tomatoes and other parts of the tomato plant (Solanum lycopersicum)[1]. It is part of the plant's natural defense mechanism against pathogens[1][2]. While present in high concentrations in green tomatoes, its levels decrease significantly as the fruit ripens[2]. α-Tomatine has garnered interest for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties[1]. Accurate and reliable quantification of α-tomatine is crucial for research into its biological functions, for the food industry in assessing the safety of tomato products, and for the development of potential therapeutics.

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of α-tomatine in tomato samples. The protocol provides a straightforward and reproducible approach for sample extraction and chromatographic analysis.

Experimental Protocol

1. Sample Preparation: Extraction of α-Tomatine

This protocol is suitable for fresh or frozen tomato fruit samples.

  • Materials:

    • Tomato sample

    • Homogenizer (e.g., blender or bead beater)

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.45 µm, PTFE or nylon)

    • Extraction Solvent: 5% Acetic Acid in Water or a mixture of Tetrahydrofuran/Acetonitrile/0.02 M KH2PO4 (50/30/20, v/v/v)[1][2]

    • Methanol (HPLC grade)

    • Water (HPLC grade)

  • Procedure:

    • Weigh approximately 5-10 g of the homogenized tomato sample into a 50 mL centrifuge tube.

    • Add 20 mL of the chosen extraction solvent to the tube. The use of acidic solutions improves α-tomatine's solubility by protonating the nitrogen atom in its structure[1].

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Place the sample in a sonicator bath for 30 minutes to enhance extraction efficiency.

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet solid debris.

    • Carefully decant the supernatant into a clean tube.

    • For further cleanup and concentration, solid-phase extraction (SPE) with a C18 cartridge can be employed.

    • Prior to injection, filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., Inertsil ODS-3v, 5 µm, 4.6 x 250 mm)[3][4] or a Phenyl column (e.g., InertSustain Phenyl, 5 µm, 4.6 x 250 mm)[5].

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Acetonitrile and 20 mM Potassium Dihydrogen Phosphate (KH2PO4), pH 3[5] or Acetonitrile and 20 mM Ammonium Acetate in water (35:65, v/v)[3][4].

    • Elution Mode: Isocratic or gradient elution can be used. For this protocol, an isocratic elution is described.

    • Flow Rate: 0.8 mL/min[3][4]

    • Injection Volume: 20 µL[3][4]

    • Column Temperature: 20 °C[3][4]

    • UV Detection Wavelength: 205 nm[2][5] or 208 nm[3][4]. Due to the lack of strong UV-visible functional groups, α-tomatine is detected at low wavelengths[1].

  • Quantification:

    • Prepare a series of standard solutions of α-tomatine in the mobile phase at known concentrations (e.g., 50-580 µg/mL)[5].

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared tomato sample extracts.

    • Determine the concentration of α-tomatine in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis sample Tomato Sample homogenize Homogenization sample->homogenize 1 extract Solvent Extraction (e.g., 5% Acetic Acid) homogenize->extract 2 centrifuge Centrifugation extract->centrifuge 3 filter Filtration (0.45 µm) centrifuge->filter 4 hplc_inject HPLC Injection (20 µL) filter->hplc_inject separation Chromatographic Separation (C18 Column) hplc_inject->separation 5 detection UV Detection (205 nm) separation->detection 6 quantification Quantification detection->quantification 7 final_result α-Tomatine Concentration quantification->final_result 8

Caption: Workflow for the quantification of α-tomatine.

Data Presentation: Method Validation Summary

The performance of the HPLC-UV method for α-tomatine quantification is summarized in the table below. The data is compiled from validated methods reported in the literature[5].

Validation ParameterResult
Linearity
Concentration Range50 - 580 µg/mL
Correlation Coefficient (R²)0.9999
Precision
Intra-day Precision (RSD%)1.4% (Standard), 0.9% (Extract)
Inter-day Precision (RSD%)2.7 - 9.0% (Standard), 6.9% (Extract)
Accuracy (Trueness)
Mean Recovery105%
Sensitivity
Limit of Detection (LOD)8.0 µg/mL
Limit of Quantification (LOQ)24.1 µg/mL

The described HPLC-UV method provides a reliable and validated approach for the quantification of α-tomatine in tomato samples. The sample preparation is straightforward, and the chromatographic conditions offer good separation and sensitivity. This application note serves as a comprehensive guide for researchers in various fields requiring accurate measurement of this bioactive glycoalkaloid. The provided validation data demonstrates that the method is linear, precise, accurate, and sensitive for its intended purpose.

References

Application Notes and Protocols: Tomatine as an Immunological Adjuvant in Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatine, a glycoalkaloid derived from wild tomatoes (Lycopersicon pimpinellifolium), has emerged as a potent immunological adjuvant capable of enhancing both cellular and humoral immune responses to a variety of vaccine antigens.[1][2] Its unique properties make it a compelling candidate for use in subunit, peptide, and mRNA-based vaccines, particularly those targeting infectious diseases and cancer, where a robust cell-mediated immunity is crucial for protection.[2][3]

These application notes provide a comprehensive overview of the use of this compound as a vaccine adjuvant, including its mechanism of action, formulation protocols, and methods for evaluating its immunological effects.

Mechanism of Action

This compound's adjuvant activity is attributed to its ability to facilitate the delivery of soluble protein antigens into the Major Histocompatibility Complex (MHC) class I processing pathway, a critical step for the induction of cytotoxic T lymphocyte (CTL) responses.[1][2] This is a significant advantage over traditional adjuvants like alum, which primarily stimulate humoral immunity.[1]

The proposed mechanism of action involves the following key steps:

  • Antigen Delivery and Cross-Presentation: this compound, formulated with cholesterol and other lipids, forms a colloidal suspension of solid-state aggregates that encapsulate the antigen.[1] These particles are taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs). The formulation is thought to disrupt endosomal membranes, allowing the antigen to escape into the cytoplasm for processing and presentation on MHC class I molecules, a process known as cross-presentation.

  • Activation of Innate Immunity: this compound has been shown to activate the nucleotide-binding oligomerization domain (NOD)-like receptor (NLR) pathway in dendritic cells.[4] This activation leads to the upregulation of co-stimulatory molecules CD80 and CD86 and the secretion of pro-inflammatory cytokines, notably Interferon-gamma (IFN-γ).[2][4]

  • T-Cell Co-stimulation: The upregulation of CD80 and CD86 on the surface of APCs provides the necessary co-stimulatory signals for the activation of naive CD8+ T cells that recognize the antigen presented on MHC class I molecules.[2] This dual signaling (TCR engagement and co-stimulation) is essential for robust T-cell proliferation and differentiation into effector CTLs.

Signaling Pathway

The activation of the NOD-like receptor pathway by this compound in dendritic cells is a key event in its adjuvant effect. While the precise NLR sensor for this compound is yet to be fully elucidated, the downstream signaling cascade is believed to follow the canonical NOD1/NOD2 pathway.

Tomatine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound-Antigen Complex This compound-Antigen Complex NOD-like Receptor (NLR) NOD-like Receptor (NLR) This compound-Antigen Complex->NOD-like Receptor (NLR) Activation RIPK2 RIPK2 NOD-like Receptor (NLR)->RIPK2 Recruitment TAK1 TAK1 RIPK2->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK MAPK TAK1->MAPK NF-κB NF-κB IKK Complex->NF-κB Activation Gene Transcription Gene Transcription NF-κB->Gene Transcription MAPK->Gene Transcription Upregulation of CD80/CD86 Upregulation of CD80/CD86 Gene Transcription->Upregulation of CD80/CD86 IFN-γ Secretion IFN-γ Secretion Gene Transcription->IFN-γ Secretion Tomatine_Vaccine_Prep cluster_mixtureA Mixture A cluster_mixtureB Mixture B cluster_final Final Formulation A1 This compound + OGP + PE A2 Add Saline A1->A2 A3 Vortex & Heat (60°C) A2->A3 A4 Cool to RT A3->A4 C1 Combine Mixture A and B with Vortexing A4->C1 B1 Antigen in Saline B2 Add Cholesterol B1->B2 B3 Vortex B2->B3 B3->C1 C2 Colloidal Suspension C1->C2 mRNA_Vaccine_Prep cluster_lipids Lipid Phase (Ethanol) cluster_mrna Aqueous Phase (Citrate Buffer) cluster_formulation Formulation cluster_purification Purification & Characterization L1 Ionizable Lipid + DSPC + Cholesterol + PEG-Lipid + this compound F1 Microfluidic Mixing L1->F1 M1 mRNA M1->F1 F2 Self-Assembly of T-LNP-mRNA F1->F2 P1 Dialysis (vs. PBS) F2->P1 P2 Concentration P1->P2 P3 Characterization (Size, PDI, Zeta, Encapsulation) P2->P3

References

Application Notes and Protocols for Tomatine in Cholesterol Precipitation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatine, a glycoalkaloid found in tomatoes, serves as a highly specific precipitating agent for cholesterol. This property allows for the quantification of cholesterol in various samples and is a valuable tool in both analytical chemistry and biomedical research. This compound forms a stable, insoluble 1:1 stoichiometric complex with 3-β-hydroxy sterols, including cholesterol.[1] This interaction is pH-dependent, with optimal precipitation occurring at a pH above 4, where this compound is in its unprotonated form. The specificity of this reaction makes this compound a useful reagent for separating free cholesterol from its esterified forms and for studying the effects of compounds on cholesterol absorption and metabolism.

These application notes provide detailed protocols for the precipitation of cholesterol using this compound, followed by quantification using both a classic colorimetric method and a modern, safer enzymatic assay.

Data Presentation

The following tables summarize key quantitative data related to the application of this compound in cholesterol-related studies.

Table 1: In Vivo Effects of Dietary this compound on Cholesterol Metabolism

OrganismThis compound DosageKey FindingsReference
Rat1% of the dietDecreased uptake of dietary cholesterol by the liver; increased rate of hepatic and intestinal cholesterol synthesis; increased sterol excretion.[2]Cayen, M. N. (1971)
Hamster0.05-0.2% of a high-fat, high-cholesterol dietLowered serum low-density lipoprotein (LDL) cholesterol without changing high-density lipoprotein (HDL) cholesterol; four- to fivefold increase in fecal excretion of labeled dietary cholesterol.[3]Friedman, M., et al. (2000)

Table 2: Stoichiometry of this compound-Cholesterol Interaction

ParameterValueDescriptionReference
Molar Ratio1:1This compound and cholesterol form a 1:1 complex, leading to precipitation.[1]Roddick, J. G. (1979)

Experimental Protocols

Protocol 1: Precipitation of Free Cholesterol using this compound

This protocol is adapted from the classical method for cholesterol precipitation and is suitable for the separation of free cholesterol from biological samples.

Materials:

  • This compound reagent (1 mg/mL in a mixture of 95% ethanol:glacial acetic acid, 20:79.5 v/v, with 0.5% water)

  • Sample containing cholesterol (e.g., serum, tissue homogenate)

  • Fat solvent (e.g., a mixture of 95% ethanol, acetone, and ether, 6:3:1 by volume)

  • Centrifuge

  • Centrifuge tubes (50 mL)

  • Pipettes

Procedure:

  • Sample Preparation: To a 50 mL centrifuge tube, add a known volume of the sample (e.g., 1 mL of serum or an equivalent amount of tissue homogenate).

  • Lipid Extraction: Add 10 mL of the fat solvent to the sample. Mix thoroughly by vortexing.

  • Precipitation: Add 5 mL of the this compound reagent to the tube.

  • Incubation: Mix the contents of the tube and allow it to stand for 10 minutes at room temperature to facilitate the formation of the this compound-cholesterol precipitate.

  • Centrifugation: Centrifuge the tube to pellet the this compound-cholesterol complex. A centrifugation speed of 18,000 x g for 10 minutes at 5°C has been reported for precipitating this compound from extracts and can be adapted here.

  • Supernatant Collection: Carefully decant the supernatant, which contains the esterified cholesterol, into a separate tube for further analysis if desired.

  • Precipitate Washing: Wash the pellet twice with a 2% ammonium hydroxide solution to remove any impurities. After the final wash, allow the ammonia to dissipate from the dried pellet under reduced pressure.

Protocol 2: Quantification of Precipitated Cholesterol

The cholesterol from the washed precipitate can be quantified using either a traditional colorimetric method or a more modern enzymatic assay.

Note: This method involves the use of corrosive and hazardous reagents. Appropriate safety precautions must be taken.

Materials:

  • Washed this compound-cholesterol precipitate

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Spectrophotometer

Procedure:

  • Dissolving the Precipitate: Dissolve the dried precipitate in a known volume of a suitable solvent, such as a mixture of 95% ethyl alcohol and ether (98:2 v/v).

  • Color Development: To the dissolved sample, carefully add acetic anhydride followed by concentrated sulfuric acid.

  • Measurement: Measure the absorbance of the resulting solution at a wavelength of approximately 620 nm using a spectrophotometer.

  • Quantification: Determine the cholesterol concentration by comparing the absorbance to a standard curve prepared with known concentrations of cholesterol.

This method is safer and more specific than the Liebermann-Burchard reaction. Commercially available cholesterol assay kits can be used.

Materials:

  • Washed this compound-cholesterol precipitate

  • Solvent for dissolving the precipitate (e.g., isopropanol or a mixture of isopropanol and a non-ionic detergent like Triton X-100)

  • Commercial enzymatic cholesterol assay kit (containing cholesterol esterase, cholesterol oxidase, peroxidase, and a colorimetric or fluorometric probe)

  • Microplate reader

Procedure:

  • Dissolving the Precipitate: Dissolve the dried and washed this compound-cholesterol precipitate in a solvent that is compatible with the enzymatic assay. A mixture of isopropanol with a small amount of a non-ionic detergent can aid in solubilization.

  • Assay Reaction: Follow the manufacturer's instructions for the enzymatic cholesterol assay kit. This typically involves adding the dissolved cholesterol sample to a reaction mixture containing the enzymes and the probe.

  • Incubation: Incubate the reaction mixture at 37°C for the time specified in the kit's protocol to allow for the enzymatic reactions to proceed.

  • Measurement: Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.

  • Quantification: Calculate the cholesterol concentration based on a standard curve prepared with the cholesterol standards provided in the kit.

Visualizations

Tomatine_Cholesterol_Interaction This compound This compound Aglycone (Tomatidine) Tetrasaccharide Side Chain Complex Insoluble this compound-Cholesterol Complex (1:1) This compound:f0->Complex Hydrophobic Interaction This compound:f1->Complex Hydrogen Bonding Cholesterol Cholesterol 3-β-hydroxyl group Steroid Nucleus Aliphatic Side Chain Cholesterol:f0->Complex Hydrogen Bonding Cholesterol:f1->Complex Hydrophobic Interaction Cholesterol_Precipitation_Workflow cluster_precipitation Precipitation cluster_separation Separation cluster_quantification Quantification Sample Sample containing Free and Esterified Cholesterol Add_this compound Add this compound Reagent Sample->Add_this compound Incubate Incubate to Form Precipitate Add_this compound->Incubate Centrifuge Centrifuge to Pellet Precipitate Incubate->Centrifuge Supernatant Supernatant (Esterified Cholesterol) Centrifuge->Supernatant Collect Precipitate Pellet (this compound-Free Cholesterol Complex) Centrifuge->Precipitate Isolate Wash Wash Precipitate Precipitate->Wash Dissolve Dissolve Precipitate Wash->Dissolve Quantify Quantify Cholesterol (Enzymatic Assay) Dissolve->Quantify

References

Synthesis and Pharmacological Evaluation of Tomatine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and pharmacological evaluation of tomatine derivatives. This compound, a steroidal glycoalkaloid found predominantly in unripe tomatoes, and its aglycone, tomatidine, have shown a range of promising pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2] The chemical modification of these natural products offers a promising avenue for the development of novel therapeutic agents with improved efficacy and specificity.

Overview of this compound and its Pharmacological Potential

α-Tomatine is a naturally occurring glycoalkaloid in tomato plants, where it serves as a defense compound.[3] Its structure consists of a steroidal aglycone, tomatidine, linked to a tetrasaccharide chain (lycotetraose).[3][4] Both α-tomatine and tomatidine have been reported to exhibit a variety of biological activities. In experimental models, α-tomatine has demonstrated significant anticancer effects, particularly against androgen-independent prostate cancer.[1] It also possesses robust antifungal and anti-inflammatory properties.[1][2] The anti-inflammatory effects of α-tomatine are attributed, in part, to its ability to regulate the NF-κB/ERK signaling pathway.[1] Tomatidine, while less cytotoxic, has shown potential in restricting the spread of certain viruses and providing cardioprotective and neuroprotective effects.[1]

Synthesis of Tomatidine and its Derivatives

The limited availability and high cost of purified this compound and tomatidine from natural sources necessitate efficient chemical synthesis routes to produce these compounds and their derivatives for extensive pharmacological studies.

Gram-Scale Synthesis of Tomatidine

A recently developed method allows for the multi-gram synthesis of tomatidine from the readily available starting material, diosgenin.[5][6] This synthetic route involves a key Suzuki-Miyaura-type coupling reaction to introduce the F-ring side chain onto the steroidal scaffold, followed by a Lewis acid-mediated spiroketal opening, azide substitution, and reduction to form the characteristic spiroaminoketal moiety of tomatidine.[5][6] This process is scalable and avoids the need for extensive chromatographic purification.[5][6]

Synthesis of Tomatidine Derivatives

2.2.1. N-Substituted Tomatidine Derivatives: The nitrogen atom in the F-ring of tomatidine offers a site for chemical modification. For instance, N-formyl tomatidine can be synthesized, and subsequent modifications can be performed.[7]

2.2.2. C3-Position Modified Derivatives: The hydroxyl group at the C-3 position of the tomatidine steroid backbone is another key site for derivatization. For example, inversion of the stereochemistry at this position can be achieved through a Mitsunobu reaction followed by hydrolysis.[7] Further substitution reactions, such as mesylation followed by nucleophilic substitution with sodium azide, can introduce different functional groups at this position.[7]

2.2.3. Pregnane Derivatives: Tomatidine can be converted into neuritogenic pregnane derivatives through a process of moderate acetylation, pseudomerization, and subsequent ozonolysis.

Synthesis of this compound Derivatives by Modification of the Sugar Moiety

The tetrasaccharide chain of α-tomatine is crucial for some of its biological activities, such as its ability to complex with cholesterol.[4] Modification of this sugar moiety can lead to derivatives with altered pharmacological profiles.

Partial Hydrolysis of the Glycosidic Linkages

Partial acid hydrolysis of α-tomatine can yield a mixture of derivatives with one, two, or three sugar residues remaining attached to the tomatidine core. These derivatives can be separated by chromatographic techniques. It has been observed that the removal of sugar residues can significantly decrease the fungitoxicity of this compound.[8]

Pharmacological Evaluation Protocols

In Vitro Anticancer Activity Assays

4.1.1. Cell Viability Assays (MTT and Resazurin Assays): These colorimetric assays are widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Protocol: MTT Assay

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

    • Replace the medium with fresh medium containing various concentrations of the this compound derivatives and incubate for 24-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

  • Protocol: Resazurin Assay

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Add resazurin solution (0.15 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

    • Measure the fluorescence (560 nm excitation/590 nm emission) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

4.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

  • Protocol:

    • Treat cancer cells with this compound derivatives for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Anticancer Activity Assay

4.2.1. Xenograft Mouse Model: This model is used to evaluate the in vivo antitumor efficacy of this compound derivatives.

  • Protocol:

    • Subcutaneously inject cancer cells (e.g., HepG2) into the flank of immunodeficient mice.

    • Once tumors reach a palpable size, randomly assign mice to treatment and control groups.

    • Administer the this compound derivatives or vehicle control (e.g., intraperitoneally) at a predetermined dose and schedule.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

In Vitro Anti-inflammatory Activity Assay

4.3.1. Measurement of Pro-inflammatory Cytokines: The effect of this compound derivatives on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages can be assessed.

  • Protocol:

    • Culture macrophage cells (e.g., RAW 264.7) and pre-treat with various concentrations of this compound derivatives for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.

In Vivo Anti-inflammatory Activity Assay

4.4.1. Carrageenan-Induced Paw Edema in Rats: This is a classic model for evaluating the acute anti-inflammatory activity of compounds.

  • Protocol:

    • Administer this compound derivatives or a vehicle control to rats (e.g., intramuscularly or orally).

    • After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer and in vivo anti-inflammatory activities of α-tomatine.

Table 1: In Vitro Anticancer Activity of α-Tomatine

Cell LineAssayIC50 (µg/mL)Reference
HepG2 (Liver Cancer)Resazurin43[6]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelAdministration RouteDose (mg/kg)Inhibition of Edema (%)Reference
RatIntramuscular1-10Dose-dependent[9]
RatOral15-30Dose-dependent[9]

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a general experimental workflow for the synthesis and evaluation of this compound derivatives and a key signaling pathway modulated by α-tomatine.

G cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Pharmacological Evaluation This compound α-Tomatine Hydrolysis Partial Hydrolysis This compound->Hydrolysis Tomatidine Tomatidine (Aglycone) Hydrolysis->Tomatidine Derivatization Chemical Derivatization (e.g., Esterification, N-substitution) Tomatidine->Derivatization Derivative_Library Library of This compound Derivatives Derivatization->Derivative_Library In_Vitro In Vitro Assays (Anticancer, Anti-inflammatory) Derivative_Library->In_Vitro In_Vivo In Vivo Models (Xenograft, Paw Edema) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR In_Vivo->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: General workflow for the synthesis and pharmacological evaluation of this compound derivatives.

G cluster_pathway α-Tomatine Regulation of NF-κB Signaling This compound α-Tomatine IKK IKK This compound->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: Simplified diagram of α-tomatine's inhibitory effect on the NF-κB signaling pathway.

References

Application Notes and Protocols for In Vitro Cell Culture Assays to Determine Tomatine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the cytotoxic effects of α-tomatine, a glycoalkaloid found in tomatoes, on various cancer cell lines. The protocols outlined below cover key assays for determining cell viability, membrane integrity, and the induction of apoptosis.

Application Note 1: Overview of Tomatine Cytotoxicity and Assay Selection

α-Tomatine has demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines, including those of the breast, colon, liver, prostate, and stomach.[1][2] The mechanism of cell death induced by this compound can vary between cell types, involving either caspase-dependent or caspase-independent apoptosis, and in some cases, necrosis.[3][4][5][6][7][8] Therefore, a multi-assay approach is recommended for a comprehensive understanding of this compound's cytotoxic profile.

Assay Selection Guide:

AssayPrincipleApplication for this compound Cytotoxicity
MTT Assay Measures metabolic activity as an indicator of cell viability.To determine the half-maximal inhibitory concentration (IC50) of this compound and assess its overall cytotoxic effect.
LDH Assay Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.To differentiate between cytotoxicity caused by apoptosis and necrosis, as necrosis leads to significant LDH release.
Annexin V/PI Staining Detects the externalization of phosphatidylserine (a marker of early apoptosis) and membrane permeability (a marker of late apoptosis/necrosis).To quantify the percentage of cells undergoing apoptosis and necrosis following this compound treatment.
Western Blotting Detects the expression levels of specific proteins involved in apoptosis signaling pathways.To elucidate the molecular mechanisms of this compound-induced apoptosis by examining key proteins like caspases, Bcl-2 family members, and NF-κB.

Quantitative Data Summary: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of α-tomatine in various cancer cell lines as determined by the MTT assay.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
PC-3Prostate48~2.0[3]
MDA-MB-231Breast48~2.5[3]
KATO IIIGastric48~3.0[3]
HBLMelanoma240.53 ± 0.04[9]
hmel-1Melanoma240.72 ± 0.06[9]
M3Melanoma241.03 ± 0.04[9]
CT-26Colon24~3.5[7]
HL-60LeukemiaNot Specified1.92[10]
K562LeukemiaNot Specified1.51[10]
HepG2Liver243.6 ± 1.2[10]
HT-29ColonNot Specified>10[2]
AGSStomachNot Specified>10[2]
MCF-7BreastNot Specified>10[2]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the cytotoxicity of this compound using a 96-well plate format.[4][5][6][11][12]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • α-Tomatine stock solution (in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of α-tomatine in complete medium from a stock solution. The final concentration of the vehicle (e.g., DMSO) should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • After the incubation with MTT, add 100 µL of solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours at room temperature in the dark, or overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.[13][14][15][16][17]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • α-Tomatine stock solution

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells and treat with α-tomatine as described in the MTT assay protocol (steps 1-5).

  • Include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Background control: Medium only.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Measure the absorbance at 490 nm using a microplate reader, with a reference wavelength of 680 nm.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][18][19][20][21]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • α-Tomatine stock solution

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of α-tomatine for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization followed by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the detection of key proteins involved in this compound-induced apoptosis.[22][23]

Materials:

  • Target cancer cell line

  • α-Tomatine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Caspase-8, Caspase-9, Bax, Bcl-2, PARP, NF-κB p65, p-IκBα, AIF, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates or larger flasks and treat with α-tomatine.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities relative to the loading control.

Visualization of Key Cellular Processes

Experimental Workflow

G cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Seeding tomatine_treatment This compound Treatment cell_culture->tomatine_treatment incubation Incubation tomatine_treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh annexin Annexin V/PI Assay incubation->annexin wb Western Blot incubation->wb viability Cell Viability (IC50) mtt->viability membrane Membrane Integrity ldh->membrane apoptosis Apoptosis/Necrosis Quantification annexin->apoptosis mechanism Protein Expression wb->mechanism conclusion Elucidation of this compound's Cytotoxic Mechanism viability->conclusion membrane->conclusion apoptosis->conclusion mechanism->conclusion

Caption: Experimental workflow for assessing this compound cytotoxicity.

This compound-Induced Caspase-Dependent Apoptosis Signaling Pathway

G cluster_membrane cluster_cytoplasm This compound α-Tomatine death_receptor Death Receptor This compound->death_receptor nfkb_pathway IκBα This compound->nfkb_pathway Inhibition bcl2 Bcl-2 This compound->bcl2 Downregulation procaspase8 Pro-caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bid Bid caspase8->bid procaspase3 Pro-caspase-3 caspase8->procaspase3 tbid tBid bid->tbid bax Bax tbid->bax nfkb NF-κB nfkb_pathway->nfkb pro_survival Pro-survival Genes nfkb->pro_survival cytochrome_c Cytochrome c bax->cytochrome_c Release bcl2->bax apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 Activation caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: this compound-induced caspase-dependent apoptosis pathway.

This compound-Induced Caspase-Independent Apoptosis Signaling Pathway

G cluster_cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound α-Tomatine survivin Survivin This compound->survivin Downregulation aif_mito AIF This compound->aif_mito Induces release survivin->aif_mito aif_cyto AIF aif_nuc AIF aif_cyto->aif_nuc Translocation aif_mito->aif_cyto dna_fragmentation DNA Fragmentation aif_nuc->dna_fragmentation apoptosis Apoptosis

Caption: this compound-induced caspase-independent apoptosis pathway.

References

Unveiling the In Vivo Potential of Tomatine: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing animal models to investigate the in vivo effects of tomatine, a glycoalkaloid found in tomatoes. These guidelines are intended to facilitate the study of its therapeutic potential in various disease models, including cancer, inflammation, and neurological disorders.

Application Notes

This compound has demonstrated a range of biological activities in preclinical studies, positioning it as a compound of interest for drug development. In vivo studies are critical for evaluating its efficacy, toxicity, and pharmacokinetic profile. The selection of an appropriate animal model is paramount and is contingent on the specific research question.

Cancer Models: Xenograft models are commonly employed to assess the anti-tumor effects of this compound. These involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice. Several studies have reported the efficacy of this compound in reducing tumor growth in models of colon, hepatocellular, and prostate cancer.[1][2]

Inflammation Models: The anti-inflammatory properties of this compound can be investigated using models such as carrageenan-induced paw edema in rats. This model allows for the quantification of the inhibitory effect of this compound on acute inflammation.[3]

Neurological Models: The neuropharmacological effects of this compound, including its potential antidepressant-like activity, have been explored in mouse models of depression induced by lipopolysaccharide (LPS).[4]

Toxicity Assessment: Acute toxicity of this compound has been evaluated in laboratory animals. Symptoms can include vomiting, diarrhea, and abdominal pain. However, it is generally considered less toxic than other glycoalkaloids like solanine.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies on this compound.

Cancer Model Animal Model This compound Dose & Route Key Findings Reference
Colon Cancer (CT-26 cells)BALB/c mice5 mg/kg, intraperitoneal38% reduction in tumor growth after 2 weeks.[1][1]
Hepatocellular Carcinoma (HepG2 cells)NSG mice (xenograft)5 and 20 mg/kg, intraperitonealSignificant reduction in tumor size.[7][7]
Human Myeloid Leukemia (HL-60 cells)SCID mice (xenograft)5 mg/kg, intraperitoneal (3 times/week)Significant inhibition of tumor growth.[8][8]
Inflammation Model Animal Model This compound Dose & Route Key Findings Reference
Carrageenan-induced paw edemaIntact rats1-10 mg/kg, intramuscularSignificant dose-dependent inhibition of edema.[3][3]
Carrageenan-induced paw edemaIntact rats15-30 mg/kg, oralSignificant dose-dependent inhibition of edema.[3][3]
Carrageenan-induced paw edemaAdrenalectomized rats0.5-10 mg/kg, intramuscularGreater inhibition of edema compared to intact rats.[3][3]
Neurological Model Animal Model This compound Dose & Route Key Findings Reference
LPS-induced depressionMale miceNot specifiedReversed depression-like behaviors in tail suspension and forced swim tests.[4][4]
Menopause-associated depressionOvariectomized female miceNot specifiedProduced antidepressant-like effects.[4][4]

Experimental Protocols

Anti-Cancer Efficacy in a Xenograft Mouse Model

This protocol describes the evaluation of this compound's anti-tumor activity using a subcutaneous xenograft model with human cancer cells.

Materials:

  • Human cancer cell line (e.g., CT-26, HepG2, HL-60)

  • Immunodeficient mice (e.g., BALB/c nude, SCID, NSG)

  • α-Tomatine

  • Vehicle (e.g., saline, DMSO)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles (25-27 G)

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions.

  • Cell Preparation: On the day of injection, harvest the cells and resuspend them in sterile PBS or culture medium at a concentration of 5 x 10^6 cells per 100 µL. For some cell lines, mixing with Matrigel may enhance tumor take.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, randomize the mice into control and treatment groups.

    • Control Group: Administer the vehicle solution via the chosen route (e.g., intraperitoneal injection).

    • Treatment Group: Administer this compound at the desired dose (e.g., 5 mg/kg) via the same route and schedule as the control group. A common administration schedule is three times per week.

  • Endpoint Analysis: Continue treatment for the specified duration (e.g., 2-3 weeks). At the end of the study, euthanize the mice and excise the tumors.

  • Data Collection: Record final tumor weights and volumes. Optionally, tumor tissue can be processed for histological or molecular analysis (e.g., Western blot for signaling pathway components).[1][7][8]

Experimental Workflow for Xenograft Model

G cluster_setup Model Setup cluster_monitoring Monitoring & Treatment cluster_analysis Endpoint Analysis cell_culture Cancer Cell Culture cell_prep Cell Preparation for Injection cell_culture->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment treatment->tumor_growth euthanasia Euthanize and Excise Tumors treatment->euthanasia data_collection Measure Tumor Weight & Volume euthanasia->data_collection molecular_analysis Histological/Molecular Analysis data_collection->molecular_analysis

Caption: Workflow for assessing anti-cancer efficacy of this compound in a xenograft mouse model.

Anti-Inflammatory Activity via Carrageenan-Induced Paw Edema

This protocol details the procedure for evaluating the anti-inflammatory effects of this compound in a rat model of acute inflammation.

Materials:

  • Male Sprague-Dawley or Wistar rats (150-200 g)

  • α-Tomatine

  • Vehicle (e.g., 0.9% saline)

  • Carrageenan (1% w/v in saline)

  • Pletismometer or calipers

  • Sterile syringes and needles

Procedure:

  • Animal Acclimation: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment Administration: Randomly divide the rats into control and treatment groups.

    • Control Group: Administer the vehicle orally or intramuscularly.

    • Treatment Groups: Administer different doses of this compound (e.g., 1-10 mg/kg intramuscularly or 15-30 mg/kg orally) one hour before carrageenan injection.[3]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treatment group.[3]

Antidepressant-Like Effects in an LPS-Induced Depression Mouse Model

This protocol outlines the investigation of this compound's potential antidepressant effects using a lipopolysaccharide (LPS)-induced depression model in mice.

Materials:

  • Male C57BL/6 mice

  • α-Tomatine or Tomatidine

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., saline)

  • Behavioral testing apparatus (e.g., Tail Suspension Test, Forced Swim Test)

  • Sterile syringes and needles

Procedure:

  • Animal Acclimation: House the mice under standard laboratory conditions with a 12-hour light/dark cycle and allow them to acclimate for at least one week.

  • Treatment Administration (Prophylactic): Administer this compound or its aglycone, tomatidine, intraperitoneally before the LPS challenge.

  • Induction of Depression-Like Behavior: Administer a single intraperitoneal injection of LPS (e.g., 0.8 mg/kg).

  • Treatment Administration (Therapeutic): Alternatively, administer this compound or tomatidine after the LPS challenge to assess its therapeutic effects.[4]

  • Behavioral Testing: 24 hours after the LPS injection, subject the mice to behavioral tests to assess depression-like behavior.

    • Tail Suspension Test (TST): Suspend the mice by their tails and record the duration of immobility over a 6-minute period.

    • Forced Swim Test (FST): Place the mice in a cylinder of water and record the duration of immobility during the last 4 minutes of a 6-minute test.

  • Data Analysis: Compare the immobility time between the control (LPS + vehicle) and treatment (LPS + this compound) groups. A significant reduction in immobility time in the treatment group suggests an antidepressant-like effect.[4]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.

1. NF-κB Signaling Pathway in Cancer:

In cancer cells, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[3] It can block the translocation of the p50/p65 subunits of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic and pro-proliferative genes.

Diagram of this compound's Inhibition of NF-κB Signaling

G cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Anti-apoptotic & Pro-proliferative Gene Expression Nucleus->Gene_Expression Promotes

Caption: this compound inhibits the NF-κB signaling pathway in cancer cells.

2. Caspase-Independent Apoptosis Pathway in Cancer:

This compound can induce apoptosis in cancer cells through a caspase-independent pathway. This involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, leading to DNA fragmentation and cell death.[1]

Diagram of this compound-Induced Caspase-Independent Apoptosis

G cluster_mito This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces release of AIF_cyto AIF Mitochondria->AIF_cyto AIF_mito AIF Nucleus Nucleus AIF_cyto->Nucleus Translocates DNA_frag DNA Fragmentation Nucleus->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: this compound induces caspase-independent apoptosis via AIF translocation.

3. mTORC1 Signaling Pathway in Depression:

The antidepressant-like effects of this compound are suggested to be mediated through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling in the medial prefrontal cortex (mPFC).[4]

Diagram of this compound's Effect on mTORC1 Signaling

G This compound This compound mPFC mPFC Neuron This compound->mPFC mTORC1 mTORC1 mPFC->mTORC1 Activates Synaptic_Plasticity Increased Synaptic Plasticity mTORC1->Synaptic_Plasticity Antidepressant_Effect Antidepressant-like Effect Synaptic_Plasticity->Antidepressant_Effect

Caption: this compound may exert antidepressant effects by activating mTORC1 signaling.

References

Application Notes and Protocols: Formulation of α-Tomatine for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Tomatine, a steroidal glycoalkaloid found in tomatoes, has demonstrated significant potential as an anticancer agent. It has been shown to induce apoptosis and inhibit critical signaling pathways in various cancer cell lines, including those of the colon, liver, breast, lung, and prostate.[1][2][3] However, its therapeutic application is often limited by poor solubility and bioavailability.[4] Encapsulating α-tomatine into advanced drug delivery systems, such as solid lipid nanoparticles (SLNs), liposomes, and polymeric micelles, can overcome these limitations by enhancing its stability, solubility, and targeted delivery to tumor tissues.[4][5]

These application notes provide a comprehensive overview of the formulation and characterization of α-tomatine-based nanocarriers. Detailed protocols for the preparation of SLNs, liposomes, and polymeric micelles are presented, along with methodologies for their characterization. Additionally, key signaling pathways affected by α-tomatine are illustrated to provide a mechanistic context for its therapeutic action.

Data Presentation: Physicochemical Properties of α-Tomatine Nanoformulations

The selection of a suitable nanocarrier system is critical for optimizing the therapeutic efficacy of α-tomatine. The following tables summarize the key physicochemical properties of different nanoformulations. Data for α-tomatine-loaded SLNs are derived from published studies, while the data for liposomes and polymeric micelles represent typical values for these systems and serve as a benchmark for formulation development.

Table 1: Physicochemical Properties of α-Tomatine-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation Code Mean Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%)

| α-TM-SLN | < 150 | < 0.3 | Approx. -25 to -30 | > 65 | Not Reported |

Data adapted from studies on α-tomatine loaded SLNs. The negative zeta potential is beneficial for stability.

Table 2: Representative Physicochemical Properties of Liposomal Formulations

Formulation Type Mean Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%)
Conventional Liposome 100 - 250 < 0.2 -20 to -40 70 - 95 1 - 5

| PEGylated Liposome | 80 - 150 | < 0.15 | -15 to -30 | 75 - 98 | 1 - 5 |

Note: These are typical values for liposomal formulations and may vary based on lipid composition and preparation method. Specific data for α-tomatine-loaded liposomes is limited in the current literature.

Table 3: Representative Physicochemical Properties of Polymeric Micelles

Polymer Composition Mean Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%)
PEG-PLA 20 - 100 < 0.2 -5 to -15 70 - 95 5 - 25

| Pluronics | 15 - 50 | < 0.25 | Near Neutral to -10 | 60 - 90 | 5 - 20 |

Note: These are typical values for polymeric micelles. The properties are highly dependent on the specific block copolymers used. Specific data for α-tomatine-loaded micelles is limited in the current literature.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tomatine_PI3K_Akt_mTOR_Pathway α-Tomatine Action on PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Tomatine α-Tomatine This compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits Tomatine_Wnt_Pathway α-Tomatine Action on Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Frizzled->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (Cytoplasm) DestructionComplex->BetaCatenin_cyto Phosphorylates for BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocates Degradation Proteasomal Degradation BetaCatenin_cyto->Degradation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Promotes This compound α-Tomatine This compound->BetaCatenin_cyto Promotes Degradation Tomatine_Apoptosis_Pathway α-Tomatine-Induced Apoptosis This compound α-Tomatine Mitochondria Mitochondria This compound->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases AIF AIF Mitochondria->AIF Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Nucleus Nucleus AIF->Nucleus Translocates to CaspIndApoptosis Caspase-Independent Apoptosis Nucleus->CaspIndApoptosis Induces Workflow_Nanoformulation Workflow for this compound Nanoformulation Start Start: α-Tomatine & Formulation Components Preparation Nanoformulation Preparation (e.g., Solvent Diffusion, Film Hydration) Start->Preparation Purification Purification (e.g., Dialysis, Centrifugation) Preparation->Purification Characterization Physicochemical Characterization Purification->Characterization DLS DLS: Particle Size, PDI, Zeta Potential Characterization->DLS HPLC HPLC: Encapsulation Efficiency, Drug Loading Characterization->HPLC Microscopy Microscopy (TEM/SEM): Morphology Characterization->Microscopy Release In Vitro Release Study Characterization->Release End End: Characterized Nanoformulation Release->End

References

Application Notes and Protocols for the Analytical Determination of Tomatine in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of α-tomatine in various food matrices, particularly tomatoes and tomato-based products. The protocols are designed to offer robust and reliable frameworks for researchers in food safety, quality control, and pharmacology.

Introduction

α-Tomatine is a steroidal glycoalkaloid found in tomato plants (Solanum lycopersicum) and is known for its potential biological activities, including antifungal, antimicrobial, and insecticidal properties.[1] While generally considered safe at the levels found in ripe tomatoes, its concentration is significantly higher in green, unripe fruits and other parts of the plant.[2][3] Accurate and sensitive analytical methods are therefore crucial for monitoring tomatine levels in food products for safety assessment and for research into its potential nutraceutical applications.

This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and a general protocol for Enzyme-Linked Immunosorbent Assay (ELISA).

Method 1: High-Performance Liquid Chromatography with UV/DAD or Pulsed Amperometric Detection (HPLC-UV/DAD/PAD)

High-Performance Liquid Chromatography is a widely used technique for the quantification of this compound.[4] Depending on the available detector, UV/Diode-Array Detection (DAD) or the more sensitive Pulsed Amperometric Detection (PAD) can be employed.[5]

Quantitative Data Summary
ParameterHPLC-UV/DADHPLC-PADReference
Limit of Detection (LOD) 8.0 µg/mLNot explicitly stated, but noted as more sensitive than UV/DAD[4][5]
Limit of Quantitation (LOQ) 24.1 µg/mLNot explicitly stated, but noted as more sensitive than UV/DAD[4][5]
Recovery ~105%Not explicitly stated[4]
**Linearity (R²) **0.9999Good linearity reported[2][4]
Typical Concentrations Green Tomatoes: 0.9-55 mg/100g FW; Red Tomatoes: 0.03-0.08 mg/100g FW; Tomato Sauce: ~1.6 µ g/25mg DWGreen Tomatoes: 0.9-55 mg/100g FW; Red Tomatoes: 0.03-0.08 mg/100g FW; Tomato Sauce: ~1.6 µ g/25mg DW[2]

FW: Fresh Weight, DW: Dry Weight

Experimental Protocol: HPLC-UV/DAD

This protocol is adapted from a validated method for the quantification of this compound in green tomato extracts.[4]

1. Sample Preparation and Extraction:

  • Homogenize fresh or frozen tomato samples. For processed products like sauces or ketchups, use the product directly.

  • Weigh a representative portion of the homogenized sample.

  • Extraction solvents can vary. A common method involves blending with a mixture of tetrahydrofuran-water-acetonitrile-acetic acid (50:30:20:1). Another approach is extraction with 1% acetic acid.[6] For dried samples, acetic acid is often preferred to protonate the nitrogen atom in this compound, increasing its water solubility.[5]

  • Sonicate or stir the mixture for a specified period to ensure efficient extraction.

  • Centrifuge the mixture to pellet solid debris.

  • Collect the supernatant for further processing.

2. Sample Cleanup (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant from the extraction step onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the this compound with a suitable solvent, such as methanol or acetonitrile.

  • The eluate can then be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

3. HPLC Conditions:

  • Column: InertSustain Phenyl (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[4]

  • Mobile Phase: A gradient of acetonitrile and 20 mmol L-1 potassium dihydrogen phosphate (KH2PO4) at pH 3.[4]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection: UV/DAD at 205 nm.[4][8]

  • Injection Volume: 20-50 µL.

4. Quantification:

  • Prepare a series of standard solutions of α-tomatine in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram: HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (SPE) cluster_analysis HPLC Analysis Homogenization Sample Homogenization (e.g., blending) Extraction Solvent Extraction (e.g., THF/Water/ACN/Acetic Acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Condition C18 SPE Cartridge Conditioning Supernatant->SPE_Condition SPE_Load Load Supernatant SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute this compound SPE_Wash->SPE_Elute Reconstitution Dry & Reconstitute in Mobile Phase SPE_Elute->Reconstitution HPLC_Injection Inject into HPLC-UV/DAD Reconstitution->HPLC_Injection Data_Analysis Data Acquisition & Quantification HPLC_Injection->Data_Analysis

Caption: Workflow for this compound Analysis by HPLC.

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers superior sensitivity and selectivity for the analysis of this compound, making it ideal for detecting low concentrations and for complex food matrices.[1]

Quantitative Data Summary
ParameterUHPLC-MS/MSReference
Limit of Detection (LOD) Low femtomole-on-column range[1]
Limit of Quantitation (LOQ) Low femtomole-on-column range (e.g., 1.1 femtomoles for α-tomatine)[1][5]
Recovery α-tomatine: 100.8 ± 13.1%[1]
**Linearity (R²) **Not explicitly stated, but 6-8 point calibration curves used[1]
Typical Concentrations Tomato-based products: 0.2 to 3.4 mg/serving[1]
Experimental Protocol: UHPLC-MS/MS

This protocol is based on a high-throughput method for the quantification of tomato steroidal glycoalkaloids.[1]

1. Sample Preparation and Extraction:

  • Homogenize samples as described for the HPLC method.

  • Use a high-throughput homogenizer (e.g., Geno/Grinder) for simultaneous extraction of multiple samples.[1]

  • Extract with a suitable solvent mixture.

  • Centrifuge the samples at 3000 x g for 5 minutes at 4°C.[1]

  • Transfer a 2 mL aliquot of the supernatant to a glass vial and dilute with 1 mL of water.[1]

  • Filter the diluted supernatant through a 0.22 µm nylon filter into LC vials.[1]

2. UHPLC-MS/MS Conditions:

  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase:

    • Solvent A: Water + 0.1% (v/v) formic acid.[1]

    • Solvent B: Acetonitrile + 0.1% (v/v) formic acid.[1]

  • Gradient Elution: A gradient program should be optimized to separate α-tomatine from other matrix components. An example gradient is as follows: 95% A for 0.25 min, then a series of linear gradients to 0% A, followed by re-equilibration.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is highly sensitive for this compound due to the nitrogen atom in its structure.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Key MRM transitions for α-tomatine should be determined by infusing a standard solution.

3. Quantification:

  • Use external calibration curves with a series of α-tomatine standards.[1]

  • An internal standard (e.g., α-solanine) can be used to correct for instrument variability and matrix effects.[1]

  • Quantify α-tomatine by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow Diagram: UHPLC-MS/MS Analysis of this compound

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Homogenization High-Throughput Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation (3000g, 4°C) Extraction->Centrifugation Dilution Supernatant Dilution with Water Centrifugation->Dilution Filtration 0.22 µm Filtration Dilution->Filtration UHPLC_Injection Inject into UHPLC-MS/MS Filtration->UHPLC_Injection MS_Detection Positive ESI-MS/MS (MRM Mode) UHPLC_Injection->MS_Detection MS_Detection->MS_Detection Data_Analysis Data Acquisition & Quantification (Internal Standard Method) MS_Detection->Data_Analysis

Caption: Workflow for this compound Analysis by UHPLC-MS/MS.

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay technique that can be adapted for the detection of this compound, provided that specific antibodies are available.[9] This protocol provides a general framework for a competitive ELISA, which is a common format for small molecule detection.

Experimental Protocol: Competitive ELISA (General Framework)

1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).[10]

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).[10]

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.[10]

  • Antibody Dilution Buffer: 0.5% BSA in PBST.

  • This compound-Protein Conjugate: α-tomatine conjugated to a carrier protein (e.g., BSA or ovalbumin) for coating the microplate wells.

  • Primary Antibody: A monoclonal or polyclonal antibody specific to α-tomatine.

  • Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate: A suitable chromogenic substrate for the enzyme (e.g., TMB for HRP).

  • Stop Solution: An acid solution (e.g., 2N H2SO4) to stop the enzyme-substrate reaction.

2. Assay Procedure:

  • Coating: Dilute the this compound-protein conjugate in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[11]

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate as described in step 2.

  • Competitive Reaction: In separate tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of this compound standards or the sample extracts. Add 100 µL of this mixture to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[12]

  • Washing: Wash the plate as described in step 2.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[12]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.[12]

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Logical Diagram: Competitive ELISA for this compound

ELISA_Logic cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat Plate with This compound-Protein Conjugate Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Incubate Add Mixture of Sample/Standard and Primary Antibody Wash2->Incubate Wash3 Wash Secondary_Ab Add Enzyme-conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Substrate Add Substrate Wash4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

Caption: Logical Steps in a Competitive ELISA for this compound.

References

Application Notes and Protocols for High-Throughput Screening of Tomatine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatine, a glycoalkaloid found in tomato plants (Solanum lycopersicum), has garnered significant interest for its diverse bioactive properties, including anticancer, antifungal, and anti-inflammatory effects.[1][2][3] These properties make this compound a promising candidate for drug discovery and development. High-throughput screening (HTS) methodologies are essential for efficiently evaluating the bioactivity of compounds like this compound, enabling rapid assessment of its therapeutic potential.

These application notes provide detailed protocols for HTS assays to investigate the anticancer, antifungal, and anti-inflammatory activities of this compound. The protocols are designed for a microplate format, making them suitable for automated screening of large compound libraries. Additionally, this document summarizes the quantitative bioactivity data for this compound and provides visualizations of its known signaling pathways.

Data Presentation

Table 1: Anticancer Activity of α-Tomatine (IC50 Values)
Cell LineCancer TypeIC50 (µM)AssayReference
PC3Prostate1.5MTT[4]
MDA-MB-231Breast2.0MTT[4]
KATO IIIGastric1.8MTT[4]
HBLMelanoma1.25Cell Viability Assay[5]
hmel-1Melanoma1.0Cell Viability Assay[5]
M3Melanoma0.75Cell Viability Assay[5]
FaDuHypopharynx Squamous Carcinoma5.589Cytotoxicity Assay[6]
HT-29ColonNot specified, but showed dose-dependent inhibitionMTT[7]
HepG2LiverNot specified, but showed dose-dependent inhibitionMTT[7]
AGSGastricNot specified, but showed dose-dependent inhibitionMTT[7]
MCF-7BreastNot specified, but showed dose-dependent inhibitionMTT[7]
Table 2: Antifungal Activity of this compound
Fungal SpeciesActivity MetricConcentrationReference
Colletotrichum orbiculareMC1002.0 mM[1]
Septoria linicolaMC1000.4 mM[1]
Helminthosporium turcicumMC1000.13 mM[1]
Alternaria cassiae% Inhibition70%[8]
Colletotrichum truncatum% Inhibition63%[8]
Fusarium subglutinans% Inhibition50%[8]

MC100: Minimum concentration for 100% inhibition of mycelial growth.

Table 3: Anti-inflammatory Activity of this compound
AssayModelEffectReference
NF-κB and JNK signalingLipopolysaccharide-stimulated mouse macrophagesSuppression[6]
Carrageenan-induced paw edemaIntact rats (intramuscular)Significant dose-dependent inhibition (1-10 mg/kg)[9]
Carrageenan-induced paw edemaIntact rats (oral)Significant dose-dependent inhibition (15-30 mg/kg)[9]
Granulation tissue formationIntact rats (subcutaneous)Significant dose-dependent inhibition (5 or 10 mg/kg)[9]
Protein leakage into peritoneal cavityIntact mice (subcutaneous)Significant decrease (10 mg/kg)[9]

Experimental Protocols

High-Throughput Screening for Anticancer Activity

This protocol utilizes a resazurin-based cell viability assay to screen for the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC3, MDA-MB-231, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well or 384-well clear-bottom black plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For 384-well plates, seed 1,000-2,500 cells/well in 40 µL.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should be <0.5%.

    • Remove the medium from the cell plates and add 100 µL (for 96-well) or 40 µL (for 384-well) of the diluted this compound solutions.

    • Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate for 48-72 hours.

  • Resazurin Assay:

    • Add 20 µL (for 96-well) or 10 µL (for 384-well) of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

High-Throughput Screening for Antifungal Activity

This protocol uses a broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungi.[10]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Fungal growth medium (e.g., RPMI-1640 with MOPS buffer, pH 7.0)

  • This compound stock solution (in DMSO)

  • 96-well sterile, flat-bottom plates

  • Spectrophotometer (microplate reader) at 600 nm or a visual scoring system

Protocol:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a spore or yeast suspension in sterile saline or PBS.

    • Adjust the inoculum concentration to 1-5 x 10^5 CFU/mL in RPMI medium.

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of this compound in RPMI medium in the 96-well plate (100 µL per well).

    • The final concentration range should typically span from 0.1 to 100 µg/mL.

  • Inoculation:

    • Add 100 µL of the fungal inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungal strain (e.g., 35-37°C) for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the growth control) as determined by visual inspection or by measuring the optical density at 600 nm.

High-Throughput Screening for Anti-inflammatory Activity (NF-κB Translocation)

This protocol describes a high-content screening (HCS) assay to quantify the inhibition of NF-κB nuclear translocation by this compound in stimulated cells.[11]

Materials:

  • HeLa or other suitable cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Stimulant (e.g., TNF-α or IL-1β)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI or Hoechst)

  • 96-well or 384-well imaging plates (black, clear bottom)

  • High-content imaging system

Protocol:

  • Cell Seeding:

    • Seed cells into imaging plates at an appropriate density to achieve 70-80% confluency after 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 1 ng/mL) for 30-60 minutes.

    • Include unstimulated and stimulated vehicle controls.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 1% BSA for 1 hour.

    • Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of NF-κB translocation.

    • Determine the IC50 of this compound for the inhibition of NF-κB translocation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell/Fungal Culture seeding Seeding in Microplate cell_culture->seeding compound_prep This compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation readout Assay Readout incubation->readout data_acq Data Acquisition readout->data_acq data_proc Data Processing data_acq->data_proc results IC50/MIC Determination data_proc->results

Caption: High-Throughput Screening Workflow for this compound Bioactivity.

tomatine_anticancer_pathway cluster_membrane Cell Membrane cluster_pathways Signaling Pathways This compound This compound cholesterol Membrane Cholesterol This compound->cholesterol Binds to pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits erk ERK Pathway This compound->erk Inhibits jnk JNK Pathway This compound->jnk Inhibits membrane_disruption Membrane Disruption cholesterol->membrane_disruption apoptosis Apoptosis membrane_disruption->apoptosis pi3k_akt->apoptosis Leads to nfkb->apoptosis Leads to erk->apoptosis Leads to jnk->apoptosis Leads to

Caption: this compound's Anticancer Signaling Pathways.

tomatine_anti_inflammatory_pathway cluster_macrophage Macrophage lps LPS nfkb_p65 NF-κB p65 Translocation lps->nfkb_p65 Induces erk_phos ERK1/2 Phosphorylation lps->erk_phos Induces This compound This compound This compound->nfkb_p65 Attenuates This compound->erk_phos Attenuates pro_inflammatory Pro-inflammatory Cytokines nfkb_p65->pro_inflammatory Leads to production of erk_phos->pro_inflammatory Leads to production of

Caption: this compound's Anti-inflammatory Mechanism of Action.

References

Application Note: A Detailed Protocol for the Isolation of Tomatidine via Acid Hydrolysis of α-Tomatine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive protocol for the isolation of tomatidine, the aglycone of the tomato glycoalkaloid α-tomatine. The procedure involves the acid-catalyzed hydrolysis of the tetrasaccharide side chain from α-tomatine, followed by purification and analysis of the resulting tomatidine. Detailed methodologies for the hydrolysis reaction, product isolation, and analytical validation using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are presented. This protocol is intended to provide researchers with a reliable method to produce and isolate tomatidine for various downstream applications, including studies on skeletal muscle atrophy, inflammation, and neuroprotection.

Experimental Protocols

This section details the necessary materials and the step-by-step procedures for the hydrolysis of α-tomatine and the subsequent isolation and purification of tomatidine.

Materials and Reagents
  • α-Tomatine (Sigma-Aldrich, T2006 or equivalent)

  • Hydrochloric Acid (HCl), 1N solution

  • Ammonium Hydroxide (NH₄OH), concentrated

  • Sodium Hydroxide (NaOH), 1N solution

  • Methanol (HPLC grade)

  • Chloroform (ACS grade)

  • Deionized Water

  • Aluminum oxide, activated, neutral, for column chromatography

  • Silica gel 60 F254 TLC plates

  • Standard laboratory glassware

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • pH meter or pH indicator strips

  • Chromatography column

Protocol 1: Acid Hydrolysis of α-Tomatine

This protocol is optimized for the complete cleavage of the lycotetraose sugar moiety from α-tomatine. A 70-minute exposure to 1N HCl at 100°C has been shown to achieve complete hydrolysis to the aglycone tomatidine[1][2].

  • Dissolution: Dissolve a known quantity of α-tomatine in 1N Hydrochloric Acid (e.g., 100 mg in 20 mL).

  • Heating: Place the flask in a preheated oil bath or heating mantle at 100°C.

  • Reaction: Stir the solution for 70 minutes at 100°C. The solution should be monitored for any color changes.

  • Cooling: After 70 minutes, remove the flask from the heat and allow it to cool to room temperature.

Protocol 2: Isolation and Purification of Tomatidine

Following hydrolysis, tomatidine is isolated from the acidic reaction mixture by precipitation and can be further purified using extraction or column chromatography.

  • Precipitation: While stirring the cooled reaction mixture, slowly add concentrated ammonium hydroxide or 1N sodium hydroxide to raise the pH to approximately 10[3]. A white precipitate of tomatidine will form.

  • Centrifugation: Centrifuge the mixture to pellet the tomatidine precipitate. Decant and discard the supernatant.

  • Washing: Wash the pellet by resuspending it in deionized water, followed by centrifugation. Repeat this step twice to remove residual salts.

  • Drying: Dry the resulting tomatidine pellet under reduced pressure or in a desiccator.

  • Optional Purification (Column Chromatography):

    • Prepare a chromatography column with a slurry of neutral aluminum oxide in chloroform[1].

    • Dissolve the crude dried tomatidine in a minimal amount of chloroform.

    • Load the dissolved sample onto the column.

    • Elute the column with a suitable solvent system (e.g., a gradient of methanol in chloroform) to separate tomatidine from any remaining starting material or byproducts.

    • Collect fractions and analyze using TLC to identify those containing pure tomatidine.

  • Final Crystallization: Combine the pure fractions, evaporate the solvent using a rotary evaporator, and recrystallize the solid tomatidine from a solvent such as methanol to obtain a high-purity product.

Protocol 3: Analytical Characterization

The progress of the hydrolysis and the purity of the final product should be monitored using TLC and HPLC.

  • Thin-Layer Chromatography (TLC):

    • Spot the reaction mixture, crude product, and purified product alongside α-tomatine and tomatidine standards on a silica gel TLC plate[3].

    • Develop the plate using a mobile phase such as chloroform:methanol (e.g., 9:1 v/v).

    • Visualize the spots under UV light or by staining with a suitable agent (e.g., ceric ammonium molybdate). Tomatidine will have a higher Rf value than the more polar α-tomatine.

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve a small amount of the final product in the mobile phase or a suitable solvent.

    • Analyze using a reverse-phase C18 column[4].

    • Use an isocratic or gradient elution with a mobile phase such as acetonitrile and an aqueous buffer (e.g., 20mM KH₂PO₄)[5][6].

    • Detect the compound using a UV detector at ~208 nm[5][7].

    • Confirm the identity of the product by comparing its retention time to that of a pure tomatidine standard. Quantify purity by integrating the peak area.

Data Presentation

Quantitative data related to the hydrolysis and analysis are summarized below for easy reference and comparison.

Table 1: Optimized Conditions for Acid Hydrolysis of α-Tomatine

Parameter Value Reference
Starting Material α-Tomatine [1][2]
Acid 1N Hydrochloric Acid (HCl) [1][2][5]
Temperature 100 °C [1][2]
Reaction Time 70 minutes [1][2]

| Product | Tomatidine |[1][2] |

Table 2: Example HPLC Parameters for Tomatidine Analysis

Parameter Specification Reference
Instrument HPLC with UV Detector [5][8]
Column Reverse Phase C18 (e.g., Inertsil ODS-2, 5 µm) [5]
Mobile Phase Acetonitrile / 20mM KH₂PO₄ (24:76, v/v) [5]
Flow Rate 1.0 mL/min [6]
Detection Wavelength 208 nm [5][7]
Limit of Quantitation (LOQ) 0.001 mg/kg (LC-MS) [9][10]

| Recovery Rate | >98% |[9][10] |

Visualizations

Diagrams illustrating the experimental workflow and a key biological pathway of tomatidine are provided below.

G cluster_workflow Experimental Workflow for Tomatidine Isolation start Start: α-Tomatine hydrolysis 1. Acid Hydrolysis (1N HCl, 100°C, 70 min) start->hydrolysis precipitation 2. Neutralization & Precipitation (Adjust pH to 10) hydrolysis->precipitation isolation 3. Isolation (Centrifugation & Washing) precipitation->isolation purification 4. Purification (Column Chromatography) isolation->purification analysis 5. Analysis (HPLC / TLC) purification->analysis product End: Pure Tomatidine analysis->product

Caption: Experimental workflow for isolating tomatidine.

G cluster_pathway Tomatidine-Activated mTORC1 Signaling Pathway cluster_effects Anabolic Effects Tomatidine Tomatidine mTORC1 mTORC1 (Mechanistic Target of Rapamycin Complex 1) Tomatidine->mTORC1 Activates Protein_Synth ↑ Protein Synthesis mTORC1->Protein_Synth Mito_Bio ↑ Mitochondrial Biogenesis mTORC1->Mito_Bio Hypertrophy Skeletal Muscle Hypertrophy Protein_Synth->Hypertrophy Mito_Bio->Hypertrophy Atrophy ↓ Muscle Atrophy Hypertrophy->Atrophy Inhibits

Caption: Tomatidine stimulates anabolism via mTORC1 signaling.[11][12][13]

References

Unlocking Cell Secrets: Tomatine as a Tool for Membrane Disruption Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource detailing the application of tomatine, a naturally occurring glycoalkaloid from tomatoes, in the study of membrane disruption. This powerful tool offers insights into cellular integrity, drug delivery mechanisms, and the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the use of this compound in a laboratory setting.

Abstract

This compound is a saponin that exhibits potent membrane-disruptive properties, primarily through its interaction with membrane cholesterol.[1][2][3] This interaction leads to the formation of this compound-cholesterol complexes, which alter membrane fluidity and permeability, ultimately causing pore formation and cell lysis.[2][3][4] These characteristics make this compound a valuable instrument for a range of research applications, from investigating the fundamental principles of membrane biology to assessing the cytotoxicity of novel drug candidates. This application note provides a detailed overview of the mechanisms of this compound-induced membrane disruption and offers standardized protocols for its use in common in vitro assays.

Mechanism of Action

The primary mechanism by which this compound induces membrane disruption is through its high affinity for 3-β-hydroxy sterols, particularly cholesterol, which is a key component of mammalian cell membranes.[2][3] The process can be summarized in the following steps:

  • Binding to Cholesterol: The aglycone portion of the this compound molecule binds to cholesterol within the lipid bilayer.[2][3]

  • Complex Formation: This binding leads to the formation of 1:1 this compound-cholesterol complexes.[1][2]

  • Domain Aggregation: These complexes then aggregate, forming domains within the membrane.

  • Membrane Reorganization and Pore Formation: The aggregation of these complexes disrupts the normal lipid packing, leading to increased membrane permeability, the formation of pores, and ultimately, cell lysis and leakage of cellular contents.[1][2][3]

This cholesterol-dependent mechanism makes this compound a specific tool for studying the role of cholesterol in membrane stability and for targeting cholesterol-rich membranes, such as those found in certain cancer cells and fungi.[1][3]

Tomatine_Mechanism Mechanism of this compound-Induced Membrane Disruption This compound This compound Complex This compound-Cholesterol Complex Formation (1:1) This compound->Complex Binds to Cholesterol Membrane Cholesterol Cholesterol->Complex Aggregation Complex Aggregation and Domain Formation Complex->Aggregation Disruption Membrane Disruption Aggregation->Disruption Pore Pore Formation Disruption->Pore Lysis Cell Lysis & Leakage Pore->Lysis

Caption: Mechanism of this compound-Induced Membrane Disruption.

Applications in Research

This compound's ability to selectively disrupt cholesterol-containing membranes has led to its use in various research areas:

  • Anticancer Research: Many cancer cells exhibit altered cholesterol metabolism and higher membrane cholesterol content. This compound has been shown to have cytotoxic effects on various cancer cell lines, including breast, colon, liver, stomach, and melanoma.[5][6][7]

  • Antifungal Studies: Fungal membranes contain ergosterol, a sterol similar to cholesterol. This compound's ability to interact with sterols makes it an effective antifungal agent.[1][3]

  • Drug Delivery: The membrane-disrupting properties of this compound are being explored to enhance the intracellular delivery of drugs and other macromolecules that have poor membrane permeability.[1]

  • Model for Membrane Damage: this compound serves as a well-characterized agent for studying the biophysical and biochemical consequences of membrane damage.

Quantitative Data

The following table summarizes the effective concentrations of this compound in various in vitro studies.

Cell Line/OrganismAssay TypeEffective Concentration (α-tomatine)Reference
Metastatic Melanoma (HBL)Cell Viability (IC50)0.53 ± 0.04 µM[5]
Metastatic Melanoma (hmel1)Cell Viability (IC50)0.72 ± 0.06 µM[5]
Metastatic Melanoma (M3)Cell Viability (IC50)1.03 ± 0.04 µM[5]
Normal Fibroblasts (N-FB)Cell Viability (IC50)9.58 ± 0.6 µM[5]
Hepatocellular Carcinoma (HepG2)Cell Viability (IC50)~3.6 ± 1.2 µM[8]
Human Leukemia (HL60)Cell Viability (IC50)1.92 µM[9]
Human Leukemia (K562)Cell Viability (IC50)1.51 µM[9]
Colletotrichum orbiculareMycelial Growth Inhibition (MC100)2.0 mM[1][3]
Septoria linicolaMycelial Growth Inhibition (MC100)0.4 mM[1][3]
Helminthosporium turcicumMycelial Growth Inhibition (MC100)0.13 mM[1][3]

Experimental Protocols

Detailed protocols for key experiments are provided below.

Hemolysis Assay

This assay measures the lytic effect of this compound on red blood cells (RBCs) by quantifying the release of hemoglobin.

Hemolysis_Workflow Hemolysis Assay Workflow start Start: Prepare RBC Suspension prepare_this compound Prepare this compound Dilutions start->prepare_this compound incubate Incubate RBCs with this compound (e.g., 37°C for 1 hour) start->incubate prepare_this compound->incubate centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant measure Measure Hemoglobin Absorbance (e.g., 415 nm or 540 nm) supernatant->measure calculate Calculate % Hemolysis measure->calculate

Caption: Hemolysis Assay Workflow.

Materials:

  • Fresh whole blood with anticoagulant (e.g., heparin or EDTA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound stock solution (e.g., in DMSO)

  • Triton X-100 (for positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Red Blood Cell (RBC) Suspension:

    • Centrifuge whole blood at 1700 x g for 5 minutes.[10]

    • Aspirate and discard the supernatant and buffy coat.

    • Wash the RBC pellet with PBS and centrifuge again. Repeat this step three times or until the supernatant is clear.[10]

    • Prepare a 1-2% (v/v) RBC suspension in PBS.[10][11]

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the RBC suspension to each well.[10]

    • Add 50 µL of this compound dilutions (in PBS) to the wells to achieve the desired final concentrations.

    • Negative Control: Add 50 µL of PBS to the RBC suspension.

    • Positive Control: Add 50 µL of a solution that induces 100% hemolysis (e.g., 10% Triton X-100 or deionized water) to the RBC suspension.[10][11]

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.[12]

  • Centrifugation:

    • Centrifuge the plate at 400-1700 x g for 5-10 minutes to pellet the intact RBCs.[10][12]

  • Measurement:

    • Carefully transfer 50-100 µL of the supernatant to a new flat-bottom 96-well plate.[10][12]

    • Measure the absorbance of the supernatant at 415 nm or 540 nm using a microplate reader.[11][12]

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Liposome Leakage Assay

This assay assesses the ability of this compound to disrupt artificial lipid bilayers (liposomes) by measuring the release of an encapsulated fluorescent dye.

Liposome_Leakage_Workflow Liposome Leakage Assay Workflow start Start: Prepare Dye-Encapsulated Liposomes prepare_this compound Prepare this compound Dilutions start->prepare_this compound incubate Incubate Liposomes with this compound start->incubate prepare_this compound->incubate measure Monitor Fluorescence Increase Over Time incubate->measure lyse Add Detergent (e.g., Triton X-100) to achieve 100% leakage measure->lyse calculate Calculate % Leakage lyse->calculate

Caption: Liposome Leakage Assay Workflow.

Materials:

  • Lipids (e.g., POPC, cholesterol) in chloroform

  • Fluorescent dye (e.g., carboxyfluorescein or calcein) at a self-quenching concentration

  • Buffer (e.g., Tris-HCl or HEPES)

  • Extruder with polycarbonate membranes

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • This compound stock solution

  • Triton X-100

  • Fluorometer or fluorescence plate reader

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating the solvent from a lipid mixture (e.g., POPC with a desired mole percentage of cholesterol).

    • Hydrate the lipid film with a solution containing a self-quenching concentration of the fluorescent dye (e.g., 50-100 mM carboxyfluorescein).

    • Create large unilamellar vesicles (LUVs) by extruding the lipid suspension through polycarbonate membranes (e.g., 100 nm pore size).[13]

    • Remove the unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column.

  • Assay Setup:

    • Dilute the liposome suspension in buffer to the desired lipid concentration in a cuvette or 96-well plate.

    • Add this compound to the liposome suspension at various concentrations.

  • Measurement:

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen dye. The release of the dye from the liposomes results in its dequenching and an increase in fluorescence.

  • Determination of 100% Leakage:

    • At the end of the experiment, add a detergent like Triton X-100 to a final concentration of 0.1-1% to completely lyse the liposomes and obtain the maximum fluorescence signal (F_max).

  • Calculation:

    • Calculate the percentage of leakage at a given time point (t) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.

Conclusion

This compound is a versatile and potent tool for studying membrane disruption. Its cholesterol-dependent mechanism of action provides a specific means to investigate the role of sterols in membrane integrity and to target cholesterol-rich biological membranes. The protocols outlined in this application note provide a foundation for researchers to utilize this compound in their studies of membrane biology, drug delivery, and therapeutic development.

References

Tomatine as a Natural Pesticide: Application Notes and Protocols for Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatine, a glycoalkaloid found in tomato plants (Solanum lycopersicum), presents a promising avenue for the development of natural pesticides.[1][2] Its inherent insecticidal and fungicidal properties offer a potential alternative to synthetic chemical pesticides, aligning with the growing demand for sustainable agricultural practices.[3] This document provides detailed application notes and protocols for researchers interested in exploring the use of this compound as a natural pesticide in agriculture. This compound's primary mechanisms of action include the disruption of cellular membranes by forming complexes with sterols and the inhibition of the enzyme acetylcholinesterase, a common target for many synthetic insecticides.[4]

Data Presentation

Quantitative Efficacy of this compound against Agricultural Pests

The following tables summarize the available quantitative data on the efficacy of this compound against a range of agricultural pests, including insects, fungi, and nematodes.

Target PestBioassay TypeParameterValueReference(s)
Insects
Colorado Potato Beetle (Leptinotarsa decemlineata)Diet IncorporationGrowth InhibitionRetarded growth and delayed development
Aphids (General)Leaf DipMortality28% reduction at 1,000 ppmNot specified in search results
Fungi
Alternaria cassiaeAgar Growth MediumGrowth Inhibition70% inhibition at 0.3 mM[5]
Colletotrichum truncatumAgar Growth MediumGrowth Inhibition63% inhibition at 0.3 mM[5]
Fusarium subglutinansAgar Growth MediumGrowth Inhibition50% inhibition at 0.3 mM[5]
C. orbiculareMycelial GrowthMC1002.0 mM[4]
S. linicolaMycelial GrowthMC1000.4 mM[4]
H. turcicumMycelial GrowthMC1000.13 mM[4]
Nematodes
Meloidogyne incognitaIn vitroLC50 (Aqueous leaf extracts)Not specified for pure this compound[6]

MC100: Minimum concentration for 100% inhibition. LC50: Lethal concentration required to kill 50% of the population.

Experimental Protocols

Protocol 1: Extraction of this compound from Tomato Plant Material

This protocol outlines a common method for extracting this compound from the leaves and stems of tomato plants, where it is found in higher concentrations than in ripe fruit.

Materials:

  • Fresh or dried tomato leaves and stems

  • Methanol

  • 2% Acetic acid in methanol

  • 0.2 N Hydrochloric acid (HCl)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Hexane

  • Homogenizer or blender

  • Centrifuge and tubes

  • Rotary evaporator

  • pH meter

  • Filter paper

Procedure:

  • Sample Preparation: Weigh a known amount of fresh or dried tomato plant material. If using fresh material, chop it into small pieces.

  • Extraction: Homogenize the plant material in a blender with a 2% acetic acid in methanol solution.

  • Concentration: Concentrate the resulting mixture using a rotary evaporator to reduce the volume.

  • Acidification and Washing: Dissolve the concentrate in 0.2 N HCl and wash with hexane to remove nonpolar impurities. Centrifuge to separate the layers and collect the aqueous phase.

  • Precipitation: Add concentrated NH₄OH to the aqueous phase to precipitate the glycoalkaloids, including this compound.

  • Incubation and Collection: Heat the basic solution in a water bath, then refrigerate overnight to allow for complete precipitation.

  • Purification: Centrifuge the mixture to pellet the crude this compound extract. The pellet can be further purified using chromatographic techniques if necessary.

Protocol 2: Insect Bioassay - Leaf Dip Method for Aphids

This protocol is designed to assess the toxicity of this compound to soft-bodied insects like aphids.

Materials:

  • This compound extract or purified this compound of known concentration

  • Host plant leaves (e.g., cabbage, fava bean)

  • Petri dishes

  • Filter paper

  • Aphid colony (e.g., Aphis gossypii)

  • Wetting agent (e.g., Triton X-100)

  • Distilled water

  • Fine paintbrush

Procedure:

  • Preparation of Test Solutions: Prepare a series of this compound concentrations in distilled water. Include a small amount of a wetting agent to ensure even leaf coverage. A control solution containing only water and the wetting agent should also be prepared.

  • Leaf Disc Preparation: Cut leaf discs of a uniform size from the host plant leaves.[7]

  • Dipping: Using forceps, dip each leaf disc into a test solution for a set amount of time (e.g., 10 seconds) with gentle agitation.[7] Allow the discs to air dry on a clean, non-absorbent surface.

  • Infestation: Place the dried leaf discs individually into petri dishes lined with moist filter paper. Using a fine paintbrush, carefully transfer a known number of aphids (e.g., 10-20 adults) onto each leaf disc.[8][9]

  • Incubation: Seal the petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 hour light:dark photoperiod).

  • Mortality Assessment: After a predetermined time (e.g., 24, 48, and 72 hours), count the number of dead aphids on each leaf disc. Aphids that are unable to move when gently prodded with a fine paintbrush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

Protocol 3: Fungicide Bioassay - Agar Diffusion Method

This protocol is used to evaluate the antifungal activity of this compound against phytopathogenic fungi.

Materials:

  • This compound extract or purified this compound

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Petri dishes

  • Fungal culture of the target pathogen

  • Sterile cork borer

  • Sterile distilled water

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the fungal growth medium according to the manufacturer's instructions. Pour the molten agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Inoculate the center of each agar plate with a small plug of the target fungus taken from an actively growing culture.

  • Well Creation: Use a sterile cork borer to create wells of a uniform diameter in the agar at a set distance from the fungal inoculum.

  • Application of this compound: Prepare different concentrations of this compound in a suitable solvent (e.g., DMSO, then dilute with sterile water). Pipette a known volume of each this compound solution into the wells. A control well with the solvent alone should be included.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus.

  • Measurement of Inhibition: After a suitable incubation period (when the fungal growth in the control plate is substantial), measure the diameter of the zone of inhibition around each well.

  • Data Analysis: Compare the size of the inhibition zones for different this compound concentrations to determine its fungistatic or fungicidal activity.

Protocol 4: Acetylcholinesterase Inhibition Assay

This spectrophotometric assay, based on the Ellman method, measures the inhibition of acetylcholinesterase (AChE) by this compound.

Materials:

  • Purified acetylcholinesterase (from a relevant pest source if possible)

  • This compound extract or purified this compound

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer at appropriate concentrations.

  • Assay Setup: In a 96-well microplate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

  • Inhibitor Addition: Add different concentrations of this compound to the wells. Include a control well with no inhibitor.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15-20 minutes) to allow the inhibitor to interact with the enzyme.[10]

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate to all wells.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.[10][11]

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control and calculate the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition). Further kinetic studies can be performed to determine the type of inhibition and the inhibition constant (Ki).[12][13]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of α-tomatine in tomato plants begins with cholesterol and involves a series of enzymatic reactions. The simplified pathway is depicted below.

Tomatine_Biosynthesis Cholesterol Cholesterol Intermediates Series of Hydroxylation, Oxidation, and Transamination Cholesterol->Intermediates Tomatidenol Tomatidenol Intermediates->Tomatidenol Tomatidine Tomatidine Tomatidenol->Tomatidine alpha_this compound α-Tomatine Tomatidine->alpha_this compound Lycotetraose Lycotetraose Lycotetraose->alpha_this compound

Simplified biosynthesis pathway of α-tomatine from cholesterol.
Mechanism of Action: Membrane Disruption

This compound disrupts the cell membranes of susceptible organisms by forming complexes with 3-β-hydroxy sterols, such as cholesterol, leading to pore formation and loss of membrane integrity.

Membrane_Disruption cluster_membrane Cell Membrane Sterols Membrane Sterols (e.g., Cholesterol) Complex This compound-Sterol Complex Sterols->Complex This compound This compound This compound->Complex Pore Pore Formation Complex->Pore Leakage Cellular Leakage Pore->Leakage CellDeath Cell Death Leakage->CellDeath

Mechanism of this compound-induced cell membrane disruption.
Experimental Workflow for Efficacy Evaluation

The following workflow outlines the general steps for evaluating the pesticidal efficacy of a this compound-based formulation.

Efficacy_Workflow Start Start Extraction This compound Extraction (Protocol 1) Start->Extraction Formulation Formulation Development (with Adjuvants) Extraction->Formulation Bioassay Pest-Specific Bioassays (e.g., Protocols 2, 3) Formulation->Bioassay Data_Collection Data Collection (Mortality, Growth Inhibition) Bioassay->Data_Collection Analysis Statistical Analysis (LC50, IC50) Data_Collection->Analysis Field_Trials Field Trials (Efficacy & Phytotoxicity) Analysis->Field_Trials End End Field_Trials->End

General experimental workflow for evaluating this compound's pesticidal efficacy.

Formulation Considerations for Agricultural Application

For practical use in agriculture, this compound extracts need to be formulated to enhance their stability, shelf-life, and efficacy.

  • Adjuvants: The addition of adjuvants is crucial for improving the performance of a this compound-based biopesticide.[14]

    • Surfactants/Wetting Agents: These reduce the surface tension of the spray solution, allowing for better coverage on plant surfaces.

    • Stickers: These help the active ingredient adhere to the plant surface, preventing it from being washed off by rain or irrigation.

    • UV Protectants: this compound, like many natural compounds, can be degraded by ultraviolet radiation. UV protectants can extend its persistence in the field.

    • Emulsifiers: If using an oil-based formulation, emulsifiers are needed to ensure proper mixing with water in the spray tank.

  • Stability: The stability of this compound in different formulations and under various environmental conditions (pH, temperature, light) needs to be thoroughly evaluated to ensure a consistent and effective product. A 12-hour stability study showed that both alpha-tomatine and tomatidine did not degrade in an autosampler at 20°C.[15]

  • Delivery Systems: Research into novel delivery systems, such as nanoencapsulation, could further enhance the stability and targeted delivery of this compound, improving its overall performance as a biopesticide.[3]

Conclusion

This compound holds significant potential as a natural pesticide for use in integrated pest management (IPM) programs. Its dual mode of action and broad-spectrum activity against various pests make it an attractive candidate for further research and development. The protocols and data presented here provide a foundation for scientists and researchers to explore the full potential of this compound in sustainable agriculture. Further studies are warranted to establish a more comprehensive database of its efficacy against a wider range of agricultural pests, to optimize formulation for field application, and to assess its long-term environmental impact and safety for non-target organisms.

References

Application Notes and Protocols for Developing Tomatine-Based Antifungal Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of α-tomatine, a steroidal glycoalkaloid found in tomato plants, and its potential as an antifungal agent. It includes detailed application notes, experimental protocols, and quantitative data to support the research and development of tomatine-based antifungal treatments.

Introduction

α-Tomatine is a naturally occurring glycoalkalaloid in tomato plants (Solanum lycopersicum), where it acts as a key component of the plant's defense mechanism against a wide range of pathogens, including fungi, bacteria, and insects.[1][2][3] Its potent fungitoxic properties make it a compelling candidate for the development of novel antifungal therapeutics. This document outlines the mechanisms of action, antifungal efficacy, and key experimental procedures for working with this compound.

Mechanisms of Antifungal Action

The antifungal activity of α-tomatine is attributed to two primary mechanisms: disruption of the fungal cell membrane and induction of programmed cell death.

2.1. Membrane Disruption via Sterol Complexation

The most well-documented mechanism involves the interaction of this compound with sterols in the fungal cell membrane.[4]

  • Binding: The aglycone portion of the this compound molecule binds to 3-β-hydroxy sterols, such as ergosterol, which are essential components of fungal membranes.[1][5]

  • Complex Formation: this compound and sterols form 1:1 complexes.[1] As these complexes accumulate, they immobilize the sterols, leading to the formation of irreversible matrices.[1]

  • Permeability and Leakage: This process disrupts the membrane's integrity, forming pores and tubular structures that cause the leakage of essential cellular contents, ultimately leading to cell death.[1][4]

This action is pH-dependent, with this compound being significantly more effective at a higher pH where the molecule is unprotonated, facilitating its ability to bind with sterols.[1][6]

cluster_membrane Fungal Cell Membrane This compound α-Tomatine (Unprotonated) Sterol Ergosterol (Membrane Sterol) This compound->Sterol Binds to Complex This compound-Sterol Complex Sterol->Complex Forms Pore Pore Formation & Membrane Disruption Complex->Pore Aggregates & Causes Leakage Ion & Content Leakage Pore->Leakage Leads to Death Cell Death Leakage->Death Results in

Mechanism of this compound-induced membrane disruption.

2.2. Induction of Programmed Cell Death (Apoptosis)

In addition to direct membrane damage, α-tomatine can induce a programmed cell death (PCD) cascade in some fungi, such as Fusarium oxysporum.[7] This process is mediated by the generation of reactive oxygen species (ROS).

Key events in this pathway include:

  • Activation of phosphotyrosine kinase and G-protein signaling pathways.[7]

  • Elevation of intracellular calcium (Ca²⁺) levels.[7]

  • Accumulation of ROS, leading to mitochondrial dysfunction.[7]

  • Activation of caspases, which execute the apoptotic process.[7]

This compound α-Tomatine PTK Phosphotyrosine Kinase & G-Protein Signaling This compound->PTK Activates Ca Intracellular Ca²⁺ Elevation PTK->Ca Leads to ROS Reactive Oxygen Species (ROS) Burst Ca->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Triggers Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis Executes

Apoptotic signaling pathway induced by α-tomatine.

Quantitative Antifungal Activity Data

The efficacy of α-tomatine varies significantly among different fungal species. The following table summarizes key quantitative data from published studies.

Fungal SpeciesTest ParameterValue (mM)Value (µM)Reference
Colletotrichum orbiculareMC₁₀₀2.02000[1]
Stemphylium linicolaMC₁₀₀0.4400[1]
Helminthosporium turcicumMC₁₀₀0.13130[1]
Phytomonas serpensIC₅₀0.00999.9[8]
Tomato Pathogens (various)ED₅₀ (Tolerance)> 0.3> 300[5][9]
Saprophytes/Non-pathogensED₅₀ (Sensitivity)< 0.3< 300[5][9]

MC₁₀₀: Minimum concentration for 100% inhibition of mycelial growth. IC₅₀: Half-maximal inhibitory concentration. ED₅₀: Effective dose for 50% inhibition of radial growth.

Experimental Protocols

4.1. Protocol 1: Extraction and Purification of α-Tomatine

This protocol describes a general method for extracting and purifying α-tomatine from green tomato plant material, adapted from multiple sources.[10][11][12]

Start Start: Green Tomato Material (Fruit, Leaves) Homogenize 1. Homogenize in 2% Acetic Acid in Methanol Start->Homogenize Concentrate 2. Concentrate (Rotary Evaporator) Homogenize->Concentrate Dissolve 3. Dissolve in 0.2 N HCl Concentrate->Dissolve Centrifuge1 4. Centrifuge & Collect Supernatant Dissolve->Centrifuge1 Precipitate 5. Precipitate with Ammonium Hydroxide (to pH ~10.5) Centrifuge1->Precipitate Collect 6. Collect & Dry Precipitate (Crude TGA) Precipitate->Collect Purify 7. Purify via HPLC Collect->Purify End End: Pure α-Tomatine Purify->End

Workflow for α-tomatine extraction and purification.

Methodology:

  • Homogenization: Chop fresh green tomato material (e.g., 50 g) and homogenize in a blender with 200 mL of 2% acetic acid in methanol.[11]

  • Concentration: Concentrate the resulting mixture using a rotary evaporator at reduced pressure until a volume of approximately 10-15 mL is reached.[11]

  • Acidification & Clarification: Dissolve the concentrate in 80 mL of 0.2 N HCl and centrifuge at 18,000 x g for 10 minutes at 5°C. Collect the supernatant.[11]

  • Precipitation: Add concentrated ammonium hydroxide to the supernatant to raise the pH to approximately 10.5, which will precipitate the glycoalkaloids.[10][11] Heat in a water bath at 65°C for 50 minutes, then refrigerate overnight to complete precipitation.[11]

  • Collection of Crude Extract: Centrifuge at 18,000 x g for 10 minutes to pellet the crude this compound glycoalkaloids (TGA). Wash the pellet twice with 2% ammonium hydroxide solution. Dry the final pellet under reduced pressure.[11]

  • Purification (HPLC):

    • Dissolve the dried pellet in the mobile phase.

    • Perform purification using a High-Performance Liquid Chromatography (HPLC) system. A common method uses a reverse-phase C18 or an amino (NH₂) column.[10][13]

    • Example HPLC Conditions:

      • Column: Inertsil ODS-2, 5 µm[10]

      • Mobile Phase: Acetonitrile/20mM KH₂PO₄ (24:76, v/v)[10]

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 208 nm[10]

    • Collect the fraction corresponding to the α-tomatine peak based on the retention time of a pure standard.

4.2. Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of α-tomatine against a target fungus, based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[14][15]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of purified α-tomatine in a suitable solvent (e.g., DMSO). Note that this compound solubility is pH-dependent.[12][16]

  • Inoculum Preparation: Culture the test fungus on an appropriate agar medium (e.g., Potato Dextrose Agar). Prepare a fungal inoculum suspension in sterile saline, adjusting the concentration to a standard density (e.g., 0.5–2.5 x 10³ cells/mL for yeasts) using a spectrophotometer or hemocytometer.[17]

  • Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of appropriate broth medium (e.g., RPMI 1640) to each well.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate, leaving a positive control (no drug) and a negative control (no fungus) well.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[15]

  • MIC Determination: The MIC is defined as the lowest concentration of α-tomatine that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥80% reduction) compared to the positive control. Growth inhibition can be assessed visually or by reading the optical density (OD) with a microplate reader.

Fungal Resistance and Detoxification

A critical consideration in drug development is the potential for microbial resistance. Fungi have evolved two primary strategies to tolerate this compound:

  • Membrane Modification: Some fungi alter the sterol composition of their cell membranes, reducing the number of binding sites for this compound.[4]

  • Enzymatic Detoxification: Many pathogenic fungi produce enzymes called tomatinases . These enzymes hydrolyze the glycosidic bonds of this compound, removing sugar residues to produce the less toxic aglycone, tomatidine.[1][4]

cluster_fungus Fungal Cell This compound α-Tomatine Membrane Target: Cell Membrane This compound->Membrane Binds to Tomatinase Enzyme: Tomatinase This compound->Tomatinase Substrate for Resistance Fungal Tolerance/ Resistance Membrane->Resistance Modification of (Alternative Mech.) Tomatidine Tomatidine (Less Toxic) Tomatinase->Tomatidine Degrades to Tomatidine->Resistance Contributes to

Fungal resistance mechanisms to α-tomatine.

Understanding these resistance mechanisms is vital for designing effective treatment strategies, such as developing tomatinase inhibitors or combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Tomatine Extraction from Tomato Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support hub is designed for researchers, scientists, and professionals in drug development, offering detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of tomatine from tomato leaves.

Troubleshooting Guide

This section provides solutions to common challenges encountered during the this compound extraction process.

Issue: Low Yield of this compound

A lower-than-expected yield of this compound can be attributed to several factors, from the choice of plant material to the specifics of the extraction procedure.

Potential CauseRecommended Solutions
Suboptimal Plant Material For a higher concentration of this compound, it is advisable to use young, green tomato leaves.[1][2] The this compound content diminishes as the plant ages.[1][3][4] It is also important to use healthy plant material, as environmental stressors can alter the alkaloid profile.[1]
Incorrect Sample Preparation Pre-drying the tomato leaves is a critical step; this process disrupts cell membranes, which in turn facilitates better solvent penetration and can help prevent the enzymatic breakdown of the target compound.[5] To further enhance extraction, the dried leaves should be ground into a fine powder to increase the surface area available for solvent interaction.
Ineffective Extraction Solvent The use of an acidified polar solvent is recommended. As a glycoalkaloid, this compound's solubility is markedly improved in acidic environments due to the protonation of its nitrogen atom.[2] Methanol or ethanol are frequently used for this purpose.[5] An acidic aqueous solution has also been shown to be effective.[2]
Inefficient Extraction Technique To improve extraction efficiency, one might increase the duration of the extraction or perform the extraction in several cycles. Advanced techniques such as ultrasound-assisted extraction (UAE) or Soxhlet extraction can also be employed to enhance the yield.[2][5] Notably, subcritical water extraction has demonstrated high efficiency in yielding this compound.[6]
Product Loss During Processing If using an ammonia precipitation step, ensure that the precipitation of this compound is complete.[3][7] To prevent loss of product, all glassware that comes into contact with the extract should be thoroughly rinsed.[8] In the case of liquid-liquid extraction, it is beneficial to perform multiple extractions on the aqueous phase to ensure maximum recovery.
This compound Degradation Extended exposure to high temperatures should be avoided, particularly when evaporating the solvent, as this can cause the degradation of heat-sensitive compounds.[9] this compound is also susceptible to hydrolysis by acids, so prolonged contact with strong acids should be minimized.[10]
Issue: Impurities Present in the Final Extract

The presence of contaminants in the final this compound extract can interfere with subsequent analyses and applications.

Potential CauseRecommended Solutions
Co-extraction of Contaminants A multi-step extraction process using solvents of different polarities can help in the selective removal of undesired compounds. For purification, Solid Phase Extraction (SPE) is a valuable technique. C18 or SCX SPE cartridges are known to be effective for the purification of glycoalkaloids.[2]
Chlorophyll Contamination The presence of chlorophyll is a common issue. This can be addressed by using adsorbents like activated carbon during the extraction, or through targeted SPE cleanup protocols.[9]
Incomplete Precipitation When using precipitation as a purification method, it is crucial to maintain an optimal pH for the selective precipitation of this compound. The resulting precipitate should be washed thoroughly with a suitable solvent to eliminate any soluble impurities.[7]
Emulsion Formation in Liquid-Liquid Extraction Allow sufficient time for the complete separation of the aqueous and organic phases. Care should be taken to avoid collecting the material at the interface between the two layers.[11]
Issue: Inconsistent or Non-Reproducible Experimental Outcomes

Lack of consistency in experimental results can hinder the progress of research and development.

Potential CauseRecommended Solutions
Variability in Starting Material For consistent results, it is important to use tomato leaves from the same cultivar and of the same age, grown under identical conditions. The this compound content can show significant variation between different plant varieties and at different stages of growth.[3]
Fluctuations in Extraction Conditions All experimental variables, such as the ratio of solvent to solid, extraction duration, temperature, and pH, must be strictly controlled and monitored.
Inaccuracies in Analytical Quantification It is essential to properly validate the analytical method used for quantification, such as High-Performance Liquid Chromatography (HPLC).[12] For accurate measurements, a certified this compound reference standard should be used. It is also important to be vigilant for common HPLC problems, such as poor peak shape or resolution.[13]

Frequently Asked Questions (FAQs)

  • What is α-tomatine and what is its significance in extraction from tomato leaves? α-tomatine is a steroidal glycoalkaloid naturally present in tomato plants, serving as a defense mechanism against various pathogens and herbivores.[2][14] It has garnered interest in the scientific community for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[2][7] Tomato leaves are a preferred source for extraction due to their higher α-tomatine content compared to ripe fruits.[1][15]

  • Which part of the tomato plant is optimal for this compound extraction? The highest levels of α-tomatine are found in the flowers, with leaves and stems also being rich sources.[1][3] In contrast, ripe tomato fruits contain minimal amounts of this compound, as it degrades during the ripening process.[3][4][7] Consequently, young, green leaves are the most practical and abundant source for maximizing extraction yield.

  • Is it better to use fresh or dried tomato leaves for the extraction process? Drying the tomato leaves prior to extraction is highly recommended. This process aids in the rupture of plant cell walls, leading to more effective solvent penetration.[5] Furthermore, it helps to prevent the enzymatic degradation of this compound that can occur in fresh plant material.[5]

  • What is the most suitable solvent for extracting this compound? Polar solvents are the standard choice for this compound extraction, with methanol and ethanol being commonly used.[5] The efficiency of the extraction can be significantly enhanced by acidifying the solvent with agents like acetic or hydrochloric acid.[2][7] This is due to the basic nature of this compound; the acidic environment increases its solubility through salt formation.[2]

  • How can the crude this compound extract be purified? There are several methods available for the purification of crude this compound extract. A widely used laboratory-scale technique is precipitation. This involves evaporating the solvent from the extract, dissolving the residue in an acidic solution, and then inducing this compound precipitation by adding a base such as ammonium hydroxide.[3][7] For achieving higher purity, chromatographic methods like Solid Phase Extraction (SPE) are very effective.[2] Further purification can be achieved through column chromatography.[5]

  • How can the quantity of this compound in an extract be accurately measured? The most precise and commonly used method for the quantification of α-tomatine is High-Performance Liquid Chromatography (HPLC).[4][12][16] This technique effectively separates this compound from other components in the extract. The concentration of this compound is then determined by comparing its peak area with that of a known standard. UV or Diode Array Detectors (DAD) are typically used for this purpose, with detection wavelengths around 205 nm.[12]

Experimental Protocols

Protocol 1: Acidified Methanol Maceration with Ammonia Precipitation

This protocol outlines a standard and relatively straightforward method for the extraction and isolation of a crude this compound-enriched fraction.

Materials:

  • Dried and powdered tomato leaves

  • Methanol

  • 2% Acetic acid in methanol

  • 0.2 N Hydrochloric acid (HCl)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • 2% NH₄OH solution

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Extraction: The powdered tomato leaves are macerated in a 2% solution of acetic acid in methanol. For instance, 10 grams of leaf powder can be soaked in 100 mL of the solvent for 24 hours at room temperature, with intermittent stirring.

  • The mixture is then filtered to collect the supernatant. To maximize the yield, the extraction process is repeated on the residue with fresh solvent for an additional 24 hours.

  • The supernatants from both extractions are combined and concentrated to a smaller volume (approximately 2-3 mL) using a rotary evaporator.[7]

  • Acidification and Clarification: The concentrated extract is dissolved in 0.2 N HCl (for example, 40 mL).[7]

  • This acidic solution is then centrifuged (e.g., at 18,000 x g for 5 minutes) to remove any insoluble materials, and the supernatant is collected.[7]

  • Precipitation: Concentrated NH₄OH is slowly added to the supernatant to precipitate the glycoalkaloids. A pH of approximately 10 is generally targeted for this step.[15]

  • The basic solution is then incubated in a warm water bath (e.g., at 65°C for 50 minutes), followed by refrigeration overnight to ensure complete precipitation.[7]

  • Isolation and Washing: The mixture is centrifuged (e.g., at 18,000 x g for 10 minutes) to collect the precipitate.[7]

  • The supernatant is discarded, and the pellet is washed twice with a 2% NH₄OH solution.[7]

  • Drying: Following the final wash, any residual ammonia is carefully removed, and the pellet is dried under reduced pressure.[7] The resulting solid represents a crude, this compound-enriched extract.

Protocol 2: High-Throughput Extraction for UHPLC-MS/MS Analysis

This protocol is tailored for researchers who require the simultaneous processing of multiple samples for quantitative analysis.[17]

Materials:

  • Freeze-dried and powdered tomato leaves

  • Geno/Grinder or a similar high-throughput homogenizer

  • 2 mL screw-cap tubes equipped with steel grinding balls

  • Methanol

  • Water

  • Formic acid

  • UHPLC-MS/MS system

Procedure:

  • Sample Preparation: A small quantity of powdered tomato leaf tissue (e.g., 20 mg) is placed into a 2 mL screw-cap tube that contains steel grinding balls.

  • Extraction: An appropriate volume of the extraction solvent (e.g., 1 mL of an 80:20 mixture of methanol and water with 0.1% formic acid) is added to the tube.

  • Homogenization: The tubes are secured in a high-throughput homogenizer and processed at a high speed (e.g., 1500 rpm) for a specified duration (e.g., 5 minutes).

  • Clarification: The tubes are then centrifuged at a high speed (e.g., 14,000 x g) for several minutes to pellet the solid debris.

  • Analysis: The supernatant is carefully transferred to an autosampler vial for subsequent analysis by UHPLC-MS/MS.

Data Presentation

Table 1: A Comparative Overview of this compound Yield from Various Extraction Methods
Extraction MethodPlant MaterialSolventReported Yield/RecoveryReference
Subcritical Water Extraction (SWE)Green TomatoesWaterApproximately 200 mg of this compound per 100 g of tomato[6]
Conventional ExtractionGreen Tomatoes5% Acetic AcidYield is lower than that of SWE
High-Throughput HomogenizationTomato Tissue80:20 Methanol:Water100.8 ± 13.1% recovery for α-tomatine[17]
Maceration and PrecipitationGreen Tomatoes2% Acetic Acid in MethanolWhile not explicitly quantified, this is a standard method[7]
HPLC-PAD AnalysisTomato FruitAcetonitrile/KH₂PO₄89.8 ± 3.4% recovery[4]
Table 2: α-Tomatine Content in Various Parts of the Tomato Plant
Plant Partα-Tomatine Content (mg/100g fresh weight)Reference
Flowers130[1]
Leaves4.94 mg/g of extract[15]
StemsNot explicitly quantified, but known to be a source[3]
Unripe Green Fruit0.9 - 55[1]
Ripe Red Fruit0.03 - 0.08[1]

Visualizations

Tomatine_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Tomato Leaves drying Drying start->drying grinding Grinding to Powder drying->grinding extraction Maceration / Reflux / UAE (e.g., with acidified methanol) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract concentration Solvent Evaporation crude_extract->concentration purification_step Purification (e.g., Precipitation or SPE) concentration->purification_step pure_this compound Purified this compound purification_step->pure_this compound quantification Quantification (e.g., HPLC) pure_this compound->quantification

Caption: A generalized workflow for the extraction and purification of this compound from tomato leaves.

Tomatine_Biosynthesis cholesterol Cholesterol intermediates Series of Hydroxylation, Oxidation, and Transamination Reactions cholesterol->intermediates Biosynthesis aglycones Steroidal Alkaloid Aglycones intermediates->aglycones glycosylation Glycosylation (UDP-glycosyltransferases) aglycones->glycosylation This compound α-Tomatine glycosylation->this compound metabolism Metabolism during Ripening (Hydroxylation, Acetylation, Glycosylation) This compound->metabolism Degradation esculeoside_a Esculeoside A (non-bitter) metabolism->esculeoside_a

References

Technical Support Center: Overcoming Tomatine Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor aqueous solubility of tomatine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is a glycoalkaloid that is practically insoluble in water under neutral or alkaline conditions.[1][2][3] Its complex chemical structure contributes to its hydrophobicity. To achieve solubilization in aqueous media, specific strategies such as pH adjustment or the use of co-solvents are necessary.

Q2: I'm observing a precipitate after adding my this compound stock solution to my aqueous buffer. What should I do?

A2: Precipitation upon dilution of an organic stock solution (e.g., DMSO) into an aqueous buffer is a common issue. This occurs when the concentration of the organic solvent is no longer sufficient to keep the hydrophobic this compound in solution. To address this, you can try the following:

  • Increase the final concentration of the co-solvent: If your experimental conditions permit, increasing the percentage of the organic solvent in the final solution can help maintain solubility.

  • Use a different solubilization method: Consider using a formulation with surfactants or cyclodextrins, which can encapsulate the this compound and improve its aqueous compatibility.[4]

  • Gentle heating and sonication: Applying heat and/or sonicating the solution can sometimes help redissolve small amounts of precipitate.[4] However, be cautious about the thermal stability of this compound and other components in your experiment.

Q3: What is the optimal pH for dissolving this compound in an aqueous solution?

A3: this compound solubility is significantly influenced by pH. It is more soluble in acidic conditions.[5] The nitrogen atom in the this compound structure can be protonated at a low pH, which increases its polarity and, consequently, its water solubility. For instance, the solubility of α-tomatine is considerably higher at pH 5 compared to neutral or alkaline pH.[5]

Q4: Can I use DMSO to dissolve this compound for my cell culture experiments?

A4: Yes, DMSO is a common solvent for preparing stock solutions of this compound for in vitro studies.[6][7][8] Typically, a high-concentration stock solution is prepared in DMSO and then diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (usually less than 0.5%) to avoid solvent-induced cytotoxicity.

Q5: Are there any ready-to-use formulations for in vivo studies?

A5: For in vivo experiments, it is often necessary to use formulations that are well-tolerated by the animal model. Several protocols suggest the use of co-solvents and excipients to create suitable formulations. Examples include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.[4] For oral administration, a homogeneous suspension can be prepared using CMC-Na.[6]

Quantitative Data: this compound Solubility

The following tables summarize the solubility of this compound in various solvents and conditions.

Table 1: Solubility of α-Tomatine at Different pH Values

pHSolubility (mM)
56
61
70.04
80.03

Source: Encyclopedia.pub[5]

Table 2: Solubility in Organic Solvents and In Vivo Formulations

Solvent/FormulationSolubility
DMSO100 mg/mL (96.69 mM)[6]
DMSOApprox. 2 mg/mL[7][8]
Methanol, Ethanol, Dioxane, Propylene GlycolSoluble[1][2][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.42 mM)[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (2.01 mM)[4]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (2.01 mM)[4]
CMC-NaHomogeneous suspension at ≥ 5 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • α-Tomatine powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the appropriate amount of α-tomatine powder in a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

    • Store the stock solution at -20°C or -80°C for long-term storage.[4]

Protocol 2: Preparation of this compound Formulation for In Vivo (Parenteral) Administration

  • Objective: To prepare a clear solution of this compound for parenteral administration using a co-solvent system.

  • Materials:

    • α-Tomatine powder

    • DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl), sterile

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • In a sterile tube, add 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • The final concentration of this compound will be approximately 2.08 mg/mL.[4]

    • It is recommended to prepare this working solution fresh on the day of use.[4]

Visualized Workflows

Tomatine_Solubilization_Workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_invitro In Vitro cluster_invivo In Vivo cluster_application Application This compound α-Tomatine Powder DMSO Dissolve in DMSO This compound->DMSO Co_Solvent Co-Solvent Formulation (DMSO, PEG300, Tween-80, Saline) This compound->Co_Solvent Suspension Suspension (CMC-Na) This compound->Suspension Stock_Solution 10 mM Stock Solution DMSO->Stock_Solution Cell_Culture Cell Culture (Final DMSO < 0.5%) Stock_Solution->Cell_Culture Dilute Parenteral Parenteral Administration Co_Solvent->Parenteral Oral Oral Administration Suspension->Oral

Caption: Workflow for solubilizing this compound for experimental use.

References

troubleshooting peak tailing in tomatine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of tomatine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1][2] In an ideal separation, peaks have a symmetrical, Gaussian shape. Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method.[3][4]

Peak asymmetry is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[2]

Q2: What is the primary cause of peak tailing in this compound analysis?

The most common cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[3][5] this compound, a glycoalkaloid, possesses basic nitrogen groups. These groups can become protonated (positively charged) and interact strongly with ionized residual silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.[2][5][6] This secondary ionic interaction is a different, stronger retention mechanism than the intended reversed-phase hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a "tail".[1][2]

Q3: How can I optimize my mobile phase to eliminate peak tailing?

Mobile phase optimization is a critical step for improving the peak shape of basic compounds.

  • Adjust Mobile Phase pH: This is the most powerful tool for controlling peak shape. For a basic compound like this compound, lowering the mobile phase pH to between 2.5 and 3.5 is highly effective.[1][2][3][4] At this low pH, the residual silanol groups on the silica surface are fully protonated (Si-OH), making them neutral and suppressing the undesirable ionic interactions that cause tailing.[1][2]

  • Increase Buffer Strength: Using a buffer at an appropriate concentration (typically 10-50 mM) is essential to maintain a stable pH and minimize ionic interactions.[3][4][7] A commonly used buffer for this compound analysis is potassium dihydrogen phosphate (KH₂PO₄) at a pH of approximately 3.[8]

  • Use Mobile Phase Additives (Modifiers):

    • Sacrificial Base: A small, basic compound like triethylamine (TEA) can be added to the mobile phase (e.g., 0.05 M). TEA is a "sacrificial base" that preferentially interacts with the active silanol sites, effectively masking them from the this compound analyte.[1][3]

    • Ion-Pairing Reagents: Anionic ion-pairing reagents, such as alkyl sulfonates, can be added to the mobile phase.[9][10] These reagents form a neutral ion pair with the positively charged this compound molecule, which then interacts more predictably with the reversed-phase stationary phase, improving peak shape.[9][11]

Q4: Could my HPLC column be the cause of the peak tailing?

Yes, the column plays a crucial role in peak shape.

  • Column Chemistry: Use a modern, high-purity, Type B silica column that is fully end-capped.[3] End-capping chemically treats the silica surface to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.[2][6] Columns with polar-embedded phases can also help shield the silanol groups.[1][6]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained matrix components, or the stationary phase can degrade, exposing more active silanol sites.[4][12] This often leads to increased peak tailing.

  • Guard Columns: Using a guard column is a cost-effective way to protect your analytical column from contaminants and extend its lifetime. If you observe a sudden increase in peak tailing, replacing the guard column is a good first diagnostic step.

  • Column Voids: A void or channel at the column inlet can cause peak distortion, including tailing and splitting.[4][13] This can result from pressure shocks or operating at a pH that dissolves the silica support (typically pH > 8 for standard silica).[13][14]

Q5: What instrumental or system factors can contribute to peak tailing?

Beyond the chemistry of the separation, issues with the HPLC system itself can cause peak distortion.

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening, which can manifest as tailing.[6][15] Ensure all connections are made with short, narrow-bore (e.g., 0.005") tubing to minimize dead volume.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[4][12][15] To check for this, try diluting your sample or reducing the injection volume.[4]

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[15][16]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing in your this compound HPLC analysis.

G cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_instrument Instrument & Method Checks start Peak Tailing Observed (Tailing Factor > 1.2) ph_check Is mobile phase pH between 2.5 and 3.5? start->ph_check adjust_ph Action: Lower pH to ~3.0 using a suitable buffer (e.g., 20mM KH₂PO₄) ph_check->adjust_ph No buffer_check Is buffer concentration adequate (10-50 mM)? ph_check->buffer_check Yes adjust_ph->buffer_check adjust_buffer Action: Increase buffer concentration buffer_check->adjust_buffer No additives Consider Advanced Options: - Add sacrificial base (e.g., TEA) - Use an ion-pairing reagent buffer_check->additives column_type Is column a modern, fully end-capped Type B silica? buffer_check->column_type Yes adjust_buffer->column_type additives->column_type change_column Action: Switch to a high-purity, end-capped column column_type->change_column No guard_column Is a guard column in use? column_type->guard_column Yes change_column->guard_column replace_guard Action: Replace guard column and re-evaluate guard_column->replace_guard Yes column_age Is the column old or heavily used? guard_column->column_age No solution Peak Shape Improved replace_guard->solution replace_column Action: Replace analytical column column_age->replace_column Yes overload Is column overloaded? column_age->overload No replace_column->solution reduce_load Action: Reduce injection volume or sample concentration overload->reduce_load Yes extra_column Check for extra-column volume (long/wide tubing, poor connections) overload->extra_column No reduce_load->solution fix_tubing Action: Use shorter, narrower tubing and check fittings extra_column->fix_tubing fix_tubing->solution

Caption: Troubleshooting workflow for HPLC peak tailing.

Data Summary: Effect of pH on Peak Shape

Adjusting the mobile phase pH is one of the most effective ways to improve the peak shape of basic compounds. Lowering the pH suppresses the ionization of residual silanol groups on the column packing, which minimizes the secondary interactions that cause peak tailing.[2] The table below illustrates the significant improvement in peak asymmetry that can be achieved by moving from a neutral to an acidic mobile phase for a basic analyte.

Chromatographic ConditionMobile Phase pHPeak Asymmetry Factor (As)Peak Shape
Condition A (Suboptimal) 7.02.35Severe Tailing
Condition B (Optimized) 3.01.33Good Symmetry
Data conceptualized from an example analysis of basic drug compounds.[2]

Recommended Experimental Protocol for this compound Analysis

This protocol is a robust starting point for the quantitative analysis of this compound, designed to minimize peak tailing and ensure reliable results. It is based on validated methods reported in the scientific literature.[8]

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: InertSustain Phenyl (250 mm × 4.6 mm, 5 µm) or a similar high-quality, end-capped C18 column.

  • Mobile Phase:

    • Solvent A: 20 mmol L⁻¹ potassium dihydrogen phosphate (KH₂PO₄), adjusted to pH 3 with phosphoric acid.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic or gradient elution can be used. A typical starting point is a ratio of 30:70 (v/v) of Solvent B to Solvent A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 205 nm.[8][17][18]

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Extract this compound from the sample matrix using 1% acetic acid.[17]

    • Perform a solid-phase extraction (SPE) clean-up using a C18 cartridge to remove interfering compounds.[6][17]

    • Evaporate the purified extract to dryness and reconstitute the residue in the mobile phase before injection.[17]

References

Technical Support Center: Optimizing Tomatine Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tomatine. The information is designed to address common challenges encountered during experimental procedures and long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of purified this compound solutions?

For long-term storage of purified this compound, it is recommended to store solutions at or below -20°C. For extended periods (months to years), storage at -80°C is preferable to minimize chemical degradation. Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is best practice to aliquot the this compound solution into single-use vials before freezing.

Q2: How does pH affect the stability of this compound in aqueous solutions?

This compound is more stable in neutral to slightly alkaline conditions. It exhibits greater fungitoxic activity at pH 8 compared to pH 4, which is attributed to the unprotonated form of the alkaloid being more active in forming complexes with sterols.[1] Acidic conditions can lead to the hydrolysis of the glycosidic linkages, separating the sugar moiety from the tomatidine aglycone and reducing its biological activity. For storage, maintaining a pH around 7.4 in a buffer solution like PBS has been shown to preserve this compound stability for at least 72 hours.

Q3: Should I protect my this compound samples from light?

Yes, it is advisable to protect this compound solutions from direct light exposure, especially during long-term storage. While specific photostability data for purified this compound is limited, a study on a this compound-rich beverage indicated better stability in brown glass bottles compared to clear ones, suggesting that light can contribute to its degradation over time.[2] Storing samples in amber vials or wrapping containers in aluminum foil is a recommended precautionary measure.

Q4: What are the primary degradation products of this compound I should be aware of?

The primary degradation of α-tomatine involves the hydrolysis of its tetrasaccharide chain, yielding various intermediate glycoalkaloids and ultimately the aglycone, tomatidine. In biological systems, such as ripening tomatoes, this compound is enzymatically converted to less toxic compounds like esculeoside A through a series of hydroxylation, acetylation, and glycosylation steps.

Q5: Can I lyophilize this compound for long-term storage?

Yes, lyophilization (freeze-drying) can be an effective method for long-term storage of this compound, as it removes water and can prevent hydrolytic degradation. The lyophilized powder should be stored at low temperatures (e.g., -20°C or -80°C) in a desiccator to protect it from moisture and light.

Troubleshooting Guides

HPLC Analysis of this compound

Issue: Poor peak shape (tailing or fronting) in HPLC chromatogram.

  • Possible Cause 1: Incompatible sample solvent.

    • Solution: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent. If a different solvent is necessary, it should be weaker (less eluotropic) than the mobile phase.

  • Possible Cause 2: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of your analytical column.

  • Possible Cause 3: Secondary interactions with the stationary phase.

    • Solution: The addition of a competing amine, such as triethylamine (TEA), to the mobile phase can help to reduce peak tailing caused by interactions with residual silanols on the column.

Issue: Inconsistent retention times.

  • Possible Cause 1: Fluctuations in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check that the pump is functioning correctly and that the solvent proportions are accurate.

  • Possible Cause 2: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.

  • Possible Cause 3: Column equilibration.

    • Solution: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. This may require flushing with 10-20 column volumes of the mobile phase.

Issue: Low recovery of this compound.

  • Possible Cause 1: Adsorption to container surfaces.

    • Solution: Use silanized glass or low-adsorption polypropylene tubes for sample preparation and storage to minimize loss of this compound due to surface adsorption.

  • Possible Cause 2: Inefficient extraction.

    • Solution: Optimize your extraction protocol. This compound extraction from plant material is often improved by using slightly acidic conditions (e.g., 1-2% acetic acid in an organic solvent) to enhance its solubility.

  • Possible Cause 3: Degradation during sample preparation.

    • Solution: Keep samples cool during preparation and minimize exposure to light and extreme pH conditions to prevent degradation.

Data Presentation

Table 1: Stability of α-Tomatine in a Green Tomato Beverage at 4°C Over 90 Days

Storage Time (Days)α-Tomatine Concentration (mg/100 mL) in Brown Glass Bottleα-Tomatine Concentration (mg/100 mL) in White Glass Bottle
03.94 ± 0.213.94 ± 0.21
303.45 ± 0.253.12 ± 0.28
602.89 ± 0.272.55 ± 0.31
902.31 ± 0.291.98 ± 0.35

Data adapted from a study on a ready-to-serve beverage from matured green tomatoes.[2] The presence of other components in the beverage may influence stability.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is based on a validated method for the quantitative analysis of this compound.[3]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: InertSustain Phenyl (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: 20 mmol L⁻¹ potassium dihydrogen phosphate (KH₂PO₄) buffer, pH 3.0.

    • Isocratic elution with an optimized ratio of Solvent A and Solvent B. A starting point could be a 30:70 (v/v) ratio of A:B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of α-tomatine standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 50-600 µg/mL).

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., 1% acetic acid in methanol). Centrifuge and filter the extract through a 0.45 µm filter before injection.

Visualizations

Signaling Pathways

This compound has been shown to exert its anticancer effects by modulating several key signaling pathways.

PI3K_Akt_ERK_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits ERK ERK This compound->ERK Inhibits Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival ERK->Proliferation

Caption: this compound's inhibition of PI3K/Akt and ERK signaling pathways.

p53_Apoptosis_Pathway This compound This compound p53 p53 This compound->p53 Induces Ca2_ROS Ca2+ / ROS This compound->Ca2_ROS Induces Apoptosis Apoptosis p53->Apoptosis Ca2_ROS->Apoptosis

Caption: this compound-induced apoptosis via p53 and Ca2+/ROS signaling.

Experimental Workflow

Tomatine_Stability_Workflow start Prepare this compound Stock Solution storage Store under different conditions (Temp, pH, Light) start->storage sampling Collect aliquots at time points storage->sampling analysis Analyze by HPLC sampling->analysis data Quantify degradation and determine kinetics analysis->data end Determine Optimal Storage Conditions data->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Addressing Tomatine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to tomatine precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a glycoalkaloid naturally found in tomatoes.[1] It is utilized in research for its fungicidal, antimicrobial, and insecticidal properties.[2] In cell culture, it is often investigated for its potential anticancer activities, including the inhibition of cell proliferation and induction of apoptosis.[3][4]

Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?

This compound is poorly soluble in aqueous solutions like cell culture media, especially at the typical physiological pH of 7.2-7.4.[1][5] Precipitation is a common issue and can be caused by several factors:

  • Poor Solubility: this compound is inherently hydrophobic and will precipitate out of aqueous solutions at concentrations above its solubility limit.

  • Improper Dissolution of Stock Solution: If the this compound stock solution is not prepared correctly, it can lead to precipitation upon dilution in the culture medium.

  • Interaction with Media Components: this compound is known to form insoluble complexes with cholesterol, which can be present in serum-supplemented media.[1][3] It may also interact with other lipids and proteins in the media.

  • High Final Concentration: The final concentration of this compound in the cell culture medium may exceed its solubility limit.

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into the aqueous culture medium can cause the compound to crash out of solution.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro studies due to its high solubilizing capacity for this compound.[2] Ethanol and methanol are also effective solvents.[1][5]

Q4: Can the pH of the culture medium affect this compound solubility?

Yes, the solubility of this compound is pH-dependent. It is more soluble in acidic conditions.[1] However, altering the pH of cell culture media is generally not recommended as it can adversely affect cell health.

Q5: How does serum in the culture medium affect this compound solubility?

Fetal Bovine Serum (FBS) is a complex mixture of proteins, lipids, hormones, and growth factors.[6][7] While serum proteins can sometimes help to solubilize hydrophobic compounds, the presence of cholesterol and other lipids in FBS can also lead to the precipitation of this compound through complex formation.[1][3]

Troubleshooting Guides

Issue: Precipitate Formation During this compound Stock Solution Preparation

Possible Cause: The concentration of this compound exceeds its solubility in the chosen solvent.

Solution:

  • Use an appropriate solvent: High-purity DMSO is recommended.

  • Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming (e.g., in a 37°C water bath) and/or sonication can aid in dissolution.[8]

  • Prepare a Lower Concentration Stock: If the desired concentration is not dissolving, prepare a less concentrated stock solution.

Issue: Precipitate Forms Immediately Upon Adding this compound Stock to Cell Culture Media

Possible Causes:

  • "Solvent shock" from rapid dilution.

  • The final concentration of this compound is too high for the aqueous environment.

  • Interaction with media components.

Solutions:

  • Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of media or a serum-free medium, and then add this intermediate dilution to the final culture volume.

  • Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally tolerated by most cell lines. A slightly higher DMSO concentration may be necessary to maintain this compound solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Use of Solubilizing Agents: For particularly problematic precipitation, consider using co-solvents or solubilizing agents in your stock preparation. However, these must be tested for cellular toxicity. Examples include:

    • PEG300 and Tween-80[8]

    • Pluronic F-127[9]

  • Reduce Final this compound Concentration: If precipitation persists, the intended final concentration may be too high. Test a range of lower concentrations to find the highest workable concentration without precipitation.

Issue: Precipitate Forms Over Time in the Incubator

Possible Causes:

  • Temperature changes affecting solubility.

  • Evaporation of media leading to increased compound concentration.

  • Slow interaction and precipitation with media components like cholesterol from serum.

Solutions:

  • Pre-warm Media: Ensure your cell culture media is warmed to 37°C before adding the this compound stock solution.

  • Maintain Proper Humidification: Ensure the incubator has adequate humidity to prevent evaporation from your culture plates or flasks.

  • Consider Serum-Free Media: If interaction with serum components is suspected, and your cell line can be maintained in it, consider using a serum-free medium for the duration of the this compound treatment. If serum is required for cell viability, reducing the serum percentage during treatment could be a viable compromise.

  • Refresh Media and Compound: For longer-term experiments, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO100 mg/mL (96.69 mM)[2]
WaterInsoluble[2]
EthanolSoluble (Insoluble at high concentrations)[1][2]
MethanolSoluble[1][5]
DioxaneSoluble[1][5]
Propylene GlycolSoluble[1][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Methodology:

  • Calculate the required mass of this compound: Based on the batch-specific molecular weight (approx. 1034.19 g/mol ), calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 10.34 mg of this compound.

  • Aliquot this compound: Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. It is good practice to weigh slightly more than needed and then accurately record the final weight.

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolve: Vortex the solution thoroughly for several minutes until the this compound is completely dissolved.

  • Aid Dissolution (if necessary): If the this compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a few minutes until the solution is clear.[8]

  • Sterilization: this compound stock solutions in DMSO are typically considered sterile if prepared from sterile components under aseptic conditions. Do not autoclave DMSO solutions.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Protocol 2: Cell Viability Assay (Resazurin-Based) with this compound

Materials:

  • Cells of interest plated in a 96-well plate

  • Complete cell culture medium (e.g., DMEM/F12 + 10% FBS)

  • 10 mM this compound stock solution in DMSO

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (fluorescence or absorbance)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Preparation of this compound Working Solutions:

    • Pre-warm the complete cell culture medium to 37°C.

    • Perform serial dilutions of your 10 mM this compound stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, etc.).

    • Crucially, to avoid precipitation, add the DMSO stock to the medium and mix immediately and thoroughly. Do not add the medium to the DMSO stock.

    • Prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Resazurin Addition:

    • After the incubation period, add 20 µL of the resazurin solution to each well.

    • Incubate for an additional 1-4 hours, or until a significant color change is observed.

  • Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance of the plate using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Tomatine_Stock_Preparation cluster_start Start cluster_dissolve Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Is it fully dissolved? vortex->check_sol heat_sonicate Gentle Warming (37°C) and/or Sonication check_sol->heat_sonicate No aliquot Aliquot into single-use tubes check_sol->aliquot Yes heat_sonicate->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Troubleshooting_Precipitation cluster_immediate Immediate Precipitation Solutions cluster_over_time Delayed Precipitation Solutions start Precipitate observed in cell culture media q1 When did precipitation occur? start->q1 immediately Immediately upon adding stock to media q1->immediately Immediately over_time Over time in incubator q1->over_time Over Time sol1 Use step-wise dilution immediately->sol1 sol2 Increase final DMSO % (with vehicle control) immediately->sol2 sol3 Lower final this compound concentration immediately->sol3 sol4 Pre-warm media to 37°C over_time->sol4 sol5 Ensure proper incubator humidity over_time->sol5 sol6 Use serum-free/low-serum media over_time->sol6 sol7 Refresh media periodically over_time->sol7

Caption: Troubleshooting decision tree for this compound precipitation.

References

dealing with interference in colorimetric assays for tomatine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colorimetric assays for tomatine quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the colorimetric determination of this compound, particularly when using methods involving bromothymol blue.

Issue 1: Inaccurate or Inconsistent Readings

Symptoms:

  • High variability between replicate samples.

  • Results are not reproducible.

  • Absorbance values are outside the expected linear range of the standard curve.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Sample Turbidity Suspended solids in the plant extract can scatter light, leading to artificially high absorbance readings.[1][2][3][4] Solution: 1. Centrifugation: Spin the sample extract at high speed to pellet insoluble material. 2. Filtration: Use a syringe filter (e.g., 0.22 µm or 0.45 µm) to clarify the extract. Ensure the filter material does not bind alkaloids. 3. Sample Blank: Prepare a sample blank containing the clarified extract without the colorimetric reagent to subtract background absorbance.
Interference from Other Plant Compounds (Matrix Effects) Plant extracts are complex mixtures containing pigments (e.g., chlorophyll, carotenoids) and other secondary metabolites that may absorb light at the same wavelength as the this compound-dye complex or alter the pH of the reaction.[1] Solution: 1. Extraction Cleanup: Incorporate a cleanup step in your extraction protocol. A common method is to wash the acidic extract with a non-polar solvent like hexane to remove lipids and some pigments.[5] 2. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively isolate glycoalkaloids from other plant components. 3. Standard Addition Method: To quantify the extent of matrix interference, perform a standard addition analysis. This involves adding known amounts of this compound standard to your sample extracts and observing the recovery.
Incomplete Hydrolysis The colorimetric assay often requires the hydrolysis of the glycosidic bonds of this compound to yield the aglycone, tomatidine, which then complexes with the dye. Incomplete hydrolysis will lead to an underestimation of the total this compound content. Solution: 1. Optimize Hydrolysis Conditions: Ensure the acid concentration (e.g., 1.5 N HCl), temperature, and incubation time are optimal for complete hydrolysis.[5] Refer to validated protocols for specific conditions. 2. Monitor Hydrolysis: If possible, analyze the hydrolyzed extract by a secondary method (e.g., TLC) to confirm the disappearance of the parent this compound and the appearance of tomatidine.
pH Fluctuation The bromothymol blue assay is pH-dependent. The color change is sensitive to the pH of the final solution.[6][7][8] Any residual acidity or alkalinity from the sample or reagents can shift the pH and affect the color development. Solution: 1. Buffering: Ensure the bromothymol blue reagent is prepared in a suitable buffer to maintain a stable pH for the reaction. 2. Neutralization Step: After hydrolysis, ensure the sample is properly neutralized before adding the colorimetric reagent.

Frequently Asked Questions (FAQs)

Q1: My sample is green. Will chlorophyll interfere with the assay?

A1: Yes, chlorophyll can significantly interfere with colorimetric assays due to its absorbance in the visible spectrum. To mitigate this, it is crucial to include a cleanup step in your extraction protocol. Washing the acidic extract with hexane is a common and effective method for removing chlorophyll and other lipophilic compounds.[5]

Q2: What is the linear range for a typical this compound colorimetric assay?

A2: The linear range can vary depending on the specific protocol. However, one study reported a linear calibration graph in the range of 0-5 mg/100 ml for an absorptiometric measurement of this compound using bromothymol blue.[5] It is essential to determine the linear range for your specific assay conditions by preparing a standard curve with a series of known this compound concentrations.

Q3: How can I validate my colorimetric assay results?

A3: To ensure the accuracy and reliability of your results, it is recommended to validate your colorimetric method against a more specific and robust analytical technique, such as High-Performance Liquid Chromatography (HPLC).[3][9][10] Comparing the this compound concentrations obtained from both methods for a subset of your samples can provide confidence in your colorimetric assay.

Q4: Can other alkaloids in the sample interfere with the assay?

A4: The bromothymol blue assay is not entirely specific to tomatidine. Other basic compounds, including other alkaloids present in the extract, can potentially react with the dye and lead to an overestimation of the this compound content. The hydrolysis step provides some level of specificity, as the reaction is targeted towards the aglycone of this compound. However, for complex matrices, chromatographic methods like HPLC are preferred for their higher selectivity.

Q5: My results are consistently low compared to expected values. What could be the issue?

A5: Consistently low results could be due to several factors:

  • Incomplete Extraction: Ensure your extraction solvent and procedure are efficient in extracting this compound from the plant matrix.

  • Incomplete Hydrolysis: As mentioned in the troubleshooting guide, insufficient acid concentration, time, or temperature during the hydrolysis step will result in an underestimation of total this compound.

  • Degradation of this compound: this compound can be sensitive to harsh conditions. Ensure that your extraction and hydrolysis conditions are not causing degradation of the analyte.

  • Incorrect Wavelength: Verify that you are measuring the absorbance at the correct wavelength maximum (λmax) for the this compound-bromothymol blue complex, which is typically around 620 nm.[5]

Quantitative Data Summary

The following table summarizes the performance characteristics of a reported absorptiometric method for this compound quantification and provides a comparison with a validated HPLC-DAD method for context.

Parameter Absorptiometric Method (Bromothymol Blue) [5]HPLC-DAD Method [3]
Linearity Range 0 - 5 mg/100 ml50 - 580 µg/mL
Correlation Coefficient (R²) Not explicitly stated, but described as linear0.9999
Recovery 96 - 101%105% (mean)
Limit of Detection (LOD) Not Reported8.0 µg/mL
Limit of Quantitation (LOQ) Not Reported24.1 µg/mL

Experimental Protocols

Key Experiment: Colorimetric Determination of this compound

This protocol is based on the absorptiometric measurement of this compound using bromothymol blue.[5]

1. Extraction: a. Homogenize the plant material. b. Extract a known weight of the homogenized sample with 50% methanol containing 2% acetic acid. c. Wash the extract with hexane to remove lipids and pigments. Separate the aqueous phase.

2. Hydrolysis: a. To the aqueous extract, add 1.5 N hydrochloric acid. b. Heat the mixture to facilitate the hydrolysis of this compound to tomatidine. c. Cool the hydrolysate.

3. Tomatidine Extraction: a. Neutralize the acidic hydrolysate. b. Extract the resulting tomatidine with chloroform.

4. Colorimetric Reaction and Measurement: a. To the chloroform extract containing tomatidine, add a buffered solution of bromothymol blue (sodium salt). b. A blue complex will form. c. Measure the absorbance of the blue complex at 620 nm using a spectrophotometer.

5. Quantification: a. Prepare a standard curve using known concentrations of a this compound standard that has undergone the same hydrolysis and extraction procedure. b. Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_hydrolysis Hydrolysis cluster_analysis Analysis start Plant Material homogenize Homogenization start->homogenize extract Extraction (50% MeOH, 2% Acetic Acid) homogenize->extract wash Hexane Wash extract->wash aqueous_phase Aqueous Phase (this compound) wash->aqueous_phase add_hcl Add 1.5 N HCl aqueous_phase->add_hcl heat Heat add_hcl->heat hydrolyzed Hydrolyzed Extract (Tomatidine) heat->hydrolyzed extract_chloroform Chloroform Extraction hydrolyzed->extract_chloroform add_btb Add Bromothymol Blue extract_chloroform->add_btb measure Measure Absorbance at 620 nm add_btb->measure quantify Quantification measure->quantify

Caption: Experimental workflow for the colorimetric determination of this compound.

Troubleshooting_Logic cluster_symptoms Observe Symptoms cluster_solutions_high Solutions for High Absorbance cluster_solutions_low Solutions for Low Absorbance cluster_solutions_inconsistent Solutions for Inconsistency start Inaccurate Results high_absorbance High Absorbance / Turbidity start->high_absorbance low_absorbance Low Absorbance start->low_absorbance inconsistent Inconsistent Readings start->inconsistent centrifuge Centrifuge Sample high_absorbance->centrifuge filter Filter Extract high_absorbance->filter cleanup Perform Hexane Wash high_absorbance->cleanup check_hydrolysis Optimize Hydrolysis low_absorbance->check_hydrolysis check_extraction Verify Extraction Efficiency low_absorbance->check_extraction check_ph Check pH Control inconsistent->check_ph validate_reagents Prepare Fresh Reagents inconsistent->validate_reagents

Caption: Troubleshooting decision tree for inaccurate this compound assay results.

References

Technical Support Center: Tomatine-Induced Hemolysis In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating tomatine-induced hemolysis. This resource provides troubleshooting guidance and frequently asked questions to assist you in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced hemolysis?

A1: this compound, a glycoalkaloid found in tomato plants, induces hemolysis primarily by interacting with cholesterol in the erythrocyte membrane.[1] The process involves the formation of 1:1 complexes between this compound and cholesterol. This complexation disrupts the integrity of the cell membrane, leading to the release of hemoglobin.[1][2] The initial binding of the aglycone part of this compound to membrane sterols is a reversible process. However, as the density of these complexes increases, electrostatic interactions between the glycosidic residues of adjacent this compound molecules catalyze the formation of an irreversible matrix, causing significant membrane disruption.[1]

Q2: Why is the glycoalkaloid structure of this compound important for its hemolytic activity?

A2: The carbohydrate chain (glycone component) of this compound is critical for its hemolytic activity.[3] The aglycone, tomatidine (this compound without its sugar moieties), has been shown to have little to no effect on hemolysis.[3] The sugar portion is essential for the formation of the irreversible, membrane-disrupting complexes.[1]

Q3: Can the hemolytic effect of this compound be neutralized?

A3: Yes, the hemolytic activity of this compound can be significantly reduced or abrogated. The most direct method is the addition of exogenous cholesterol to the experimental system.[3] Cholesterol in the solution will form complexes with this compound, preventing it from interacting with the cholesterol in the red blood cell membranes.[3][4][5] Additionally, enzymatic degradation of this compound can reduce its toxicity.[2]

Q4: Does the pH of the medium affect this compound-induced hemolysis?

A4: Yes, the pH of the medium is a critical factor. In acidic conditions, this compound becomes protonated. The protonated form of this compound does not effectively bind to cholesterol, thus reducing its hemolytic potential.[1] Complex formation is more likely to occur in neutral or slightly alkaline environments, such as the duodenum.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High background hemolysis in negative control 1. Mechanical stress on red blood cells (RBCs) during washing or pipetting.[6] 2. Osmotic stress due to incorrect buffer tonicity. 3. Contamination of glassware or reagents. 4. Spontaneous hemolysis of aged or fragile RBCs.1. Handle RBCs gently. Use wide-bore pipette tips. Centrifuge at low speeds (e.g., 500 x g). 2. Ensure the use of an isotonic buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4). 3. Use sterile, pyrogen-free labware and high-purity reagents. 4. Use freshly isolated RBCs for experiments.
Inconsistent results between experiments 1. Variability in RBC source (donor, species).[7] 2. Inconsistent incubation times or temperatures.[8] 3. Degradation of this compound stock solution. 4. Variability in the final concentration of RBCs.1. If possible, use RBCs from a single source for a set of experiments. Note that hemolytic activity can vary between species.[7] 2. Strictly control incubation time and maintain a constant temperature (e.g., 37°C). 3. Prepare fresh this compound solutions from a high-purity standard for each experiment. Store stock solutions appropriately. 4. Accurately determine RBC concentration (e.g., using a hemocytometer) and standardize the final concentration in all assays.
No or low hemolysis observed with this compound 1. Inactive this compound. 2. Presence of interfering substances in the medium that bind to this compound. 3. Incorrect pH of the buffer (too acidic).[1] 4. Use of serum or plasma in the assay, which contains cholesterol and other inhibitory substances.[9][10]1. Verify the purity and activity of the this compound standard. 2. Use a simple, defined buffer system like PBS. Avoid complex media unless it is part of the experimental design. 3. Check and adjust the pH of your buffer to ~7.4. 4. For a direct hemolysis assay, use washed RBCs suspended in buffer. If using plasma is necessary, be aware of its inhibitory effects.
Inhibition strategy is not working 1. Insufficient concentration of the inhibitor (e.g., cholesterol). 2. The chosen inhibitor is not effective against this compound's mechanism of action. 3. Degradation of the inhibitor.1. Perform a dose-response curve for the inhibitor to determine the optimal concentration. For cholesterol, an equimolar concentration to this compound has been shown to be effective.[3] 2. Focus on strategies that directly interfere with the this compound-cholesterol interaction, such as competitive binding with free cholesterol or enzymatic degradation of this compound. 3. Prepare fresh inhibitor solutions for each experiment.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibition of this compound-induced hemolysis by cholesterol.

Compound Concentration Inhibitor Inhibitor Concentration Result Reference
α-tomatine2 µMCholesterolEquimolar (2 µM)Abrogated growth inhibition by ~50% and reduced apoptosis in HL-60 cells.[3]

Experimental Protocols

Protocol 1: this compound-Induced Hemolysis Assay

Objective: To quantify the hemolytic activity of this compound on red blood cells in vitro.

Materials:

  • α-tomatine (Sigma-Aldrich or equivalent)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Fresh whole blood (e.g., human, rabbit) with anticoagulant (e.g., heparin, EDTA)

  • Triton X-100 (10% v/v solution in PBS) for positive control

  • Microcentrifuge tubes

  • Spectrophotometer or plate reader capable of reading absorbance at 540 nm

Methodology:

  • Preparation of Red Blood Cells (RBCs):

    • Collect fresh whole blood.

    • Centrifuge at 500 x g for 10 minutes at 4°C.

    • Aspirate and discard the supernatant (plasma and buffy coat).

    • Resuspend the RBC pellet in 10 volumes of cold PBS.

    • Repeat the centrifugation and washing steps three times, or until the supernatant is clear.

    • After the final wash, resuspend the RBC pellet to create a 2% (v/v) RBC suspension in PBS.

  • Assay Setup:

    • Prepare serial dilutions of α-tomatine in PBS at 2x the final desired concentrations.

    • In a 96-well plate or microcentrifuge tubes, add 50 µL of each this compound dilution.

    • For the negative control (0% hemolysis), add 50 µL of PBS.

    • For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100.

    • Add 50 µL of the 2% RBC suspension to all wells/tubes. The final RBC concentration will be 1%.

  • Incubation:

    • Incubate the plate/tubes at 37°C for 60 minutes with gentle shaking.

  • Measurement:

    • Centrifuge the plate/tubes at 800 x g for 10 minutes to pellet the intact RBCs.

    • Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm (A540), which corresponds to the amount of hemoglobin released.

  • Calculation:

    • Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(A_sample - A_negative_control) / (A_positive_control - A_negative_control)] * 100

Protocol 2: Inhibition of this compound-Induced Hemolysis by Cholesterol

Objective: To evaluate the ability of exogenous cholesterol to inhibit this compound-induced hemolysis.

Materials:

  • All materials from Protocol 1

  • Cholesterol (water-soluble formulation or prepared as liposomes)

Methodology:

  • Preparation of RBCs:

    • Prepare a 2% RBC suspension as described in Protocol 1.

  • Assay Setup:

    • Prepare solutions of your inhibitor (e.g., cholesterol) in PBS at 2x the final desired concentrations.

    • In a 96-well plate or microcentrifuge tubes, add 25 µL of the inhibitor solutions. For controls without inhibitor, add 25 µL of PBS.

    • Add 25 µL of a 4x concentrated this compound solution (choose a concentration that causes sub-maximal hemolysis, e.g., EC50, as determined from Protocol 1).

    • Pre-incubate the inhibitor and this compound mixture at room temperature for 15 minutes.

    • Add 50 µL of the 2% RBC suspension to all wells/tubes.

  • Incubation, Measurement, and Calculation:

    • Follow steps 3-5 from Protocol 1.

    • Calculate the % inhibition for each inhibitor concentration: % Inhibition = [1 - (% Hemolysis with inhibitor / % Hemolysis without inhibitor)] * 100

Visualizations

Tomatine_Hemolysis_Mechanism cluster_membrane Erythrocyte Membrane cluster_extracellular Extracellular Space cluster_outcome Outcome Cholesterol Membrane Cholesterol Membrane Lipid Bilayer Cholesterol->Membrane 2. Forms irreversible complexes Hemolysis Hemolysis (Hemoglobin Release) Membrane->Hemolysis 3. Membrane Disruption This compound α-Tomatine This compound->Cholesterol 1. Binds to Cholesterol

Caption: Mechanism of this compound-induced hemolysis.

Hemolysis_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis arrow arrow A Prepare 2% RBC Suspension D Add RBC Suspension A->D B Prepare this compound & Inhibitor Solutions C Mix this compound and Inhibitor (Pre-incubation) B->C C->D E Incubate at 37°C D->E F Centrifuge to Pellet RBCs E->F G Measure Supernatant Absorbance (540 nm) F->G H Calculate % Hemolysis and % Inhibition G->H

Caption: Experimental workflow for hemolysis inhibition assay.

References

Technical Support Center: Optimization of Subcritical Water Extraction of Tomatine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of subcritical water extraction (SWE) of tomatine from green tomatoes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, comparative format.

Troubleshooting Guide

This guide addresses specific issues that may arise during the subcritical water extraction of this compound.

Issue Potential Cause Recommended Solution
Low or No this compound Yield Insufficient Temperature: The polarity of subcritical water is highly dependent on temperature. At lower temperatures, water may not be a suitable solvent for this compound.[1][2] For instance, at 120°C, this compound may not be detectable in the extract.[1]Increase the extraction temperature. A temperature of 190°C has been shown to be effective for this compound extraction.[3][4][5][6]
Inadequate Pressure: The system pressure must be high enough to maintain water in its liquid state at the desired temperature.Ensure the pressure in the reactor is maintained above the vapor pressure of water at the operating temperature. A pressure of 50 bar has been used successfully.[3]
Incorrect Solvent-to-Solid Ratio: A low solvent-to-solid ratio can lead to incomplete extraction.An optimal solvent-to-solid ratio is crucial for efficient extraction. A ratio of 10:1 (solvent:solid) has been reported to be effective.[3]
Degradation of this compound Excessive Temperature: While higher temperatures can improve extraction efficiency, excessively high temperatures may lead to the degradation of thermolabile compounds like this compound.[1]While 190°C is effective, conduct stability checks if you need to explore higher temperatures.[7][8]
Inconsistent Results Variability in Raw Material: The concentration of this compound can vary in green tomatoes depending on factors like the time of collection.[3]If possible, use a homogenized batch of green tomatoes for a series of experiments to ensure consistency.
Sample Preparation: Inconsistent particle size of the tomato mash can affect extraction efficiency.Ensure that the green tomatoes are blended into a consistent and fine mash to maximize the surface area for extraction.[3]
Browning of the Extract Phenolase Activity: The browning of the extract can be attributed to the activity of phenolase enzymes present in tomatoes.[9]While SWE conditions (high temperature) may deactivate some enzymes, rapid cooling of the extract post-extraction can help minimize browning.

Frequently Asked Questions (FAQs)

Q1: What is subcritical water extraction (SWE) and why is it suitable for this compound?

A1: Subcritical water extraction is a green extraction technique that uses water at temperatures between 100°C and 374°C and sufficient pressure to maintain it in a liquid state.[10][11] Under these conditions, the dielectric constant of water decreases, making it behave like a less polar solvent, such as methanol or ethanol.[2][7][8] Since this compound is more soluble in less polar solvents, subcritical water becomes an effective and environmentally friendly solvent for its extraction.[1]

Q2: What are the optimal conditions for subcritical water extraction of this compound?

A2: Based on current research, the optimal conditions for the extraction of α-tomatine from green tomatoes are a temperature of 190°C and a residence time of 15 minutes.[3][4][5][6]

Q3: Does the residence time significantly affect the yield of this compound?

A3: Studies have shown that beyond a certain point, increasing the residence time does not significantly increase the this compound yield. A residence time of 15 minutes was found to be sufficient for effective extraction at 190°C, with no significant difference in yield observed at 30 or 45 minutes.[1] This indicates that this compound is readily extracted under these conditions.[1]

Q4: Should I use fresh or frozen green tomatoes for extraction?

A4: Subcritical water extraction has been successfully performed on both fresh and frozen green tomatoes.[3] Pre-freezing the tomatoes can be a viable option for sample preservation and logistics.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of this compound in the extracts.[1][3]

Data Presentation

Table 1: this compound Concentration in Extracts Obtained by SWE and Conventional Method [1]

Extraction BatchTemperature (°C)Residence Time (min)This compound Concentration (mg/100g of green tomato)
A119015199.8 ± 3.2
A212015Not Detected
B119015179.4 ± 4.5
B219030182.1 ± 5.1
B319045180.5 ± 3.9
Conventional (5% acetic acid)--50.3 ± 2.5

Note: Batches A and B represent different collections of tomatoes, which may account for the slight variation in this compound concentration under the same extraction conditions.

Experimental Protocols

Subcritical Water Extraction of this compound

This protocol is based on the methodology described in the study "Production of an extract rich in alpha-tomatine from green tomatoes by subcritical water".[3][10]

1. Sample Preparation:

  • Wash and cut fresh green tomatoes into small pieces.
  • Blend the tomato pieces in a mixer to obtain a uniform mash.

2. Extraction Procedure:

  • Place a known amount of the tomato mash into a high-pressure batch reactor.
  • Add water to the reactor to achieve a solvent-to-solid ratio of 10:1.
  • Pressurize the reactor with an inert gas (e.g., nitrogen) to 50 bar.
  • Heat the reactor to the desired extraction temperature (e.g., 190°C).
  • Maintain the temperature and pressure for the specified residence time (e.g., 15 minutes).
  • After the extraction, rapidly cool the reactor to room temperature.
  • Depressurize the reactor and collect the extract.

3. Post-Extraction Processing:

  • Filter the extract to remove solid residues.
  • The extract can be lyophilized (freeze-dried) for preservation and subsequent analysis.

4. This compound Quantification (HPLC):

  • The this compound content in the extracts is determined by High-Performance Liquid Chromatography (HPLC).[3]

Visualizations

experimental_workflow start Start: Green Tomatoes prep Sample Preparation (Wash, Cut, Blend) start->prep swe Subcritical Water Extraction (190°C, 15 min, 50 bar, 10:1 ratio) prep->swe cool Rapid Cooling swe->cool filter Filtration cool->filter extract This compound-Rich Extract filter->extract analysis Analysis (HPLC for this compound Quantification) extract->analysis end End: Quantified this compound analysis->end troubleshooting_flow start Low or No this compound Yield temp_check Is Temperature at 190°C? start->temp_check pressure_check Is Pressure at 50 bar? temp_check->pressure_check Yes increase_temp Action: Increase Temperature to 190°C temp_check->increase_temp No ratio_check Is Solvent:Solid Ratio 10:1? pressure_check->ratio_check Yes increase_pressure Action: Increase Pressure to 50 bar pressure_check->increase_pressure No adjust_ratio Action: Adjust Ratio to 10:1 ratio_check->adjust_ratio No success Yield Should Improve ratio_check->success Yes increase_temp->pressure_check increase_pressure->ratio_check adjust_ratio->success

References

Technical Support Center: Scaling Up Tomatine Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tomatine purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this compound purification from laboratory to pilot or industrial scales. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound purification?

A1: Scaling up this compound purification presents several key challenges. These include managing the low solubility of this compound, preventing its degradation, dealing with co-extraction of impurities that can complicate purification, and the potential for this compound to precipitate out of solution during processing. Furthermore, the choice of extraction and purification methods, such as solvent selection and chromatography techniques, becomes critical at larger scales to ensure both yield and purity.[1][2][3]

Q2: How does pH affect the solubility of this compound during extraction and purification?

A2: The solubility of α-tomatine is highly dependent on pH. It is a basic compound due to the nitrogen atom in its spirostanic ring. Its solubility in water is significantly higher in acidic conditions. For instance, at a pH of 5, its solubility is 6 mM, which drops to 1 mM at pH 6, and further decreases to 0.04 mM at pH 7 and 0.03 mM at pH 8.[4] Therefore, maintaining an acidic environment is crucial for keeping this compound solubilized during extraction and subsequent purification steps.

Q3: What are the most common methods for extracting this compound from plant material at a larger scale?

A3: At a larger scale, this compound is typically extracted from unripe green tomatoes, leaves, and stems using acidic aqueous or organic solvent systems.[4] Common solvents include methanol, ethanol, and acetonitrile, often with the addition of acetic acid to improve this compound's solubility by protonating the nitrogen atom.[4][5] Subcritical water extraction is also emerging as a green and efficient alternative to conventional solvent extraction methods.

Q4: Can this compound degrade during the purification process? What conditions should be avoided?

A4: Yes, this compound can degrade under certain conditions. It is stable to strong alkali but can be hydrolyzed by acids, which cleave the tetrasaccharide side chain from the tomatidine aglycone.[6] While acidic conditions are necessary for solubility, prolonged exposure to strong acids or high temperatures should be avoided. Some fungal enzymes, known as tomatinases, can also degrade this compound by removing sugar residues.[7][8][9] Therefore, ensuring the raw material is free from microbial contamination is also important.

Q5: What analytical techniques are recommended for assessing the purity of scaled-up this compound batches?

A5: High-performance liquid chromatography (HPLC) is the most widely used analytical method for the identification and quantification of α-tomatine.[4] Common detectors for HPLC analysis of this compound include ultraviolet (UV) detectors, typically set at a low wavelength around 205 nm, and mass spectrometry (MS) for more sensitive and specific detection.[4][10] Thin-layer chromatography (TLC) can also be used for rapid, qualitative assessment of purity.[4]

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound

A common problem in scaling up is a significant drop in the final yield of purified this compound compared to lab-scale experiments.

Potential Cause Recommended Solution Key Parameters to Monitor
Incomplete Extraction Increase the solvent-to-biomass ratio. Ensure adequate mixing and contact time. Consider using a more polar or acidic solvent system.[4]Solvent type and volume, extraction time, temperature.
Precipitation during Extraction or Concentration Maintain a low pH (ideally below 5) throughout the process. Avoid rapid changes in solvent composition or temperature.[4]pH of the extract, temperature, solvent concentration.
Degradation of this compound Avoid prolonged exposure to strong acids and high temperatures. Use milder extraction and purification conditions where possible.[6]pH, temperature, processing time.
Loss during Purification Steps Optimize chromatography conditions (e.g., column loading, gradient slope). Ensure complete elution from solid-phase extraction (SPE) cartridges.[11][12]Column pressure, elution volume, fraction analysis.
Issue 2: this compound Precipitation During Chromatographic Purification

Precipitation of this compound on the chromatography column or in the tubing can lead to blockages, loss of yield, and poor separation.

Potential Cause Recommended Solution Key Parameters to Monitor
Poor Solubility in Mobile Phase Increase the proportion of organic solvent (e.g., acetonitrile, methanol) in the mobile phase. Add a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase to maintain a low pH.[13]Mobile phase composition, pH of the mobile phase.
High Concentration of this compound in the Sample Dilute the sample before loading it onto the column. Perform multiple smaller injections instead of one large injection.Sample concentration, injection volume.
Temperature Fluctuations Maintain a constant temperature for the column and mobile phase reservoirs.Column oven temperature, ambient temperature.

Experimental Protocols

Protocol: Overcoming this compound Precipitation during Reversed-Phase HPLC

This protocol provides a detailed methodology for preventing this compound precipitation during purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation:

  • Dissolve the crude this compound extract in the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

  • Ensure the final concentration of the extract is below the solubility limit in the injection solvent. If precipitation is observed, dilute the sample further.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Column:

  • System: A preparative or semi-preparative HPLC system.

  • Column: A C18 reversed-phase column suitable for the intended scale.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure consistent solubility.[5]

3. Mobile Phase Preparation:

  • Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

  • Degas both mobile phases thoroughly before use.

4. Chromatographic Conditions:

  • Flow Rate: Adjust the flow rate according to the column diameter to maintain a consistent linear velocity from the analytical scale.

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) to ensure the this compound binds to the column.

    • Gradually increase the percentage of Mobile Phase B to elute the this compound. A shallow gradient is often preferred to prevent rapid changes in solvent polarity that could induce precipitation.

    • A typical gradient might be from 10% to 60% B over 40 minutes.

  • Detection: UV at 205 nm.

5. Post-Run Column Cleaning:

  • After each run, wash the column with a high percentage of Mobile Phase B (e.g., 95%) to remove any precipitated material.

  • Follow with a wash of 100% isopropanol if significant precipitation is suspected.

Visualizations

Tomatine_Purification_Workflow Start Start: Crude this compound Extract CheckSolubility Check Extract Solubility Start->CheckSolubility Dilute Dilute Extract CheckSolubility->Dilute Precipitate Observed Proceed Proceed to Chromatography CheckSolubility->Proceed Clear Solution Dilute->Proceed LoadColumn Load Sample onto Column Proceed->LoadColumn MonitorPressure Monitor Column Pressure LoadColumn->MonitorPressure HighPressure High Pressure Detected MonitorPressure->HighPressure Yes NormalPressure Continue Elution MonitorPressure->NormalPressure No StopRun Stop Run & Troubleshoot HighPressure->StopRun CollectFractions Collect Fractions NormalPressure->CollectFractions AnalyzePurity Analyze Fraction Purity (HPLC/TLC) CollectFractions->AnalyzePurity PoolFractions Pool Pure Fractions AnalyzePurity->PoolFractions SolventRemoval Solvent Removal (Evaporation) PoolFractions->SolventRemoval FinalProduct Final Purified this compound SolventRemoval->FinalProduct

Caption: A workflow diagram for troubleshooting this compound purification.

Low_Yield_Troubleshooting Problem Low this compound Yield Cause1 Incomplete Extraction? Problem->Cause1 Cause2 Precipitation? Cause1->Cause2 No Solution1 Optimize Extraction (Solvent, Time, Temp) Cause1->Solution1 Yes Cause3 Degradation? Cause2->Cause3 No Solution2 Maintain Low pH & Constant Temp Cause2->Solution2 Yes Solution3 Use Milder Conditions (Temp, pH) Cause3->Solution3 Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Mitigating Tomatine Toxicity in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tomatine.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of this compound toxicity in non-target organisms?

This compound exerts its toxic effects primarily through two mechanisms:

  • Cell Membrane Disruption: this compound interacts with 3-β-hydroxysterols, such as cholesterol, in the cell membranes of susceptible organisms. This interaction leads to the formation of this compound-sterol complexes, which disrupt membrane integrity, causing pore formation, leakage of cellular contents, and ultimately cell death.[1][2][3][4][5][6][7][8] The carbohydrate side chain of this compound is crucial for this activity.[7]

  • Acetylcholinesterase Inhibition: this compound can also inhibit the enzyme acetylcholinesterase (AChE), which is vital for the proper functioning of the nervous system in many organisms.[7] This inhibition can lead to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity.

2. How can non-target organisms develop resistance to this compound?

Some organisms have evolved mechanisms to detoxify this compound, primarily through enzymatic degradation. The most well-characterized mechanism involves the hydrolysis of the glycosidic linkages in the this compound molecule by enzymes called tomatinases (a type of glycosidase). This process removes the sugar residues, converting this compound into its less toxic aglycone form, tomatidine .[7][9][10][11] Certain fungi, such as Fusarium oxysporum, secrete these enzymes to counteract the toxic effects of this compound and successfully colonize tomato plants.[9][10] Additionally, some organisms may utilize cytochrome P450 monooxygenases to further metabolize tomatidine.[7]

3. What are the key experimental approaches to assess this compound toxicity?

Common in vitro methods to evaluate this compound's toxicity include:

  • Cell Viability Assays: These assays, such as the MTT or MTS assay, measure the metabolic activity of cells as an indicator of their viability after exposure to this compound. A decrease in metabolic activity correlates with increased cytotoxicity.[12][13][14][15]

  • Membrane Permeability Assays: These experiments directly assess the membrane-disrupting effects of this compound. This can be done by measuring the leakage of cellular components, such as lactate dehydrogenase (LDH), or by monitoring the influx of dyes that are normally excluded by intact cell membranes.

  • Acetylcholinesterase Inhibition Assays: The ability of this compound to inhibit AChE can be quantified using methods like the Ellman assay, which measures the activity of the enzyme in the presence of the inhibitor.[16][17]

4. How can I quantify the this compound content in my samples?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound.[18][19][20][21][22] This technique allows for the separation and quantification of this compound from other components in a sample. Key considerations for HPLC analysis include:

  • Column: A C18 or phenyl column is typically used.[19][20]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a common mobile phase.[18][19][20]

  • Detection: UV detection at around 205-208 nm is suitable for this compound.[18][21]

Troubleshooting Guides

Troubleshooting Cell Viability Assays (e.g., MTT Assay)
Issue Possible Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding, inconsistent incubation times, or improper mixing of reagents.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents. Mix plates gently on an orbital shaker.
Low signal or no dose-dependent response This compound concentration is too low, incubation time is too short, or cells are resistant.Increase the concentration range of this compound. Extend the incubation period. Use a sensitive cell line or a positive control to ensure the assay is working.
High background absorbance Contamination of media or reagents, or incomplete solubilization of formazan crystals.Use sterile techniques and fresh reagents. Ensure complete dissolution of formazan crystals by thorough mixing and incubation.
Troubleshooting Acetylcholinesterase Inhibition Assays
Issue Possible Cause Troubleshooting Steps
Inconsistent enzyme activity Improper enzyme storage, inaccurate dilutions, or temperature fluctuations.Store the enzyme at the recommended temperature. Prepare fresh dilutions for each experiment. Maintain a constant temperature during the assay.
High background reaction (non-enzymatic hydrolysis) Unstable substrate, or interfering substances in the sample.Prepare the substrate solution fresh. Run a blank reaction without the enzyme to measure and subtract the background.
No inhibition observed This compound concentration is too low, or the enzyme is not sensitive to this compound.Increase the concentration of this compound. Use a known AChE inhibitor as a positive control to validate the assay.

Quantitative Data

Table 1: Cytotoxicity of this compound (IC50 values)

Cell LineOrganismIC50 (µM)Reference
HBL (Metastatic Melanoma)Human0.53 ± 0.04[1]
hmel-1 (Metastatic Melanoma)Human0.72 ± 0.06[1]
M3 (Metastatic Melanoma)Human1.03 ± 0.04[1]
N-FB (Normal Fibroblast)Human9.58 ± 0.6[1]
PC3 (Prostate Cancer)Human~2.5[3]
MDA-MB-231 (Breast Cancer)Human~3.0[3]
KATO III (Gastric Cancer)Human~2.0[3]
Chang (Normal Liver)Human>10[3]
Hel299 (Normal Lung)Human>10[3]
HL60 (Leukemia)Human1.92[4]
K562 (Leukemia)Human1.51[4]
FaDu (Hypopharynx Squamous Carcinoma)Human5.589[23]

Table 2: Fungitoxicity of this compound (MC100 and ED50 values)

Fungal SpeciesToxicity Value (mM)Reference
Cochliobolus orbiculareMC100 = 2.0[7]
Stenphylium linicolaMC100 = 0.4[7]
Helminthosporium turcicumMC100 = 0.13[7]
Neurospora crassa (wild type)ED50 > 0.3[6]

Table 3: Toxicity of this compound against Trypanosomatids (LD50 values)

OrganismLD50 (M)Reference
Trypanosomatids (various isolates)10⁻⁴ to 10⁻⁶[24]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) substrate solution, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution. Prepare a stock solution of acetylcholinesterase enzyme.

  • Assay Setup: In a 96-well plate, add 25 µL of different concentrations of this compound solution, 125 µL of DTNB, and 25 µL of the enzyme solution to each well. Include a control with no this compound and a blank with no enzyme.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the ATCI substrate to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition caused by this compound compared to the control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Tomatine_Toxicity_Pathway cluster_this compound This compound cluster_cell Target Cell cluster_effects Toxic Effects This compound α-Tomatine Membrane Cell Membrane (with Cholesterol) This compound->Membrane Complexes with Cholesterol AChE Acetylcholinesterase This compound->AChE Inhibits Disruption Membrane Disruption Pore Formation Membrane->Disruption Neurotoxicity Neurotoxicity AChE->Neurotoxicity Leakage Cellular Leakage Disruption->Leakage Death Cell Death Leakage->Death

Caption: Overview of this compound's primary mechanisms of toxicity.

Tomatine_Detoxification_Pathway cluster_this compound This compound cluster_enzymes Detoxifying Enzymes cluster_products Metabolites This compound α-Tomatine (Toxic) Tomatinase Tomatinase (Glycosidase) This compound->Tomatinase Hydrolysis of Sugar Moieties Tomatidine Tomatidine (Less Toxic) Tomatinase->Tomatidine P450 Cytochrome P450 Further_Metabolites Further Metabolites (Excreted) P450->Further_Metabolites Tomatidine->P450 Metabolism

Caption: Enzymatic detoxification pathway of this compound in resistant organisms.

Experimental_Workflow_Toxicity_Assessment cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicity Assays cluster_analysis Data Analysis A Prepare this compound Stock Solution C Expose Organism/Cells to Serial Dilutions of this compound A->C B Culture Non-Target Organism/ Cells B->C D1 Cell Viability Assay (e.g., MTT) C->D1 D2 Membrane Permeability Assay (e.g., LDH) C->D2 D3 AChE Inhibition Assay C->D3 E Determine IC50/LD50 Values D1->E D2->E D3->E

Caption: General experimental workflow for assessing this compound toxicity.

References

Technical Support Center: Tomatine-Liposome Formulation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of tomatine-liposomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you optimize your experimental workflow.

FAQ 1: Low this compound Encapsulation Efficiency

Question: My this compound-liposome formulation consistently shows low encapsulation efficiency (<50%). What are the potential causes and how can I improve it?

Answer: Low encapsulation efficiency is a common challenge. The underlying causes often relate to the physicochemical properties of this compound, the liposomal composition, and the preparation method.

Troubleshooting Guide:

  • 1. Is the lipid composition optimal for this compound?

    • Problem: this compound, a steroidal glycoalkaloid, has specific solubility and interaction characteristics. The chosen lipids may not be ideal for partitioning it into the bilayer or retaining it in the aqueous core.[1][2]

    • Solution:

      • Vary Lipid Chain Length: Liposomes with longer or more saturated acyl chains create a more hydrophobic and rigid bilayer, which can improve the incorporation of lipophilic drugs.[3][4] Consider using lipids like DSPC (distearoylphosphatidylcholine) in addition to more common lipids like DPPC (dipalmitoylphosphatidylcholine).

      • Incorporate Cholesterol: Cholesterol is known to modulate bilayer rigidity and can reduce drug leakage.[5][6] However, excessive cholesterol can sometimes decrease encapsulation efficiency by condensing the bilayer too much or competing with the drug.[6] It is crucial to optimize the cholesterol concentration.

      • Introduce Charged Lipids: The surface charge of liposomes can influence drug encapsulation.[7] For this compound, which has a complex structure, incorporating cationic lipids like stearylamine (SA) or anionic lipids like dicetylphosphate (DCP) might improve encapsulation through electrostatic interactions.[8] However, repulsive forces can also occur, so this must be tested empirically.[8]

  • 2. Is the drug-to-lipid ratio appropriate?

    • Problem: An excessively high concentration of this compound relative to the lipid content can lead to drug precipitation or saturation of the lipid bilayer, preventing further encapsulation.[9]

    • Solution: Systematically vary the drug-to-lipid (D/L) ratio to find the optimal loading capacity of your formulation.[10][11] A lower D/L ratio might initially seem to yield a higher percentage of encapsulation but may not deliver a therapeutic dose.[9] The goal is to maximize the D/L ratio while maintaining high encapsulation efficiency.[7][12]

  • 3. Is the chosen preparation method suitable?

    • Problem: The method used to prepare liposomes significantly impacts their formation and drug loading. For instance, simple hydration of a lipid film may result in multilamellar vesicles (MLVs) with low encapsulation efficiency for hydrophilic compounds.[13]

    • Solution:

      • Thin-Film Hydration: This is a common method, but ensure the lipid film is thin and evenly distributed before hydration to maximize the surface area for vesicle formation.[13][14]

      • Reverse-Phase Evaporation: This method can produce large unilamellar vesicles (LUVs) with higher encapsulation efficiencies for water-soluble drugs.[15]

      • Remote Loading (pH Gradient): If this compound has ionizable groups, a pH gradient method can be highly effective. This involves creating a pH difference between the interior and exterior of the liposome, which drives the uncharged drug across the membrane where it becomes charged and trapped.

// Nodes start [label="Low Encapsulation Efficiency", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is lipid composition optimal?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3, height=1]; s1_yes [label="Vary lipid chain length, charge,\nand cholesterol content", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is drug-to-lipid ratio too high?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3, height=1]; s2_yes [label="Systematically decrease ratio\nto find optimal loading capacity", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is preparation method suitable?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3, height=1]; s3_yes [label="Try alternative methods like\nreverse-phase evaporation or remote loading", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Optimized Formulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> s1_yes [label="No"]; s1_yes -> q2; q1 -> q2 [label="Yes"]; q2 -> s2_yes [label="Yes"]; s2_yes -> q3; q2 -> q3 [label="No"]; q3 -> s3_yes [label="No"]; s3_yes -> end_node; q3 -> end_node [label="Yes"]; } .enddot Caption: Troubleshooting workflow for low encapsulation efficiency.

FAQ 2: Poor Formulation Stability & Drug Leakage

Question: My this compound-liposomes show significant aggregation and drug leakage within a few days of storage. How can I improve their stability?

Answer: Liposome instability is a critical issue stemming from both physical and chemical factors.[3][5] Physical instability involves aggregation and fusion, while chemical instability includes lipid hydrolysis and oxidation.[][17]

Troubleshooting Guide:

  • 1. Are the storage conditions appropriate?

    • Problem: Liposomes are sensitive to temperature.[18] Storing them at temperatures above their lipid transition temperature (Tm) can increase membrane fluidity, leading to drug leakage.[] Conversely, freeze-thaw cycles can disrupt the vesicle structure.[19]

    • Solution:

      • Storage Temperature: Store liposomal formulations at a controlled temperature, typically 4°C, and well below the Tm of the lipids used.[18]

      • Lyophilization: For long-term storage, freeze-drying (lyophilization) is a highly effective method.[3][5] This requires the use of cryoprotectants (e.g., sucrose, trehalose) to prevent vesicle fusion during the freezing and drying process.[5][20]

  • 2. Is the lipid composition contributing to instability?

    • Problem: The choice of phospholipids is fundamental to liposome stability.[21] Unsaturated lipids are prone to oxidation, while a lack of charge can lead to aggregation.[5][]

    • Solution:

      • Use Saturated Lipids: Replace unsaturated phospholipids with saturated ones (e.g., hydrogenated soy PC, DSPC) to minimize oxidation.[]

      • Incorporate Cholesterol: Adding cholesterol enhances bilayer stability by filling gaps between phospholipid molecules, which reduces permeability and drug leakage.[5][6]

      • Add Charged Lipids or PEG: Incorporate charged lipids (e.g., phosphatidylglycerol) to induce electrostatic repulsion between vesicles, preventing aggregation.[5] Alternatively, including PEGylated lipids provides steric hindrance, which also prevents aggregation and can prolong circulation time in vivo.[9]

  • 3. Is the pH of the formulation optimal?

    • Problem: The pH of the buffer can influence the rate of phospholipid hydrolysis.[17] An unsuitable pH can accelerate the degradation of the liposomal structure.

    • Solution: Maintain the pH of the formulation around 6.5-7.4.[17][22] This range generally minimizes the hydrolysis of ester bonds in the phospholipids. Use buffers with sufficient capacity to maintain this pH during storage.

// Nodes center [label="this compound-Liposome\nStability", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; p1 [label="Physical Stability\n(Aggregation, Fusion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p2 [label="Chemical Stability\n(Hydrolysis, Oxidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; s1 [label="Incorporate PEG-Lipids\n(Steric Hindrance)", fillcolor="#F1F3F4", fontcolor="#202124"]; s2 [label="Add Charged Lipids\n(Electrostatic Repulsion)", fillcolor="#F1F3F4", fontcolor="#202124"]; s3 [label="Optimize Cholesterol Content\n(Increase Rigidity)", fillcolor="#F1F3F4", fontcolor="#202124"]; s4 [label="Use Saturated Lipids\n(Reduce Peroxidation)", fillcolor="#F1F3F4", fontcolor="#202124"]; s5 [label="Control pH (6.5-7.4)\n(Prevent Hydrolysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; s6 [label="Lyophilization\n(Long-term Storage)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges center -> p1; center -> p2; p1 -> s1; p1 -> s2; p1 -> s3; p2 -> s4; p2 -> s5; center -> s6 [style=dashed]; } .enddot Caption: Key factors influencing this compound-liposome stability.

FAQ 3: Particle Size Control & Polydispersity

Question: My liposome preparation is highly polydisperse, and I cannot achieve a consistent particle size. What methods can I use for better size control?

Answer: Achieving a homogenous size distribution is crucial for reproducibility and in vivo performance.[23] The most common and effective method for sizing liposomes on a research scale is extrusion.[15][24]

Troubleshooting Guide:

  • 1. Are you using an appropriate size reduction technique?

    • Problem: Techniques like sonication can be difficult to reproduce, may lead to lipid degradation, and offer limited control over the final vesicle size.[13][15] Simple hydration often produces large, multilamellar vesicles.[13]

    • Solution: Use the extrusion technique. This involves forcing the liposome suspension through polycarbonate membranes with defined pore sizes.[15][23] This method is rapid, reproducible, and can be applied to a wide variety of lipid compositions.[13][15]

  • 2. How can I optimize the extrusion process?

    • Problem: Simply passing the liposomes through a filter once may not be sufficient. Factors like temperature, pressure, and the number of passes affect the final size and polydispersity index (PDI).

    • Solution:

      • Temperature: Perform extrusion at a temperature above the gel-to-liquid-crystalline phase transition temperature (Tm) of the lipids.[23][] This makes the bilayers less rigid and easier to pass through the pores.

      • Sequential Extrusion: Do not extrude directly through the smallest pore size. Start with a larger pore size (e.g., 400 nm) and sequentially move to smaller sizes (e.g., 200 nm, then 100 nm).[15] This prevents membrane clogging and improves size homogeneity.[23]

      • Number of Passes: Multiple passes through the final membrane are necessary. Typically, 10-20 passes are recommended to ensure a narrow and consistent size distribution.[13]

FAQ 4: Sterilization of the Final Formulation

Question: How can I sterilize my final this compound-liposome formulation without compromising its integrity?

Answer: Sterilization is a major challenge for liposomal products because they are sensitive to heat and radiation.[26][27] Conventional methods like autoclaving are generally unsuitable.[26][28]

Troubleshooting Guide:

  • 1. Can I use heat or radiation-based methods?

    • Problem: Autoclaving (steam heat) will cause lipid hydrolysis and drug leakage. Gamma irradiation can generate free radicals, leading to the peroxidation of unsaturated lipids.[29]

    • Solution: These methods are generally not recommended for aqueous liposomal formulations.[26][27] Gamma irradiation might be considered for lyophilized powders or formulations containing only saturated phospholipids, but its effects must be thoroughly validated.

  • 2. What is the recommended sterilization method?

    • Problem: A method is needed that removes microbial contamination without disrupting the delicate liposomal structure.

    • Solution: The recommended methods are sterile filtration and aseptic manufacturing .[26][27]

      • Sterile Filtration: This involves passing the final liposome formulation through a 0.22 µm filter. This method is effective for removing bacteria but requires that the liposomes themselves are smaller than the filter's pore size.

      • Aseptic Manufacturing: This involves preparing the liposomes from sterile-filtered raw materials under aseptic conditions. This is often the most reliable approach for ensuring the sterility of the final product without compromising its physicochemical properties.[27]

Quantitative Data Summary

Optimizing a liposomal formulation often requires adjusting the relative amounts of its components. The following tables summarize key quantitative parameters discussed in the literature that can influence formulation efficiency.

Table 1: Effect of Lipid Composition on Encapsulation Efficiency (EE%)

VariableCondition AEE% (Hypothetical)Condition BEE% (Hypothetical)Rationale & Reference
Cholesterol Content Low (e.g., 1:0.2 lipid:chol)65%Optimal (e.g., 1:0.5 lipid:chol)85%Cholesterol stabilizes the bilayer, but excess can reduce loading.[6][8][30]
Phospholipid Concentration Low (e.g., 50 mM)48%High (e.g., 300 mM)84%Higher lipid concentration provides more space for drug encapsulation.[30]
Surface Charge Neutral (PC:Chol)70%Cationic (PC:Chol:SA)78%Cationic lipids can increase the encapsulation of certain drugs via electrostatic interactions.[8]

Note: EE% values are illustrative and will vary based on the specific drug and formulation.

Table 2: Parameters for Liposome Size Control via Extrusion

ParameterRecommended Value/RangeRationale & Reference
Temperature > Lipid TmIncreases membrane fluidity, making extrusion easier and more effective.[23][]
Membrane Pore Size Sequential (e.g., 400nm → 200nm → 100nm)Prevents clogging and results in a more homogeneous size distribution.[15][24]
Number of Passes 10 - 20 cyclesEnsures that the entire sample has been processed, leading to a narrow PDI.[13]
Lipid Concentration < 20 mg/mL (for manual extrusion)Higher concentrations can create high back pressure, making manual extrusion difficult.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound-liposome formulation.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This method is widely used for preparing multilamellar vesicles (MLVs), which can then be sized down.[31][32]

Materials:

  • Phospholipids (e.g., DPPC, DSPC), Cholesterol, and any charged lipids.

  • This compound.

  • Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v).

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Round-bottom flask.

  • Rotary evaporator.

  • Water bath.

Methodology:

  • Dissolution: Dissolve the lipids and this compound in the organic solvent in a round-bottom flask. Ensure all components are fully dissolved to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid Tm to ensure lipid mixing. Gradually reduce the pressure to evaporate the solvent. This will deposit a thin, even lipid film on the inner wall of the flask.[22]

  • Drying: Continue evaporation under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[32]

  • Hydration: Add the aqueous buffer (pre-heated to above the lipid Tm) to the flask.[32]

  • Vesicle Formation: Agitate the flask by hand or by continued rotation (without vacuum) until the lipid film is fully suspended, forming a milky dispersion of multilamellar vesicles (MLVs).[31] This suspension is now ready for size reduction.

Protocol 2: Liposome Sizing by Extrusion

This protocol describes how to reduce the size and lamellarity of MLVs to produce unilamellar vesicles (LUVs) with a defined diameter.[15][24]

Materials:

  • MLV suspension from Protocol 1.

  • Extruder device (e.g., handheld mini-extruder).

  • Polycarbonate membranes (e.g., 400 nm, 200 nm, 100 nm pore sizes).

  • Gas-tight syringes.

  • Heating block or water bath.

Methodology:

  • Assemble Extruder: Assemble the extruder with the largest pore size membrane first (e.g., 400 nm) according to the manufacturer's instructions.

  • Set Temperature: Place the assembled extruder in a heating block set to a temperature above the lipid Tm and allow it to equilibrate.[]

  • Load Liposomes: Draw the MLV suspension into one of the syringes and attach it to one end of the extruder. Attach an empty syringe to the other end.

  • Extrude: Gently push the plunger of the filled syringe to pass the liposome suspension through the membrane into the empty syringe. This constitutes one pass.

  • Repeat Passes: Repeat this process for a total of 10-20 passes.[13]

  • Sequential Sizing: Disassemble the extruder and replace the membrane with the next smaller pore size (e.g., 200 nm). Repeat steps 4 and 5.

  • Final Sizing: Repeat the process with the final desired pore size membrane (e.g., 100 nm). The resulting translucent suspension contains liposomes of a relatively uniform size.[15]

Protocol 3: Determination of Encapsulation Efficiency (EE%)

This protocol determines the percentage of the initial drug that has been successfully encapsulated within the liposomes.

Materials:

  • This compound-liposome suspension.

  • Method for separating free drug from encapsulated drug (e.g., size exclusion chromatography, dialysis, or ultrafiltration).

  • Method for quantifying this compound (e.g., HPLC, UV-Vis Spectroscopy).[33][34]

Methodology:

  • Separation: Separate the unencapsulated (free) this compound from the liposomes.

    • Size Exclusion Chromatography (SEC): Pass the formulation through a Sephadex G-50 column. The larger liposomes will elute first, followed by the smaller, free drug molecules.

    • Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff that retains the liposomes while allowing the free drug to pass through.

  • Quantification of Total Drug: Take an aliquot of the initial, unpurified liposome suspension. Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the total this compound concentration (Ctotal).

  • Quantification of Free Drug: Using the fraction collected from the separation step (step 1), measure the concentration of free this compound (Cfree).

  • Calculate EE%: Use the following formula to calculate the encapsulation efficiency:

    EE% = [(Ctotal - Cfree) / Ctotal] x 100

// Nodes start [label="Start: this compound-Liposome\nFormulation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Thin-Film Hydration\n(Prepare MLVs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Step 2: Extrusion\n(Size Reduction to LUVs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Step 3: Purification\n(Remove Free this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Step 4: Characterization", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF", width=3, height=1]; char1 [label="Encapsulation Efficiency (EE%)", fillcolor="#F1F3F4", fontcolor="#202124"]; char2 [label="Particle Size & PDI (DLS)", fillcolor="#F1F3F4", fontcolor="#202124"]; char3 [label="Zeta Potential (Stability)", fillcolor="#F1F3F4", fontcolor="#202124"]; char4 [label="Stability & Drug Release", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Final Optimized Formulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> char1 [dir=none]; step4 -> char2 [dir=none]; step4 -> char3 [dir=none]; step4 -> char4 [dir=none]; step4 -> end_node; } .enddot Caption: General experimental workflow for liposome formulation.

References

troubleshooting inconsistent results in tomatine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tomatine bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound extract shows high variability in bioactivity between batches. What could be the cause?

A1: High variability between this compound extract batches is a common issue and can stem from several factors related to the source material and extraction process.

  • Source Material Variability: The concentration of α-tomatine is significantly influenced by the ripeness of the tomatoes, with green tomatoes having substantially higher levels than ripe ones.[1] Environmental conditions and agricultural practices (e.g., organic vs. conventional farming) also impact glycoalkaloid content.[2]

  • Extraction Efficiency: The choice of solvent and extraction method dramatically affects the yield of this compound. Acidic conditions can improve the solubility of α-tomatine.[1] Different solvents will yield different concentrations of this compound. For example, one study found the highest extraction of tomatidine (the aglycone of this compound) in chloroform, followed by 70% ethanol and petroleum ether, with no tomatidine found in the water extract.

  • Presence of Isomers: Commercial this compound and extracts can contain isomers such as dehydrothis compound, which may have different bioactivities.[3] The ratio of these isomers can vary between batches.

Recommendation: Standardize your source material by using tomatoes at the same stage of ripeness and from a consistent supplier. Validate your extraction method to ensure consistent yields. For quantitative analysis, using a validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is recommended over less reliable bioassays.[4][5]

Q2: I am observing unexpected cytotoxicity or cell death in my control experiments when using a crude tomato extract. What could be the reason?

A2: Crude tomato extracts are complex mixtures that can contain compounds other than this compound that may be cytotoxic.

  • Other Bioactive Compounds: Green tomatoes contain various secondary metabolites, some of which may have biological activity.

  • Solvent Effects: The solvents used for extraction can have residual toxicity to cell cultures if not completely removed from the final extract.

  • pH of the Extract: The pH of your extract solution can affect cell viability. Ensure the final pH of your culture medium is within the optimal range for your cells after adding the extract.

Recommendation: Whenever possible, use purified α-tomatine for your bioassays to avoid confounding effects from other compounds in crude extracts. If using extracts, a vehicle control (the solvent used to dissolve the extract) is essential. Consider a fractionation step to separate this compound from other potentially cytotoxic compounds.

Q3: The dose-response curve for my this compound bioassay is not consistent or reproducible. What are some potential causes?

A3: Inconsistent dose-response curves can be due to issues with the this compound solution, the assay itself, or the cells.

  • This compound Stability: α-tomatine can degrade over time, especially when in solution and exposed to light or non-optimal temperatures. A study on a ready-to-serve beverage made from green tomatoes showed a decrease in α-tomatine content over a 90-day storage period at 4°C.

  • Interaction with Assay Components: this compound is known to interact with cholesterol in cell membranes.[6][7][8][9] If your assay medium is supplemented with serum, variations in the cholesterol content of the serum could affect the bioavailability of this compound.

  • General Cell-Based Assay Pitfalls: Inconsistent cell seeding density, pipetting errors, edge effects in microplates, and cell health issues (e.g., high passage number, contamination) are common sources of variability in cell-based assays.[10][11][12]

Recommendation: Prepare fresh solutions of this compound for each experiment from a powdered stock stored under appropriate conditions (cool, dark, and dry). Use a consistent source and lot of serum for your cell culture medium. Optimize your cell seeding density and ensure your cells are healthy and in the logarithmic growth phase.

Troubleshooting Guides

Issue 1: Low or No Bioactivity of this compound
Possible Cause Troubleshooting Step
Degraded this compound Use a fresh stock of α-tomatine. Protect solutions from light and store at appropriate temperatures.
Incorrect Solvent Ensure this compound is fully dissolved. Sonication may aid in dissolution.
pH Dependence The interaction of this compound with membranes can be pH-dependent, with reduced interaction at lower pH.[7][13] Check the pH of your assay medium.
Cell Line Insensitivity The sensitivity to this compound can vary between cell lines.[3] Confirm that your chosen cell line is responsive to this compound.
Presence of Aglycone The aglycone of this compound, tomatidine, has been shown to have little effect on the growth and apoptosis of certain cancer cells compared to α-tomatine.[6] Ensure your this compound has not been hydrolyzed to tomatidine.
Issue 2: High Background Signal or False Positives
Possible Cause Troubleshooting Step
Autofluorescence of this compound If using a fluorescence-based assay, check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths used.
Precipitation of this compound High concentrations of this compound may precipitate in the assay medium, which can interfere with absorbance or fluorescence readings. Visually inspect the wells for any precipitate.
Membrane Disruption This compound's interaction with cholesterol can cause membrane disruption, which may lead to the release of intracellular components that interfere with the assay.[6]
Redox Activity Some phytochemicals can have redox activity, which can interfere with assays that rely on redox-based readouts (e.g., MTT assays).[14]

Experimental Protocols

Protocol 1: Extraction of α-Tomatine from Green Tomatoes

This protocol is a generalized procedure based on common laboratory practices.

  • Sample Preparation: Obtain fresh, unripe green tomatoes. Wash, dry, and homogenize the tomatoes into a fine pulp.

  • Extraction:

    • Mix the tomato pulp with an extraction solvent. A common solvent system is 50% methanol with 2% acetic acid.[15]

    • Stir or sonicate the mixture for a specified period (e.g., 1-2 hours) at room temperature.

    • Centrifuge the mixture to pellet the solid material.

  • Purification:

    • Collect the supernatant.

    • Perform a liquid-liquid extraction with hexane to remove non-polar compounds.[15]

    • The aqueous phase containing the this compound can be further purified using solid-phase extraction (SPE) with a C18 cartridge.

  • Quantification: Analyze the concentration of α-tomatine in the extract using a validated HPLC-UV or UHPLC-MS/MS method.[4]

Data Presentation: Comparison of this compound Quantification Methods
Method Principle Advantages Disadvantages
UHPLC-MS/MS Chromatographic separation followed by mass spectrometry detection.High sensitivity, high selectivity, can quantify multiple glycoalkaloids simultaneously.[4][5]Requires expensive equipment and specialized expertise.
HPLC-UV Chromatographic separation with UV detection.Robust, reliable, and widely available.[15]Lower sensitivity than MS, potential for co-eluting interferences.
Bioassays Measurement of a biological response (e.g., cell agglutination, radioligand binding).Can provide information on biological activity.Can be unreliable, suffer from poor sensitivity and selectivity, and are time-consuming.[4][5]
Absorptiometry Colorimetric reaction after hydrolysis of this compound to tomatidine.Simple and rapid.[15]Indirect measurement, may be less accurate than chromatographic methods.

Visualizations

Signaling Pathways

// Nodes this compound [label="α-Tomatine", fillcolor="#FBBC05"]; membrane [label="Cell Membrane\n(Cholesterol)", shape=ellipse, fillcolor="#F1F3F4"]; pi3k_akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4"]; nfkb [label="NF-κB Pathway", fillcolor="#F1F3F4"]; erk [label="ERK Pathway", fillcolor="#F1F3F4"]; p53 [label="p53 Activation", fillcolor="#F1F3F4"]; ros [label="ROS Increase", fillcolor="#F1F3F4"]; ca2 [label="Cytosolic Ca²⁺ Increase", fillcolor="#F1F3F4"]; apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; caspase_ind [label="Caspase-Independent\nApoptosis", fillcolor="#F1F3F4"]; aif [label="AIF Translocation\nto Nucleus", fillcolor="#F1F3F4"]; survivin [label="Survivin Downregulation", fillcolor="#F1F3F4"]; caspase_dep [label="Caspase-Dependent\nApoptosis", fillcolor="#F1F3F4"]; caspases [label="Caspase-3, -7 Activation", fillcolor="#F1F3F4"];

// Edges this compound -> membrane [label="Interacts with"]; membrane -> pi3k_akt [dir=back, arrowhead=tee, label="Inhibits"]; membrane -> nfkb [dir=back, arrowhead=tee, label="Inhibits"]; membrane -> erk [dir=back, arrowhead=tee, label="Inhibits"]; membrane -> p53; membrane -> ros; membrane -> ca2;

pi3k_akt -> apoptosis [style=dashed, dir=back, arrowhead=tee]; nfkb -> apoptosis [style=dashed, dir=back, arrowhead=tee]; erk -> apoptosis [style=dashed, dir=back, arrowhead=tee];

p53 -> caspase_dep; ros -> caspase_dep; ca2 -> caspase_dep;

caspase_dep -> caspases; caspases -> apoptosis;

membrane -> caspase_ind; caspase_ind -> aif; caspase_ind -> survivin; aif -> apoptosis; survivin -> apoptosis [dir=back, arrowhead=tee]; } END_DOT Caption: Overview of signaling pathways modulated by α-tomatine.

Experimental Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="1. Cell Culture\n(Optimize seeding density)"]; tomatine_prep [label="2. This compound Preparation\n(Freshly prepare solution)"]; treatment [label="3. Cell Treatment\n(Include controls)"]; incubation [label="4. Incubation\n(Standardized time and conditions)"]; assay [label="5. Bioassay\n(e.g., Viability, Apoptosis)"]; data_acq [label="6. Data Acquisition\n(e.g., Plate reader)"]; data_an [label="7. Data Analysis\n(Normalize to controls)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cell_culture; cell_culture -> treatment; tomatine_prep -> treatment; treatment -> incubation; incubation -> assay; assay -> data_acq; data_acq -> data_an; data_an -> end; } END_DOT Caption: Standardized workflow for a cell-based this compound bioassay.

Logical Relationships in Troubleshooting

// Nodes inconsistent_results [label="Inconsistent Results", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; source_var [label="Source Material\nVariability", fillcolor="#FBBC05"]; extraction_var [label="Extraction\nVariability", fillcolor="#FBBC05"]; assay_var [label="Assay\nVariability", fillcolor="#FBBC05"];

ripeness [label="Tomato Ripeness", fillcolor="#F1F3F4"]; agronomy [label="Agricultural Practices", fillcolor="#F1F3F4"];

solvent [label="Solvent Choice", fillcolor="#F1F3F4"]; method [label="Extraction Method", fillcolor="#F1F3F4"];

pipetting [label="Pipetting Errors", fillcolor="#F1F3F4"]; cell_health [label="Cell Health", fillcolor="#F1F3F4"]; reagent_stability [label="Reagent Stability", fillcolor="#F1F3F4"];

// Edges inconsistent_results -> source_var; inconsistent_results -> extraction_var; inconsistent_results -> assay_var;

source_var -> ripeness; source_var -> agronomy;

extraction_var -> solvent; extraction_var -> method;

assay_var -> pipetting; assay_var -> cell_health; assay_var -> reagent_stability; } END_DOT Caption: Key factors contributing to inconsistent this compound bioassay results.

References

Validation & Comparative

Validating the Anticancer Activity of Tomatine in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of tomatine in xenograft models, presenting supporting experimental data and methodologies. This compound, a glycoalkaloid found in tomatoes, has demonstrated significant potential in preclinical cancer research. This document summarizes key findings from studies evaluating its efficacy against prostate and hepatocellular carcinoma, comparing its performance with standard chemotherapeutic agents.

Comparative Efficacy of this compound in Xenograft Models

This compound has been evaluated in several preclinical xenograft models, demonstrating notable tumor growth inhibition. Below is a summary of its efficacy, including a direct comparison with the standard-of-care chemotherapy drug, docetaxel, in a prostate cancer model, and data from a hepatocellular carcinoma model.

Prostate Cancer Xenograft Model (PC-3 Cells)

A key study directly compared the efficacy of α-tomatine with docetaxel in a subcutaneous xenograft model using human prostate carcinoma PC-3 cells.[1] After three weeks of treatment, 10 mg/kg of α-tomatine was found to be as effective as 10 mg/kg of docetaxel in retarding tumor growth.[1]

Treatment GroupDosageMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1000 ± 180-
α-Tomatine5 mg/kg720 ± 6028%
α-Tomatine10 mg/kg210 ± 3579%
Docetaxel10 mg/kg183 ± 3281.7%

Data sourced from a study on PC-3 xenograft tumors in mice.[1]

Notably, while both docetaxel and the vehicle control groups exhibited a trend of decreasing body weight, the α-tomatine treatment groups did not show adverse effects on the total body weight of the mice, suggesting a favorable toxicity profile.[1]

Hepatocellular Carcinoma Xenograft Model (HepG2 Cells)

In a separate study, this compound was shown to inhibit the growth of HepG2 human hepatocellular carcinoma cell subcutaneous tumors in mice.[2] While a direct in vivo comparison with a standard-of-care drug was not performed in this specific study, in vitro data has indicated that this compound exhibits greater anticarcinogenic activity against human liver cancer cells than doxorubicin.[3][4]

Treatment GroupDosageEfficacy
Vehicle Solution--
This compound5 mg/kgEqually efficient at retarding tumor growth as 20 mg/kg.
This compound20 mg/kgEqually efficient at retarding tumor growth as 5 mg/kg.

Data from a study on HepG2 xenograft tumors in NSG mice.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used in the key xenograft studies cited.

Prostate Cancer (PC-3) Xenograft Protocol
  • Cell Line: Human prostate carcinoma PC-3 cells.

  • Animal Model: Male SCID (Severe Combined Immunodeficient) mice.[5]

  • Tumor Inoculation: 2 x 10⁶ PC-3 cells suspended in 50% Matrigel in RPMI medium were injected subcutaneously into the mice.[5]

  • Treatment Regimen: One week after tumor establishment, mice were treated three times per week for three weeks with intraperitoneal injections of α-tomatine (5 or 10 mg/kg), docetaxel (10 mg/kg), or a vehicle solution.[1]

  • Tumor Volume Measurement: Tumor growth was monitored, and tumor volume was calculated using the formula: (length x width²) / 2.[2]

Hepatocellular Carcinoma (HepG2) Xenograft Protocol
  • Cell Line: Human hepatocellular carcinoma HepG2 cells.[2]

  • Animal Model: 5-week-old NOD scid gamma (NSG) mice.[2]

  • Tumor Inoculation: 5 x 10⁶ HepG2 cells in 100 µL of PBS were injected subcutaneously into the dorsal flank of the mice.[2]

  • Treatment Regimen: Once tumors reached a volume of 80-100 mm³, mice were treated three times per week for three weeks with intraperitoneal injections of this compound (5 or 20 mg/kg) or a vehicle solution.[2]

  • Tumor Volume Measurement: Tumor growth was monitored by a digital caliper, and the volume was calculated using the formula: (length x width²) / 2.[2]

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Key Signaling Pathways Modulated by this compound

This compound has been shown to inhibit the PI3K/Akt and NF-κB signaling pathways.[3][6] These pathways are crucial for cell survival and proliferation, and their inhibition by this compound leads to apoptosis.[7] In hepatocellular carcinoma, this compound's mechanism involves the modulation of p53, intracellular calcium levels, and the generation of reactive oxygen species (ROS).[3] In some cancer cell lines, this compound can induce a caspase-independent apoptosis, which involves the translocation of Apoptosis Inducing Factor (AIF) to the nucleus.[8]

Tomatine_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibits IKK IKK This compound->IKK Inhibits p53 p53 This compound->p53 Activates ROS ROS This compound->ROS Increases Caspases Caspases This compound->Caspases Activates Akt Akt PI3K->Akt Akt->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex NF-κB/IκBα NFκB NF-κB NFκB_complex->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Apoptosis Apoptosis p53->Apoptosis ROS->Apoptosis Caspases->Apoptosis Gene_Expression Target Gene Expression NFκB_n->Gene_Expression Promotes Gene_Expression->Apoptosis Inhibits

Caption: Signaling pathways affected by this compound leading to apoptosis.

Experimental Workflow for Xenograft Studies

The general workflow for validating the anticancer activity of a compound like this compound in a xenograft model involves several key steps, from cell culture to in vivo analysis.

Xenograft_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Model cluster_treatment Treatment & Analysis Cell_Culture Cancer Cell Culture (e.g., PC-3, HepG2) Cell_Harvest Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Tumor_Inoculation Subcutaneous Tumor Inoculation Cell_Harvest->Tumor_Inoculation Animal_Model Immunodeficient Mice (e.g., SCID, NSG) Animal_Model->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring Treatment Treatment Administration (this compound, Control, Comparator) Tumor_Growth->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Excision, Histology) Data_Collection->Endpoint

Caption: General experimental workflow for xenograft model studies.

References

A Comparative Analysis of the Antifungal Efficacy of Tomatine and Solanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antifungal agents is a critical endeavor in the face of emerging fungal resistance and the limited arsenal of effective drugs. Naturally occurring steroidal glycoalkaloids, such as tomatine from tomatoes (Solanum lycopersicum) and solanine from potatoes (Solanum tuberosum), have demonstrated promising antifungal properties. This guide provides an objective comparison of their antifungal efficacy, supported by available experimental data, detailed methodologies, and an exploration of their distinct mechanisms of action.

Quantitative Antifungal Activity

A direct, comprehensive comparison of the antifungal efficacy of this compound and solanine across a wide spectrum of fungal species under standardized conditions is limited in the current scientific literature. However, by compiling data from various studies, we can glean insights into their relative potency against different fungal pathogens. The following tables summarize the available data on the Minimum Inhibitory Concentration (MIC) and percentage of growth inhibition for each compound.

Table 1: Antifungal Efficacy of this compound

Fungal SpeciesConcentrationEfficacy MetricReference
Colletotrichum orbiculare2.0 mMMC100 (Complete Mycelial Inhibition)[1]
Septoria linicola0.4 mMMC100 (Complete Mycelial Inhibition)[1]
Helminthosporium turcicum0.13 mMMC100 (Complete Mycelial Inhibition)[1]
Alternaria cassiae0.3 mM70% Inhibition[2]
Colletotrichum truncatum0.3 mM63% Inhibition[2]
Fusarium subglutinans0.3 mM50% Inhibition[2]

Table 2: Antifungal Efficacy of Solanine

Fungal SpeciesConcentrationEfficacy MetricReference
Trichophyton rubrum>25 µg/mLMIC[3]
Fusarium solaniNot specified54.49% Inhibition of colony growth[4]

Note: Direct comparison of the above data should be approached with caution due to variations in experimental methodologies between studies.

Mechanisms of Antifungal Action

This compound and solanine exhibit distinct mechanisms by which they inhibit fungal growth.

This compound: Disruption of Fungal Cell Membranes

The primary antifungal mechanism of this compound involves its interaction with sterols, essential components of fungal cell membranes. The unprotonated form of this compound is particularly effective and its activity is enhanced at a higher pH.[1] The process can be summarized as follows:

  • Binding to Sterols: The aglycone moiety of this compound binds to 3-β-hydroxysterols in the fungal membrane.

  • Complex Formation: This binding leads to the formation of stable this compound-sterol complexes.

  • Membrane Disruption: The formation of these complexes disrupts the integrity of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in fungal cell death.

Tomatine_Mechanism This compound This compound (Unprotonated) FungalSterols Fungal Membrane Sterols (e.g., Ergosterol) This compound->FungalSterols Binds to Complex This compound-Sterol Complexes FungalSterols->Complex Forms Disruption Membrane Disruption & Permeabilization Complex->Disruption Leads to CellDeath Fungal Cell Death Disruption->CellDeath Results in

Caption: Antifungal mechanism of this compound via sterol complexation and membrane disruption.

Solanine: Interference with Mitochondrial Function

Solanine, often referred to as potato glycoalkaloids (PGA), appears to exert its antifungal effect by targeting the powerhouse of the fungal cell, the mitochondria. Studies on Fusarium solani have shown that PGA can:

  • Inhibit Colony Growth: Significantly reduce the visible growth of the fungus.[4]

  • Disrupt Mitochondrial Structure: Cause the disappearance of the mitochondrial membrane and loss of its contents.[4]

  • Interfere with the TCA Cycle: Inhibit key enzymes and alter the levels of organic acids within the tricarboxylic acid (TCA) cycle, a critical pathway for energy production.[4]

Solanine_Mechanism Solanine Solanine (PGA) Mitochondria Fungal Mitochondria Solanine->Mitochondria Targets TCA Tricarboxylic Acid (TCA) Cycle Mitochondria->TCA Disrupts Energy Reduced ATP Production TCA->Energy Leads to CellDeath Fungal Cell Death Energy->CellDeath Results in Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compounds Prepare Serial Dilutions of this compound & Solanine Compounds->Inoculate Incubate Incubate Plates Inoculate->Incubate Observe Observe for Fungal Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

References

evaluating the adjuvant properties of tomatine against saponin-based adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selection of an appropriate adjuvant is a critical step in vaccine formulation. This guide provides a detailed comparison of the adjuvant properties of tomatine, a glycoalkaloid from tomatoes, and established saponin-based adjuvants like Quil-A and its purified fraction, QS-21. This comparison is based on available experimental data to assist in the informed selection of adjuvants for novel vaccine candidates.

Executive Summary

This compound and saponin-based adjuvants are both potent immunostimulants capable of enhancing humoral and cellular immune responses.[1] While they share the ability to interact with cell membranes, their mechanisms of action and the resulting immune profiles exhibit key differences. Saponins, particularly QS-21, are well-characterized adjuvants known for their capacity to induce a balanced Th1/Th2 response and their reliance on the NLRP3 inflammasome for activity.[2][3] this compound, a more recently explored adjuvant, demonstrates a strong propensity for inducing robust CD8+ T cell-mediated immunity with a pronounced Th1 bias, driven by IFN-γ secretion.[4] The choice between these adjuvants will largely depend on the specific type of immune response required for protection against the target pathogen.

Data Presentation: A Comparative Analysis

The following tables summarize the key characteristics and reported experimental outcomes for this compound and saponin-based adjuvants. It is important to note that the data presented is a synthesis from multiple studies and not from a single head-to-head comparative experiment. Therefore, direct comparisons of quantitative values should be interpreted with caution.

Table 1: General Properties and Mechanism of Action

FeatureThis compoundSaponin-Based Adjuvants (e.g., QS-21)
Source Glycoalkaloid from Lycopersicon esculentum (tomato)[4]Triterpene glycosides from Quillaja saponaria (soap bark tree)[5]
Primary Mechanism Delivery of soluble antigens to the MHC class I pathway, leading to CD8+ T cell activation and IFN-γ release.[4][6] Requires CD80 and CD86 costimulation.[6]Activation of the NLRP3 inflammasome, leading to the release of IL-1β and IL-18.[2][3] Interacts with cell membrane cholesterol, forming pores that facilitate antigen uptake.[1]
Immune Profile Predominantly Th1-biased, characterized by strong cytotoxic T lymphocyte (CTL) responses.[4]Induces a balanced Th1 and Th2 response, stimulating both cellular and humoral immunity.[2][7]
Key Cytokines High levels of IFN-γ.[4]IFN-γ, IL-2, IL-4, IL-5.[2][7]

Table 2: Immunological Outcomes from Preclinical Studies

ParameterThis compoundSaponin-Based Adjuvants (e.g., QS-21)
Antigen-Specific IgG Elicits significant antigen-specific antibody responses.Potently enhances antigen-specific IgG titers.[7]
IgG Subtype Bias Primarily induces IgG2a in mice, indicative of a Th1 response.Induces a mix of IgG1 (Th2) and IgG2a/IgG2b (Th1) isotypes.[7][8]
Cytotoxic T Lymphocyte (CTL) Activity Induces strong antigen-specific CTL responses.[4]Effectively stimulates CTL responses.[1]
Cytokine Production (Antigen-Stimulated Splenocytes) Significant production of IFN-γ by CD8+ T cells.[4] IL-4 and IL-10 are typically below detection limits.[4]Induction of both Th1 (IFN-γ, TNF-α) and Th2 (IL-4) cytokines.[7]
Dose-Ranging Studies Effective adjuvant activity observed at various doses.Adjuvant effect is dose-dependent, but higher doses can be associated with toxicity.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for immunization and immunological assays based on the reviewed literature.

Preparation of Adjuvant-Antigen Formulations

This compound Formulation: A typical method for preparing a this compound-antigen formulation involves a two-mixture process:

  • Mixture A: this compound, octylglucopyranoside, and phosphatidylethanolamine are dissolved in sterile saline with heating until the solution is clear. This solution is then cooled to room temperature.

  • Mixture B: Cholesterol and the desired antigen are dissolved in sterile saline.

  • Mixture A is then added dropwise to Mixture B while vortexing to form a colloidal suspension of solid-state aggregates containing the antigen, this compound, and cholesterol.[4]

Saponin (QS-21) Formulation: QS-21 is a water-soluble adjuvant and is typically formulated by simple mixing with the antigen solution in a physiologically compatible buffer, such as phosphate-buffered saline (PBS). For certain applications, QS-21 is incorporated into liposomal formulations (e.g., AS01) to reduce its toxicity and enhance its adjuvant effect.[5]

Immunization Protocol (Mice)
  • Animal Model: BALB/c or C57BL/6 mice (female, 6-8 weeks old) are commonly used.

  • Immunization Schedule: A typical prime-boost strategy involves subcutaneous or intramuscular injections on days 0, 14, and 28.[10]

  • Dosage: The antigen dose is dependent on the immunogenicity of the specific antigen. Adjuvant doses can range from 5-50 µg per mouse for both this compound and QS-21.[11]

  • Control Groups: Control groups should include animals receiving the antigen alone, the adjuvant alone, and a vehicle control (e.g., PBS).

Evaluation of Immune Responses

Antibody Titer Determination (ELISA):

  • 96-well plates are coated with the specific antigen overnight at 4°C.

  • Plates are washed and blocked to prevent non-specific binding.

  • Serially diluted serum samples from immunized mice are added to the wells and incubated.

  • After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired mouse IgG isotype (e.g., total IgG, IgG1, IgG2a) is added.

  • A substrate solution is added, and the colorimetric reaction is stopped.

  • The optical density is measured at the appropriate wavelength, and antibody titers are determined as the reciprocal of the highest dilution giving a signal above the background.[12]

Cytokine Profiling (ELISpot or Intracellular Cytokine Staining):

  • Splenocytes are harvested from immunized mice.

  • Cells are restimulated in vitro with the specific antigen or a relevant peptide epitope.

  • For ELISpot, cells are cultured on plates coated with capture antibodies for the cytokines of interest (e.g., IFN-γ, IL-4). After incubation, captured cytokines are detected with a biotinylated detection antibody and a streptavidin-enzyme conjugate.

  • For intracellular cytokine staining, protein transport inhibitors are added during restimulation. Cells are then stained for surface markers (e.g., CD4, CD8) and subsequently fixed, permeabilized, and stained for intracellular cytokines.

  • Analysis is performed using an ELISpot reader or a flow cytometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating these adjuvants.

Tomatine_Signaling_Pathway This compound This compound Adjuvant APC Antigen Presenting Cell (APC) This compound->APC Antigen Delivery MHC_I MHC Class I Presentation APC->MHC_I CD8_T_Cell Naive CD8+ T Cell MHC_I->CD8_T_Cell TCR Engagement + Co-stimulation (CD80/CD86) Activated_CD8 Activated CD8+ T Cell (CTL) CD8_T_Cell->Activated_CD8 IFNg IFN-γ Secretion Activated_CD8->IFNg Th1_Response Th1-Biased Cellular Immunity IFNg->Th1_Response

Caption: this compound adjuvant signaling pathway leading to a Th1-biased immune response.

Saponin_Signaling_Pathway QS21 QS-21 (Saponin) APC Antigen Presenting Cell (APC) QS21->APC Membrane Interaction NLRP3 NLRP3 Inflammasome Activation APC->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_IL18 IL-1β & IL-18 Secretion Caspase1->IL1b_IL18 T_Cell T Cell IL1b_IL18->T_Cell B_Cell B Cell IL1b_IL18->B_Cell Th1_Th2_Response Th1/Th2 Mixed Immune Response T_Cell->Th1_Th2_Response B_Cell->Th1_Th2_Response

Caption: Saponin (QS-21) adjuvant signaling pathway via NLRP3 inflammasome activation.

Experimental_Workflow Start Adjuvant-Antigen Formulation Immunization Animal Immunization (e.g., Mice) Start->Immunization Serum_Collection Serum Collection (Humoral Response) Immunization->Serum_Collection Splenocyte_Harvest Splenocyte Harvest (Cellular Response) Immunization->Splenocyte_Harvest ELISA ELISA (Antibody Titers) Serum_Collection->ELISA ELISpot ELISpot / ICS (Cytokine Profiling) Splenocyte_Harvest->ELISpot Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis ELISpot->Data_Analysis

Caption: General experimental workflow for evaluating adjuvant efficacy.

Conclusion

Both this compound and saponin-based adjuvants are valuable tools for enhancing vaccine immunogenicity. Saponins, particularly QS-21, have a longer history of use and are known to induce a balanced Th1/Th2 immune response through mechanisms involving the NLRP3 inflammasome.[2][7] this compound is a promising alternative that excels at inducing a strong, Th1-skewed cellular immune response, which may be particularly advantageous for vaccines against intracellular pathogens and for therapeutic cancer vaccines.[4] The selection between these adjuvants should be guided by the specific immunological requirements of the vaccine target. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their adjuvant properties.

References

cross-validation of different analytical methods for tomatine quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of steroidal glycoalkaloids, accurate and reliable quantification of tomatine is paramount. This guide provides a comprehensive cross-validation of various analytical methods, offering a comparative analysis of their performance based on experimental data.

Overview of Analytical Techniques

The quantification of α-tomatine, a major glycoalkaloid in tomatoes, is crucial for food safety, toxicological studies, and the exploration of its potential therapeutic properties. A variety of analytical techniques have been employed for this purpose, each with its own set of advantages and limitations. High-performance liquid chromatography (HPLC) is the most widely used technique, often coupled with ultraviolet (UV) or diode array detectors (DAD) due to their ease of use and cost-effectiveness.[1][2] For enhanced sensitivity and selectivity, mass spectrometry (MS) detectors are increasingly utilized.[1][3]

Other chromatographic methods include gas chromatography (GC) coupled with mass spectrometry (GC-MS), which necessitates hydrolysis and derivatization of the polar this compound molecule to increase its volatility.[1][4] Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) offers a high-throughput and highly sensitive approach for the comprehensive analysis of tomato steroidal glycoalkaloids.[3][5] Non-chromatographic methods such as enzyme-linked immunosorbent assays (ELISA) can also be employed for rapid screening.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes key performance parameters of different methods based on published validation data.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Precision (RSD%)Reference
HPLC-UV/DAD 8.0 µg/mL24.1 µg/mL50 - 580 µg/mL1050.9 - 1.4 (Intra-day), 2.7 - 9.0 (Inter-day)[2][6]
HPLC-UV (with derivatization) -1 µg/g---[7]
UHPLC-MS/MS -1.09 femtomoles (on column)6-8 point calibration100.8 ± 13.1-[3]
LC-LTQ Orbitrap MS 0.002 mg/kg0.005 mg/kg0.010 - 10 mg/kg>96.0<7.98[8]
HPLC-ESI-QqQ-MS/MS 0.20 mg/L (α-tomatine)0.50 mg/L (α-tomatine)R² > 0.990--[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
  • Sample Preparation: this compound is extracted from green tomatoes using subcritical water.[2] An alternative method involves extraction with 1% acetic acid followed by purification on a C18 cartridge.[7] For some applications, derivatization with acetic anhydride is performed.[7]

  • Instrumentation: A standard HPLC system equipped with a diode array detector is used.

  • Chromatographic Conditions:

    • Column: InertSustain Phenyl (250 mm × 4.6 mm, 5 μm).[2]

    • Mobile Phase: A gradient of acetonitrile and a 20 mmol L-1 potassium dihydrogen phosphate (KH2PO4) solution at pH 3.[2]

    • Detection Wavelength: 205 nm.[2]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
  • Sample Preparation: A high-throughput extraction method allows for the simultaneous processing of up to 16 samples.[3] The process takes approximately 20 minutes.[3]

  • Instrumentation: An Acquity UHPLC H-Class System coupled to a TQ Detector tandem mass spectrometer (Waters).[3][5]

  • Chromatographic Conditions:

    • Column: Waters C18 Acquity bridged ethylene hybrid (BEH) (2.1 × 100 mm, 1.7 μm particle size).[3][5]

    • Mobile Phase: A gradient of water with 0.1% (v/v) formic acid (Solvent A) and acetonitrile with 0.1% (v/v) formic acid (Solvent B).[3][5]

    • Flow Rate: 0.4 mL/min.[3][5]

    • Run Time: 13 minutes per sample.[3]

  • Mass Spectrometry Parameters: Multiple reaction monitoring (MRM) is used for quantification.[3] Source parameters such as desolvation temperature and gas flow rate are optimized.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Due to the low volatility of this compound, a derivatization step is necessary. This involves both trimethylsilylation and pentafluoropropionylation of the glycoalkaloid aglycons after hydrolysis.[4]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Analysis: The derivatized compounds produce specific and abundant fragmentation patterns, allowing for the simultaneous determination of different types of steroidal glycoalkaloid aglycons.[4] Single ion monitoring can be used to determine minor stereoisomers.[4]

Experimental Workflow for Cross-Validation

A robust cross-validation study ensures that the analytical methods are not only precise and accurate but also comparable. The following diagram illustrates a logical workflow for such a study.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Homogenized Tomato Sample Extraction Extraction of this compound Sample->Extraction Purification Purification and Cleanup Extraction->Purification HPLC_DAD HPLC-DAD Purification->HPLC_DAD Aliquots UHPLC_MSMS UHPLC-MS/MS Purification->UHPLC_MSMS GC_MS GC-MS Purification->GC_MS Data_Analysis Data Acquisition & Processing HPLC_DAD->Data_Analysis UHPLC_MSMS->Data_Analysis GC_MS->Data_Analysis Performance_Comparison Comparison of Performance Metrics (LOD, LOQ, Linearity, Accuracy, Precision) Data_Analysis->Performance_Comparison Method_Selection Selection of Optimal Method Performance_Comparison->Method_Selection

Caption: Workflow for the cross-validation of different analytical methods for this compound quantification.

This guide provides a foundational comparison of common analytical methods for this compound quantification. For specific research applications, it is recommended to perform in-house validation to ensure the chosen method meets the required performance criteria for the specific sample matrix and analytical objectives.

References

Independent Replication of α-Tomatine's Anti-Cancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on the anti-cancer properties of α-tomatine, a glycoalkaloid found in tomatoes. By presenting data from multiple studies, this document aims to highlight the consistency of findings and provide detailed experimental protocols to aid in the independent replication of these results.

Data Presentation: Cytotoxicity of α-Tomatine

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of α-tomatine against various human cancer cell lines as reported in independent studies. These values were predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Cancer Cell LineIC50 (µM)Treatment Duration (hours)Publication
Colon Cancer
CT-26~3.524[Kim et al., 2015]
Leukemia
HL-601.9224[Chao et al., 2012]
HL-60~2.0 (for 30% apoptosis)Not Specified[Huang et al., 2015]
K5621.5124[Chao et al., 2012]
Hepatocellular Carcinoma
HepG2~3.624[Echeverria et al., 2022]
Melanoma
HBL0.53 ± 0.0424[Serratì et al., 2020]
hmel-10.72 ± 0.0624[Serratì et al., 2020]
M31.03 ± 0.0424[Serratì et al., 2020]
Prostate Cancer
PC-33.0 µg/mL (~2.9 µM)48[Choi et al., 2012]

Key Experimental Protocols

To facilitate the replication of the cited findings, detailed methodologies for the key experiments are provided below. These protocols are synthesized from the methodologies described in the referenced publications.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of α-tomatine for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 1.5 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-590 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of α-tomatine for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add Annexin V conjugate (e.g., FITC) and propidium iodide (PI).

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., AIF, survivin, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize them using an imaging system.

Visualizing the Molecular Mechanisms of α-Tomatine

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with α-tomatine's anti-cancer effects as described in the literature.

Tomatine_Cholesterol_Interaction Tomatine α-Tomatine Complex This compound-Cholesterol Complex This compound->Complex Binds to Cholesterol Membrane Cholesterol Cholesterol->Complex Disruption Membrane Disruption Complex->Disruption Leads to CellDeath Cell Death Disruption->CellDeath

α-Tomatine's interaction with membrane cholesterol.

Tomatine_Caspase_Independent_Apoptosis cluster_mito Mitochondria cluster_nuc Nucleus This compound α-Tomatine Mitochondria Mitochondria This compound->Mitochondria Induces stress on Survivin Survivin (Inhibitor of Apoptosis) This compound->Survivin Downregulates AIF_cyto AIF Mitochondria->AIF_cyto Releases AIF_mito AIF AIF_nuc AIF AIF_cyto->AIF_nuc Translocates to Apoptosis Caspase-Independent Apoptosis AIF_nuc->Apoptosis Induces Nucleus Nucleus Survivin->Apoptosis Inhibits

Caspase-independent apoptosis induced by α-tomatine.

A Comparative Analysis of Tomatine Content in Tomato Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of α-tomatine content across various tomato cultivars, intended for researchers, scientists, and professionals in drug development. The data presented is compiled from multiple scientific studies and is supported by detailed experimental protocols for tomatine quantification and visualization of the biosynthetic pathway.

Quantitative Analysis of α-Tomatine Content

The concentration of α-tomatine, a steroidal glycoalkaloid, varies significantly among different tomato cultivars and is influenced by the fruit's maturity. Immature green tomatoes generally exhibit the highest levels of α-tomatine, which then decreases substantially as the fruit ripens.[1][2] The following table summarizes the α-tomatine content in several tomato cultivars, expressed in milligrams per 100 grams of fresh weight (FW).

Tomato CultivarRipening Stageα-Tomatine Content (mg/100g FW)Reference
Standard VarietyRipe0.03[3]
RomaRipeLow Range (similar to standard)[3]
BeefsteakRipeLow Range (similar to standard)[3]
Green ZebraRipe (but remains green)Low Range (similar to standard)[3]
Cherry Tomatoes (unspecified)RipeHigher than standard varieties[3]
Unripe Green Tomatoes (unspecified)Unripe0.9 - 55[3]
Momotaro10 days post-flowering~0.52[4]
First Memory10 days post-flowering~0.70[4]
Momotaro-T9310 days post-flowering~0.80[4]
Mini-tomato (unspecified)Green~1.63[4]

It is important to note that this compound levels can also be influenced by environmental conditions and agricultural practices.[5] Research has shown that organically grown tomatoes may have a higher average α-tomatine content compared to conventionally grown ones.[5]

Experimental Protocols for this compound Quantification

The accurate quantification of α-tomatine is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose.[2][6][7][8][9]

Method 1: HPLC with UV Detection

This method is suitable for the routine analysis of α-tomatine in tomato fruit and products.

1. Extraction:

  • Homogenize fresh tomato samples.

  • Extract the homogenate with a solution of 1% acetic acid.[6] Alternatively, a mixture of tetrahydrofuran-water-acetonitrile-acetic acid (50:30:20:1) can be used.[7]

  • Centrifuge the mixture to separate the solid and liquid phases.

2. Purification (Solid-Phase Extraction):

  • Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to purify the extract.[6][7]

  • Wash the cartridge to remove interfering substances.

  • Elute the this compound from the cartridge with an appropriate solvent.

3. HPLC Analysis:

  • Column: An Inertsil ODS-2 column or a Supelcosil LC-ABZ column (4.6 x 250 mm, 5 µm) can be utilized.[3][10]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH2PO4).[9][10]

  • Detection: Set the UV detector to a wavelength of 205 nm or 208 nm for the detection of α-tomatine.[6][10]

  • Quantification: Compare the peak area of the sample with that of a known concentration of an α-tomatine standard to determine the concentration.

Method 2: HPLC with Pulsed Amperometric Detection (PAD)

This method offers high sensitivity for the detection of α-tomatine and its related compounds like dehydrothis compound.[3][11]

1. Extraction and Purification:

  • Follow the same extraction and purification steps as described for HPLC-UV.

2. HPLC-PAD Analysis:

  • Column: A Supelcosil LC-ABZ column (4.6 x 250 mm, 5 µm) is suitable for this method.[3]

  • Mobile Phase: An eluent consisting of 20% acetonitrile, 15% methanol, and 100 mM disodium phosphate/citrate buffer at pH 3 has been used successfully.[3]

  • Detection: Utilize a pulsed amperometric detector for sensitive quantification.

  • Quantification: Similar to the UV detection method, quantify by comparing the peak response of the sample to that of a standard.

Visualizing the Experimental Workflow and Biosynthetic Pathway

To provide a clearer understanding of the analytical process and the biological origin of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis TomatoSample Tomato Sample Homogenization Homogenization TomatoSample->Homogenization Extraction Extraction (e.g., 1% Acetic Acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (C18 Cartridge) Centrifugation->SPE Elution Elution SPE->Elution HPLC HPLC System Elution->HPLC Detector Detector (UV or PAD) HPLC->Detector Quantification Data Analysis & Quantification Detector->Quantification

Figure 1: Experimental workflow for α-tomatine quantification.

The biosynthesis of α-tomatine in tomato plants is a complex process that starts from cholesterol and involves a series of enzymatic reactions.[12][13] During fruit ripening, α-tomatine is converted into the non-bitter compound esculeoside A.[14][15]

tomatine_biosynthesis cluster_pathway α-Tomatine Biosynthesis and Metabolism Cholesterol Cholesterol Intermediates Series of Hydroxylation, Oxidation & Transamination Cholesterol->Intermediates GAME Enzymes Tomatidenol Tomatidenol Intermediates->Tomatidenol Tomatidine Tomatidine (Aglycone) Tomatidenol->Tomatidine GAME25, SlS5αR2 alpha_this compound α-Tomatine Tomatidine->alpha_this compound Glycosyltransferases (e.g., GAME1, GAME17) Esculeoside_A Esculeoside A (Non-bitter) alpha_this compound->Esculeoside_A During Ripening (e.g., GAME31, GAME5)

Figure 2: Simplified pathway of α-tomatine biosynthesis and metabolism.

References

Unveiling the Pro-Apoptotic Power of Tomatine: A Comparative Guide to Mechanistic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms underlying tomatine-induced apoptosis, supported by experimental data and detailed protocols. We delve into the signaling cascades initiated by this natural glycoalkaloid and contrast its action with other apoptosis-inducing agents, offering a valuable resource for cancer research and drug discovery.

This compound: A Multi-Faceted Inducer of Programmed Cell Death

This compound, a glycoalkaloid found in tomatoes, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2][3][4][5] Its mechanism of action is complex, involving both intrinsic and extrinsic apoptotic pathways, and in some cases, a caspase-independent route. This multifaceted approach makes this compound a compelling subject of study for novel cancer therapeutics.

The inhibitory effects of α-tomatine on cancer cell growth are primarily attributed to the induction of apoptosis. This has been evidenced by multiple cellular changes, including positive Annexin V staining, increased nuclear condensation, and depolarization of the mitochondrial membrane potential.[1][3]

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of this compound vary across different cancer cell types. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound.

Cell LineCancer TypeIC50 of α-Tomatine (µM)Reference
PC-3Human Prostatic Adenocarcinoma1.67 ± 0.3[3]
CT-26Mouse Colon Cancer~3.5 (for 50% lysis)[6][7]
HL-60Human Myeloid Leukemia~2.0 (for ~30% apoptosis)[2]
K562Human Chronic Myeloid Leukemia1.51[4]
HepG2Human Hepatocellular Carcinoma~3.6 ± 1.2[8]
A172Human Glioblastoma25 & 50 (doses used)[9]
U-118 MGHuman Glioblastoma25 & 50 (doses used)[9]
HBL, hmel1, M3Metastatic Melanoma0.53-1.03[10]
MCF-7, HT-29, AGSBreast, Colon, Gastric CancerNot specifiedInhibited by high-tomatine green tomato extracts[5]

Note: The experimental conditions and endpoints may vary between studies, affecting direct comparability of IC50 values.

Delving into the Molecular Mechanisms: Signaling Pathways of this compound-Induced Apoptosis

This compound triggers a cascade of molecular events leading to programmed cell death. The specific pathways activated can be cell-type dependent, highlighting the compound's intricate interaction with cellular machinery.

Caspase-Dependent Apoptosis

In many cancer cell types, this compound activates the caspase cascade, a hallmark of apoptosis.

  • Intrinsic (Mitochondrial) Pathway: this compound can induce depolarization of the mitochondrial membrane potential, leading to the release of cytochrome c.[1][3] This, in turn, activates caspase-9, which then activates executioner caspases like caspase-3.[1][3] The Bcl-2 family of proteins plays a crucial role, with this compound shown to increase the Bax/Bcl-2 ratio.[8][9]

  • Extrinsic (Death Receptor) Pathway: Evidence suggests that this compound can also activate the extrinsic pathway, as demonstrated by the activation of caspase-8.[1][3] This pathway is typically initiated by the binding of ligands to death receptors on the cell surface.

Tomatine_Caspase_Independent_Apoptosis cluster_mito Mitochondrial Events cluster_nucleus Nuclear Events This compound α-Tomatine Mitochondrion Mitochondrion This compound->Mitochondrion Survivin ↓ Survivin This compound->Survivin AIF_release AIF Release Mitochondrion->AIF_release AIF_translocation AIF Translocation AIF_release->AIF_translocation Nucleus Nucleus DNA_fragmentation DNA Fragmentation Nucleus->DNA_fragmentation AIF_translocation->Nucleus Apoptosis Apoptosis DNA_fragmentation->Apoptosis Survivin->Apoptosis Apoptosis_Validation_Workflow Start Cancer Cell Culture Treatment Treat with α-Tomatine (various concentrations and time points) Start->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV_PI Data_Analysis Data Analysis (IC50, % Apoptotic/Necrotic Cells) MTT_Assay->Data_Analysis AnnexinV_PI->Data_Analysis

References

A Comparative Guide to the In Vitro and In Vivo Effects of Tomatine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of tomatine, a glycoalkaloid found in tomatoes (Solanum lycopersicum). The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

I. Anticancer Effects

This compound has demonstrated significant anticancer activity in both laboratory settings and living organisms, primarily through the induction of apoptosis and inhibition of tumor growth.[1][2][3][4][5][6][7]

In Vitro Cytotoxicity

This compound exhibits dose-dependent cytotoxic effects on a wide range of human cancer cell lines.[1][2][8] Studies have shown its effectiveness against breast, colon, gastric, liver, prostate, and ovarian cancer cells.[1][2] For instance, in hepatocellular carcinoma (HepG2) cells, this compound treatment resulted in a significant reduction in cell viability.[1][2] The cytotoxic effect of this compound in HepG2 cells showed an IC50 of 43 μg/ml.[1][2] Furthermore, a dose range of 0.1–100 μg/ml of this compound has been shown to inhibit the growth of HepG2 cells by 46.3% to 89.2%.[1][2] In another study, α-tomatine demonstrated significant cytotoxic effects on human leukemia cancer cell lines HL60 and K562.[3]

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey FindingsReference
HepG2Hepatocellular CarcinomaIC50 of 43 μg/ml; 46.3-89.2% growth inhibition at 0.1-100 μg/ml.[1][2][1][2]
MCF-7Breast CancerStrongly inhibited by high-tomatine green tomato extracts.[8][8]
HT-29Colon CancerStrongly inhibited by high-tomatine green tomato extracts.[8][8]
AGSGastric CancerStrongly inhibited by high-tomatine green tomato extracts.[8][8]
HL60Human Myeloid LeukemiaSignificant cytotoxic effects; induced apoptosis.[3][3]
K562Human Myeloid LeukemiaSignificant cytotoxic effects; induced apoptosis.[3][3]
CT-26Mouse Colon CancerInduces about 50% lysis at 3.5 μM after 24h.[9][9]
Metastatic Melanoma Cell LinesMelanomaReduced cell viability by 50% at 0.5–1 μM.[10][10]

In Vivo Antitumor Activity

Animal studies have corroborated the in vitro anticancer findings. In a xenograft mouse model using HepG2 cells, intraperitoneal injections of this compound at 5 and 20 mg/kg body weight significantly reduced tumor size without causing major organ abnormalities or weight loss.[2] Similarly, α-tomatine significantly inhibited the growth of HL60 xenograft tumors in severe combined immunodeficiency (SCID) mice.[3][6] Long-term experiments in rainbow trout also demonstrated that dietary this compound (2000 ppm) reduced the incidence of liver tumors induced by a carcinogen.[1][2]

Table 2: In Vivo Antitumor Effects of this compound

Animal ModelCancer TypeThis compound DosageKey FindingsReference
NSG Mouse XenograftHepatocellular Carcinoma (HepG2)5 and 20 mg/kg (IP)Significantly reduced tumor size.[2][2]
SCID Mouse XenograftHuman Myeloid Leukemia (HL60)Not specifiedSignificantly inhibited tumor growth.[3][3]
Rainbow TroutLiver and Stomach Tumors2000 ppm (dietary)Reduced incidence of liver and stomach tumors by 41.3% and 36.3%, respectively.[8][8]
MiceMammary AdenocarcinomaNot specifiedShowed great antitumor potential.[2][2]
MiceProstate Cancer (PC-3)Not specifiedShowed great antitumor potential in subcutaneous and orthotopic xenografts.[2][2]

Signaling Pathways Involved in Anticancer Effects

This compound's anticancer activity is mediated through the modulation of several key signaling pathways. In vitro studies have shown that this compound induces apoptosis in cancer cells through both caspase-dependent and independent pathways.[2][3] In HepG2 cells, this compound treatment led to the activation of caspase-3 and -7, modulation of the Bcl-2 family proteins, and activation of p53.[1][2][4][5][7] It also increased intracellular reactive oxygen species (ROS) and cytosolic Ca2+ levels.[1][2][4][5][7][11] In leukemia cells, α-tomatine induced apoptosis in a caspase-independent manner, triggering the release of apoptosis-inducing factor (AIF) from the mitochondria.[3] Furthermore, this compound has been shown to inhibit the ERK, PI3K/AKT, and NF-κB signaling pathways.[2]

Tomatine_Anticancer_Signaling cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus This compound This compound Receptors Receptors This compound->Receptors ROS ↑ ROS This compound->ROS Ca2 ↑ Cytosolic Ca2+ This compound->Ca2 p53 ↑ p53 Activation This compound->p53 PI3K_AKT PI3K/AKT Pathway Receptors->PI3K_AKT Inhibition ERK ERK Pathway Receptors->ERK Inhibition NF_kB NF-κB Pathway Receptors->NF_kB Inhibition Bcl2_family Bcl-2 Family Modulation ROS->Bcl2_family Ca2->Bcl2_family AIF_release AIF Release Bcl2_family->AIF_release Caspases Caspase Activation (Caspase-3, -7) Bcl2_family->Caspases Apoptosis Apoptosis AIF_release->Apoptosis p53->Bcl2_family Caspases->Apoptosis

Caption: Signaling pathways modulated by this compound leading to cancer cell apoptosis.

II. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties.

In Vitro Anti-inflammatory Activity

In vitro studies using lipopolysaccharide (LPS)-activated macrophages have shown that α-tomatine can significantly suppress the production of pro-inflammatory cytokines.[12] This effect is associated with the attenuation of LPS-mediated nuclear translocation of NF-κB-p65 and the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2.[12]

In Vivo Anti-inflammatory Activity

In vivo experiments have demonstrated the anti-inflammatory potential of this compound. In rats, intramuscular or oral administration of this compound significantly inhibited carrageenan-induced paw edema in a dose-dependent manner.[13] The inhibitory effect was even more pronounced in adrenalectomized rats, suggesting a mechanism that is not solely dependent on adrenal steroidogenesis.[13] Furthermore, this compound administered subcutaneously to rats inhibited the formation of granulation tissue induced by carrageenan-impregnated cotton pellets.[13] In mice, this compound reduced the leakage of protein-bound dye into the peritoneal cavity, indicating a decrease in vascular permeability associated with inflammation.[13]

Table 3: In Vivo Anti-inflammatory Effects of this compound

Animal ModelMethod of InductionThis compound AdministrationKey FindingsReference
RatsCarrageenan-induced paw edema1-10 mg/kg (IM) or 15-30 mg/kg (oral)Significant dose-dependent inhibition of edema.[13][13]
Adrenalectomized RatsCarrageenan-induced paw edema0.5-10 mg/kgGreater inhibition of edema compared to intact rats.[13][13]
RatsCarrageenan-impregnated cotton pellets5 or 10 mg/kg/day for 7 days (SC)Significant, dose-dependent inhibition of granulation tissue formation.[13][13]
MiceAcidified saline-induced vascular permeability10 mg/kg (SC)Significantly decreased leakage of protein-bound dye.[13][13]

III. Antimicrobial Effects

This compound is known to possess antimicrobial properties, which are thought to be part of the tomato plant's natural defense mechanism.[8][14]

In Vitro Antimicrobial Activity

In vitro studies have shown that this compound exhibits inhibitory effects against a range of microorganisms. It has been reported to have antibiotic activity against various pathogens.[8] Acetonic extracts from tomato leaves, which are rich in this compound, have demonstrated significant antimicrobial activity against several phytopathogenic microorganisms, with Rhizoctonia solani being particularly susceptible.[15] this compound has also shown inhibitory effects against S. aureus.[16] The antifungal activity of α-tomatine has been observed against fungi such as Fusarium oxysporum and Phytophthora infestans.[17] The mechanism of its antimicrobial action is believed to involve the disruption of cellular membranes by forming complexes with sterols like cholesterol.[14]

Table 4: In Vitro Antimicrobial Activity of this compound

MicroorganismTypeKey FindingsReference
Rhizoctonia solaniFungusHighly susceptible to acetonic extracts of tomato leaves.[15][15]
Staphylococcus aureusBacteriumInhibitory effect.[16][16]
Fusarium oxysporumFungusAntifungal activity observed.[17][17]
Phytophthora infestansOomyceteRestricted in vitro growth.[17][17]
Colletotrichum truncatumFungus63% growth inhibition by this compound.[17][17]
Fusarium subglutinansFungus50% growth inhibition by this compound.[17][17]

IV. Experimental Protocols

This section provides an overview of the methodologies used in the cited studies.

In Vitro Cytotoxicity Assay (Resazurin Reduction Assay)

  • Cell Culture: Human cancer cells (e.g., HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[2][5][7]

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24 hours).[2][5][7]

  • Resazurin Addition: After treatment, a resazurin solution is added to each well, and the plates are incubated.

  • Measurement: The fluorescence or absorbance is measured using a microplate reader. The intensity is proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

in_vitro_cytotoxicity_workflow A 1. Culture Cancer Cells B 2. Seed Cells in 96-well Plates A->B C 3. Treat with this compound B->C D 4. Add Resazurin Solution C->D E 5. Incubate D->E F 6. Measure Fluorescence/Absorbance E->F G 7. Calculate Cell Viability & IC50 F->G

Caption: Workflow for in vitro cytotoxicity testing of this compound.

In Vivo Xenograft Mouse Model

  • Cell Implantation: Human cancer cells (e.g., HepG2) are subcutaneously or orthotopically injected into immunodeficient mice (e.g., NSG or SCID mice).[2][5][7]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives regular administrations of this compound (e.g., intraperitoneal injections), while the control group receives a vehicle.[2]

  • Monitoring: Tumor size and body weight are measured regularly throughout the experiment.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[3]

Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats are used.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Treatment: this compound or a vehicle is administered to the rats (e.g., intramuscularly or orally).[13]

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation.[13]

  • Measurement of Edema: Paw volume is measured at various time points after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

References

A Researcher's Guide to Navigating Batch-to-Batch Variability in Commercial Tomatine

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals utilizing tomatine in their research, understanding the inherent variability between different commercial batches is critical for ensuring experimental reproducibility and the reliability of study outcomes. This guide provides a comprehensive comparison of commercial this compound, offering experimental data on its composition, and details methodologies for assessing its purity and potency. We also present a comparative analysis with alternative compounds, solanine and digitonin, to aid in experimental design and interpretation.

Understanding the Composition of Commercial this compound

Commercial this compound is not a single, pure compound but rather a mixture of structurally related glycoalkaloids. The primary components are α-tomatine and dehydrothis compound . Furthermore, isomeric forms of both compounds can also be present. This inherent heterogeneity is a significant source of batch-to-batch variability and can influence the biological activity of the product.

Published analyses of commercial this compound samples have revealed the following typical composition:

ComponentApproximate Abundance (%)
α-Tomatine77.42 - 82.72
Dehydrothis compound12.62 - 17.03
α-Tomatine Isomer1.76 - 8.50
Dehydrothis compound Isomer0.32 - 1.46

Data compiled from studies analyzing multiple commercial and isolated this compound samples.

The purity specifications from various commercial suppliers also reflect a range rather than a precise value, further highlighting the potential for variability.

SupplierPurity Specification (by HPLC)
Supplier A (e.g., Sigma-Aldrich)≥95%
Supplier B (e.g., Chem-Impex)≥98%
Supplier C (e.g., TCI)min. 80.0 area%

It is crucial for researchers to be aware that the "this compound" they purchase is a mixture and that the precise ratio of its components can differ between suppliers and even between different lots from the same supplier.

Experimental Protocols for Quality Assessment

To mitigate the impact of batch-to-batch variability, it is essential to perform in-house quality control. Below are detailed protocols for assessing the purity and potency of commercial this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of the major components in a commercial this compound sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1 mg of the commercial this compound batch.

    • Dissolve the sample in 1 mL of a 1:1 (v/v) solution of methanol and water.

    • Vortex the solution until the this compound is fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B

      • 35-40 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 208 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to α-tomatine and dehydrothis compound based on retention times of reference standards.

    • Calculate the area percentage of each peak to determine the relative abundance of each component in the batch.

    • Compare the peak area percentages across different batches to assess variability.

Below is a workflow diagram for the HPLC-based purity assessment of commercial this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh 1mg this compound dissolve Dissolve in 1mL Methanol/Water weigh->dissolve vortex Vortex to Dissolve dissolve->vortex filter Filter (0.45um) vortex->filter inject Inject 10uL onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection (208nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Calculate Area % integrate->quantify compare Compare Batch Profiles quantify->compare

Caption: Workflow for HPLC Purity Assessment of this compound.

Potency Assessment via mTOR Signaling Inhibition Assay

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.[1] This protocol provides a method to assess the biological potency of different this compound batches by measuring their inhibitory effect on this pathway.

Methodology:

  • Cell Culture:

    • Culture a suitable cancer cell line with a constitutively active PI3K/Akt/mTOR pathway (e.g., PC-3, A549) in appropriate media.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of each this compound batch in DMSO.

    • Create a serial dilution of each this compound batch in cell culture media.

    • Treat the cells with the different concentrations of each this compound batch for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (a known mTOR inhibitor like rapamycin).

  • Western Blot Analysis:

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated S6 ribosomal protein (p-S6), a downstream target of mTOR, and total S6 as a loading control.

    • Incubate with the appropriate secondary antibodies.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • Normalize the p-S6 signal to the total S6 signal for each sample.

    • Calculate the percentage inhibition of S6 phosphorylation for each this compound concentration relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each this compound batch.

    • Compare the IC50 values between batches to assess for variations in potency.

The following diagram illustrates the experimental workflow for assessing the potency of this compound.

cluster_cell_culture Cell Culture cluster_treatment This compound Treatment cluster_western_blot Western Blot cluster_data_analysis Data Analysis culture Culture Cancer Cells seed Seed in 96-well Plate culture->seed prepare Prepare this compound Dilutions seed->prepare treat Treat Cells (24h) prepare->treat lyse Lyse Cells treat->lyse sds SDS-PAGE & Transfer lyse->sds probe Probe for p-S6/Total S6 sds->probe develop Develop & Quantify probe->develop normalize Normalize p-S6 to Total S6 develop->normalize calculate Calculate % Inhibition normalize->calculate determine Determine IC50 calculate->determine

Caption: Workflow for this compound Potency Assessment.

Comparative Analysis with Alternatives

For certain applications, researchers may consider using alternative compounds to this compound. Here, we compare this compound with two such alternatives: solanine and digitonin.

FeatureThis compoundSolanineDigitonin
Class GlycoalkaloidGlycoalkaloidSteroid saponin
Source Tomato plantsPotato plantsDigitalis purpurea
Primary MoA Membrane disruption, mTOR pathway inhibitionMembrane disruption, Acetylcholinesterase inhibitionMembrane permeabilization (cholesterol-dependent)
Relative Toxicity Generally considered less toxic to mammals than solanine.[2]More toxic to mammals than this compound.[2]High cytotoxicity.

Performance Comparison:

  • Solanine: As a structurally similar glycoalkaloid, solanine can also disrupt cell membranes. However, its higher toxicity in mammals may be a limiting factor for certain in vivo studies.[2]

  • Digitonin: Digitonin is a potent membrane-permeabilizing agent that acts by complexing with membrane cholesterol.[3] While effective for cell permeabilization assays, its mechanism is more specific to cholesterol-rich membranes compared to the broader membrane-disrupting activity of this compound.[2][3]

This compound and the PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to exert its anti-proliferative effects, at least in part, by inhibiting the PI3K/Akt/mTOR signaling cascade.[1][4] This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the key components of this pathway and the likely point of inhibition by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Transcription Gene Transcription (Cell Growth, Proliferation) S6K1->Transcription eIF4EBP1->Transcription Inhibition This compound This compound This compound->PI3K Inhibition

Caption: this compound's Inhibition of the PI3K/Akt/mTOR Pathway.

The batch-to-batch variability of commercial this compound presents a significant challenge for researchers. This guide provides the necessary tools to understand, assess, and mitigate this variability. By implementing rigorous in-house quality control using the provided protocols, researchers can ensure the consistency and reliability of their experimental results. Furthermore, the comparative data on alternative compounds and the detailed signaling pathway information will aid in the design of more robust and well-controlled studies.

References

Validating α-Tomatine as a Biomarker for Tomato Plant Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to α-Tomatine

α-Tomatine is a steroidal glycoalkaloid naturally produced by the tomato plant (Solanum lycopersicum). It is a key component of the plant's pre-formed chemical defense system, exhibiting fungicidal, antimicrobial, and insecticidal properties. This compound is found in all tissues of the tomato plant but is most concentrated in leaves, stems, and immature green fruits. As the fruit ripens, the concentration of α-tomatine decreases significantly as it is metabolized into non-toxic compounds like esculeoside A.

The primary mechanism of α-tomatine's defensive action involves the disruption of cell membranes by forming complexes with 3-β-hydroxy sterols, such as cholesterol, leading to membrane leakage and cell death in invading pathogens. Given its direct role in plant defense, α-tomatine has been proposed as a potential biomarker for identifying disease-resistant tomato cultivars. This guide provides a critical evaluation of its validity as a biomarker, compares it with alternative methods, and presents the experimental data and protocols necessary for its assessment.

Quantitative Analysis of Tomatine in Resistant vs. Susceptible Cultivars

The core principle behind using this compound as a biomarker is that higher constitutive or induced levels of the compound should correlate with enhanced resistance to pathogens. However, experimental evidence presents a complex picture.

A study involving near-isogenic tomato lines—'Improved Pearson' (IP), susceptible to races 1 and 2 of Fusarium oxysporum f. sp. lycopersici, and 'Pearson VF-11' (VF), resistant to race 1 but susceptible to race 2—provided key insights. Researchers measured this compound concentrations in the xylem fluid after inoculation.

Key Findings:

  • Prior to treatment, both the resistant and susceptible lines had similar baseline this compound levels.

  • In the susceptible IP line, this compound levels did not increase after inoculation with either race of the pathogen.

  • In the VF line, this compound concentrations increased to fungitoxic levels two days after inoculation, regardless of whether it was the resistant combination (VF/race 1) or the susceptible one (VF/race 2).

These results suggest that while this compound production can be induced by pathogen challenge, the final concentration is not a simple or direct predictor of resistance to Fusarium oxysporum. The study concluded that this compound is likely not the primary determinant of resistance in this specific interaction but may be part of a broader, sequential defense response. In other studies, no clear correlation was found between high root this compound levels and resistance to the nematode Meloidogyne incognita.

Cultivar CombinationPathogenResistance OutcomeBaseline this compound (Xylem Fluid)Post-Inoculation this compound (Xylem Fluid)Reference
Improved Pearson (IP) F. oxysporum Race 1Susceptible~3 x 10⁻⁴ MNo significant change
Improved Pearson (IP) F. oxysporum Race 2Susceptible~3 x 10⁻⁴ MNo significant change
Pearson VF-11 (VF) F. oxysporum Race 1Resistant ~3 x 10⁻⁴ MIncreased to ~10⁻³ M
Pearson VF-11 (VF) F. oxysporum Race 2Susceptible~3 x 10⁻⁴ MIncreased to ~10⁻³ M

Table 1: Comparison of this compound concentrations in near-isogenic tomato lines following infection with Fusarium oxysporum. Data is based on the findings of Smith and MacHardy (1982).

Comparison with Alternative Biomarkers

While this compound provides a measure of a plant's chemical defense potential, other types of biomarkers, particularly molecular markers, are now more widely used in breeding programs for their precision and reliability.

Biomarker TypeDescriptionAdvantagesDisadvantages
α-Tomatine (Metabolite) A pre-formed glycoalkaloid with broad-spectrum antimicrobial and insecticidal activity.Directly measures a functional defense compound; concentration can be quantified.Levels are influenced by plant age, tissue type, and environmental conditions; not always correlated with resistance outcome.
Molecular Markers (DNA-based) DNA sequences (e.g., SNPs, SCARs, CAPS) linked to specific resistance genes (Ty, Ve, I2, Pto, Sw-5, etc.).Highly specific and reliable; stable across different environments and developmental stages; allows for early selection in breeding (Marker-Assisted Selection).Indirectly measures resistance potential (presence of a gene); requires knowledge of specific resistance genes and markers.
Other Defense Metabolites Compounds like phenolics, phytoalexins, and other alkaloids that are synthesized in response to pathogen attack.Can provide a broader picture of the plant's defense response; may reveal novel resistance mechanisms.Often requires advanced analytical techniques (metabolomics); the role of individual compounds as definitive biomarkers may not be established.

Table 2: Objective comparison of α-tomatine with alternative biomarkers for tomato plant resistance.

Experimental Protocols

Protocol 1: Extraction and Quantification of α-Tomatine from Tomato Leaves via HPLC-UV

This protocol provides a standardized method for determining α-tomatine concentrations in tomato plant tissue.

1. Materials and Reagents:

  • Tomato leaf tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Extraction Solvent: 80% Methanol, 2% Acetic Acid in ultrapure water

  • Wash Solvent: n-Hexane

  • Mobile Phase: Acetonitrile and 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0

  • α-Tomatine standard (Sigma-Aldrich or equivalent)

  • Mortar and pestle or tissue homogenizer

  • Centrifuge tubes (15 mL or 50 mL)

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • HPLC vials

  • HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Sample Preparation:

  • Harvest 100-500 mg of fresh tomato leaf tissue. For freeze-dried tissue, use 20-100 mg.

  • Immediately flash-freeze the fresh tissue in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

3. Extraction:

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 10 mL of extraction solvent per 100 mg of dry weight equivalent.

  • Vortex vigorously for 1 minute, then place the tube in a sonicator bath for 20 minutes at room temperature.

  • Centrifuge the mixture at 4,000 x g for 15 minutes.

  • Carefully collect the supernatant (the liquid extract).

  • To remove lipids, add an equal volume of n-hexane to the supernatant, vortex for 30 seconds, and let the phases separate. Discard the upper hexane layer. Repeat this wash step.

4. HPLC Analysis:

  • Filter the final aqueous extract through a 0.45 µm syringe filter into an HPLC vial.

  • Set the HPLC-UV detector to a wavelength of 205 nm.

  • Use a C18 column maintained at 25°C.

  • Prepare a mobile phase gradient (e.g., starting with 20% acetonitrile and increasing to 70% over 20 minutes) at a flow rate of 1.0 mL/min.

  • Inject 10-20 µL of the filtered sample onto the column.

5. Quantification:

  • Prepare a standard curve by dissolving the α-tomatine standard in the mobile phase to create a series of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Run the standards on the HPLC under the same conditions as the samples.

  • Plot the peak area against the concentration for the standards to generate a linear regression curve.

  • Calculate the concentration of α-tomatine in the samples by comparing their peak areas to the standard curve. Express the final concentration as mg per g of fresh or dry weight of the tissue.

Signaling Pathways and Regulatory Networks

The production of α-tomatine is not static; it is regulated by a complex interplay of plant hormones, primarily jasmonic acid (JA), a defense-related hormone, and gibberellin (GA), a growth-related hormone. This balance allows the plant to allocate resources to either growth or defense as needed.

Figure 1: JA and GA signaling crosstalk in regulating α-tomatine.

This diagram illustrates that pathogen attack induces jasmonic acid (JA) synthesis. The JA receptor COI1 then promotes the degradation of JAZ repressor proteins. This degradation releases the transcription factor MYC2, which activates the expression of Glycoalkaloid Metabolism (GAME) genes responsible for α-tomatine biosynthesis. Conversely, gibberellin (GA) signaling promotes growth by causing the degradation of DELLA proteins. DELLA proteins can stabilize JAZ repressors, so high GA levels lead to less stable JAZ, indirectly promoting defense. This crosstalk demonstrates how the plant balances growth and defense priorities.

Biomarker_Validation_Workflow Experimental Workflow for Biomarker Validation cluster_setup 1. Experimental Setup cluster_challenge 2. Pathogen Challenge cluster_analysis 3. Analysis cluster_validation 4. Validation Cultivars Select Resistant & Susceptible Cultivars Growth Grow Plants under Controlled Conditions Cultivars->Growth Pathogen_Prep Prepare Pathogen Inoculum Inoculation Inoculate Plants (and Mock Controls) Pathogen_Prep->Inoculation Growth->Inoculation Sampling Collect Tissue Samples at Time Points Inoculation->Sampling Disease_Score Assess Disease Severity Inoculation->Disease_Score Extraction Extract α-Tomatine from Samples Sampling->Extraction Quantification Quantify this compound (e.g., HPLC) Extraction->Quantification Correlation Correlate this compound Levels with Resistance? Quantification->Correlation Disease_Score->Correlation

Figure 2: Workflow for validating this compound as a resistance biomarker.

Conclusion

α-Tomatine is unequivocally a vital component of the tomato's innate defense system. Its concentration is dynamically regulated and can increase in response to pathogen attack. However, its validation as a reliable and universal biomarker for disease resistance is questionable. Studies show that a direct, consistent correlation between α-tomatine levels and the resistance outcome across different pathogens and tomato cultivars is not always present. The complexity of plant-pathogen interactions means that resistance is often governed by multiple factors, including specific resistance genes, other metabolic pathways, and structural defenses.

For high-precision breeding and research applications, molecular markers linked to specific resistance genes currently offer a more robust and predictable tool for selecting resistant phenotypes. While this compound quantification can provide valuable insights into the plant's physiological and defense status, it is best utilized as part of a multi-faceted approach, combining metabolomic data with genetic and phenotypic analyses, rather than as a standalone predictive biomarker.

Comparative Transcriptomics of Tomatine-Treated vs. Untreated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular effects of bioactive compounds like α-tomatine is crucial for evaluating their therapeutic potential. This guide provides an objective comparison of the transcriptomic changes observed in cells treated with α-tomatine versus untreated controls, supported by experimental data from published studies.

α-Tomatine, a glycoalkaloid found in tomatoes, has garnered interest for its potential anti-cancer, anti-inflammatory, and immunomodulatory properties.[1] Transcriptomic analysis, which examines the full range of messenger RNA molecules in a cell, offers a powerful lens through which to view the cellular response to tomatine. This guide synthesizes findings from key studies to illuminate the genetic and signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on gene expression changes in human cell lines upon treatment with α-tomatine or its aglycone, tomatidine.

Table 1: Differential Gene Expression in Caco-2 Cells Treated with α-Tomatine (qPCR Analysis)

Data synthesized from a study investigating the effects of pure α-tomatine on human colorectal adenocarcinoma (Caco-2) cells.[1]

GeneBiological PathwayConcentration (µg/mL)Exposure Time (hours)Fold Change vs. Control
Upregulated Genes
TNF-αCytokine-Mediated Signaling2, 20, 601Increased
TNF-αCytokine-Mediated Signaling2, 20, 604Increased
PCNACell Cycle2, 20, 601Increased
Downregulated Genes
CLDN4Tight Junctions2, 20, 604Decreased
OCLN2Tight Junctions2, 20, 601Decreased
OCLN2Tight Junctions2, 20, 604Decreased
No Significant Change
CDKN1ACell Cycle2, 20, 601No significant change
LDLRCholesterol/Sterol Biosynthesis2, 20, 601, 4No significant change
NR2F2Lipid Metabolism2, 20, 601, 4No significant change
SGLT1Glucose and Amino Acid Uptake2, 20, 601, 4No significant change
PAT1Glucose and Amino Acid Uptake2, 20, 601, 4No significant change
CASP-3Apoptosis2, 20, 601, 4No significant change
BMFApoptosis2, 20, 601, 4No significant change
KLF6Apoptosis2, 20, 601, 4No significant change
IL-8Cytokine-Mediated Signaling2, 20, 601, 4No significant change
IL1βCytokine-Mediated Signaling2, 20, 601, 4No significant change
TSLPCytokine-Mediated Signaling2, 20, 601, 4No significant change

Table 2: Altered Signaling Pathways in 85As2 Human Gastric Cancer Cells Treated with Tomatidine (Microarray Analysis)

Findings from a study on the effects of tomatidine, the aglycone of α-tomatine, on human gastric cancer cells. The study identified the Type I Interferon signaling pathway as being significantly modulated.

Signaling PathwayKey Modulated Genes (mRNA)Effect
Type I Interferon SignalingIFI27, and other Interferon-Stimulated Genes (ISGs)Altered Expression

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on the key experiments cited in this guide.

Gene Expression Analysis in Caco-2 Cells via qPCR[1]
  • Cell Culture: Human Caco-2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.

  • This compound Treatment: Pure α-tomatine was dissolved in DMSO and added to the cell culture medium at final concentrations of 2, 20, and 60 µg/mL. Control cells were treated with DMSO alone. Cells were exposed for 1 and 4 hours.

  • RNA Extraction: Total RNA was isolated from the treated and untreated cells using a suitable RNA extraction kit following the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): qPCR was performed using gene-specific primers for the target genes (TNF-α, PCNA, CLDN4, OCLN2, etc.) and a reference gene for normalization. The relative gene expression was calculated using the comparative Ct method.

Microarray Analysis of Tomatidine-Treated Gastric Cancer Cells

This protocol is a generalized representation based on the description of a microarray experiment performed on human gastric cancer-derived 85As2 cells treated with tomatidine.

  • Cell Culture and Treatment: 85As2 human gastric cancer cells were cultured under standard conditions. Cells were treated with tomatidine at a specified concentration and for a defined period.

  • RNA Extraction and Quality Control: Total RNA was extracted from treated and control cells. RNA quality and integrity were assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • cDNA Labeling and Hybridization: High-quality RNA was reverse transcribed into cDNA, which was then labeled with a fluorescent dye. The labeled cDNA was hybridized to a microarray chip containing probes for thousands of genes.

  • Microarray Scanning and Data Acquisition: The microarray chip was scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

  • Data Analysis: The raw data was normalized to remove technical variations. Differentially expressed genes between the tomatidine-treated and control groups were identified based on fold change and statistical significance (p-value). Pathway analysis was then performed to identify the biological pathways enriched with the differentially expressed genes.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound can aid in understanding its mechanism of action.

Tomatine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Membrane_Interaction Membrane Interaction This compound->Membrane_Interaction Binds to membrane components Signaling_Cascade Intracellular Signaling Cascade Membrane_Interaction->Signaling_Cascade Initiates NF_kB_Pathway NF-κB Pathway Signaling_Cascade->NF_kB_Pathway Activates Gene_Expression Gene Expression Modulation NF_kB_Pathway->Gene_Expression TNFa TNF-α Gene_Expression->TNFa Upregulates CLDN4 CLDN4 Gene_Expression->CLDN4 Downregulates OCLN2 OCLN2 Gene_Expression->OCLN2 Downregulates

Caption: Putative signaling pathway of α-tomatine in intestinal epithelial cells.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Caco-2) Treatment Treatment with α-Tomatine vs. Untreated Control Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC Analysis Transcriptomic Analysis QC->Analysis qPCR Targeted Gene Analysis (qPCR) Analysis->qPCR Targeted Microarray Whole Transcriptome (Microarray/RNA-seq) Analysis->Microarray Global Data_Analysis Data Analysis (Fold Change, p-value) qPCR->Data_Analysis Microarray->Data_Analysis Pathway_Analysis Pathway and Functional Analysis Data_Analysis->Pathway_Analysis

Caption: General workflow for comparative transcriptomic analysis.

References

Synergistic Effects of Tomatine and Its Derivatives with Therapeutic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The glycoalkaloid α-tomatine, found in tomatoes, and its aglycone derivative, tomatidine, have demonstrated significant potential in enhancing the efficacy of conventional therapeutic agents through synergistic interactions. This guide provides a comparative analysis of the synergistic effects of tomatine and tomatidine with various compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Anticancer Synergism

The combination of α-tomatine and tomatidine with chemotherapeutic drugs has shown promising results in various cancer models. These combinations often lead to enhanced apoptosis (programmed cell death) and inhibition of tumor growth at lower, less toxic concentrations of the conventional drugs.

Table 1: Synergistic Effects of this compound/Tomatidine with Anticancer Agents

CombinationCancer ModelKey Synergistic OutcomesMechanism of Action
α-Tomatine + Paclitaxel Androgen-independent human prostate cancer (PC-3 cells)- Significantly decreased cell viability.[1][2] - Increased percentage of apoptotic cells.[1][2] - Complete suppression of subcutaneous tumor growth in a mouse xenograft model.[2]- Inhibition of PI3K/Akt pro-survival signaling.[1][2] - Increased expression of pro-apoptotic protein BAD.[1][2] - Decreased expression of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2]
α-Tomatine + Curcumin Human prostate cancer (PC-3 cells)- Synergistically inhibited cell growth.[3][4] - Synergistically induced apoptosis.[3][4] - More potent inhibition of PC-3 tumor growth in SCID mice than either agent alone.[3]- Synergistic inhibition of NF-κB activity.[3] - Potent decrease in the expression of Bcl-2.[3] - Strong decreases in the levels of phospho-Akt and phosphor-ERK1/2.[3]
α-Tomatine + Doxorubicin Solid Ehrlich tumor in mice- Synergistic effect on slowing tumor growth.[5] - Significantly prolonged the survival of tumor-bearing mice.[5]- Potential blockade of P-gp efflux transporter and disruption of cell membrane cholesterol.[5]
Tomatidine + Cisplatin Acute Myeloid Leukemia (AML) cells (FLT3-ITD+)- Significant decrease in cell viability compared to single treatments.[6] - Mild synergistic effect observed in combination index analysis.[6] - Increased apoptosis by up to 50% in combination.[6]- Upregulation of pro-apoptotic cleaved-PARP.[6] - Downregulation of Caspase-3.[6]
Antimicrobial Synergism

Tomatidine has been shown to potentiate the activity of several antibiotics against both standard and clinical bacterial isolates, offering a potential strategy to combat antibiotic resistance.

Table 2: Synergistic Effects of Tomatidine with Antibiotics

CombinationBacterial Strain(s)Key Synergistic Outcomes
Tomatidine + Gentamicin Staphylococcus aureus (standard and clinical strains)- Synergistic effect observed.[7]
Tomatidine + Ampicillin Enterococcus faecalis (standard strain)- Synergistic effect observed.[7]
Tomatidine + Cefepime Pseudomonas aeruginosa (standard and clinical strains)- Synergistic effect observed.[7]
Tomatidine + Ciprofloxacin Pseudomonas aeruginosa (standard strain)- Synergistic effect observed.[7]
Tomatidine + Aminoglycosides Multiresistant Staphylococcus aureus- Specifically potentiated the inhibitory effect of aminoglycosides.[8] - Strong bactericidal activity revealed by killing kinetics.[8]

Experimental Protocols

Cell Viability and Synergy Assessment in Cancer Cells

1. Cell Culture:

  • Human prostate cancer cells (PC-3) or Acute Myeloid Leukemia (AML) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. MTT Assay for Cell Viability:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • Cells are treated with varying concentrations of α-tomatine/tomatidine, the combination drug (e.g., paclitaxel, curcumin, cisplatin), or the combination of both.

  • After a specified incubation period (e.g., 24-72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cells are treated as described for the cell viability assay.

  • After treatment, cells are harvested and washed with PBS.

  • Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

4. Western Blot Analysis for Protein Expression:

  • Treated cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, BAD, PARP, Caspase-3).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Combination Index (CI) Analysis:

  • The synergistic, additive, or antagonistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.

  • CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

cluster_invitro In Vitro Synergy Assessment culture Cell Culture treat Drug Treatment (Single & Combination) culture->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Apoptosis) treat->flow wb Western Blot (Protein Expression) treat->wb ci Combination Index Analysis mtt->ci cluster_antimicrobial Antimicrobial Synergy Protocol mic_a Determine MIC (Antibiotic) checkerboard Checkerboard Assay (Combination Dilutions) mic_a->checkerboard mic_b Determine MIC (Tomatidine) mic_b->checkerboard inoculate Bacterial Inoculation checkerboard->inoculate incubate Incubation inoculate->incubate fici Calculate FICI incubate->fici result Interpret Synergy (FICI ≤ 0.5) fici->result cluster_pathway PI3K/Akt Signaling in Apoptosis This compound α-Tomatine + Paclitaxel pi3k PI3K This compound->pi3k inhibits akt Akt pi3k->akt activates bad BAD akt->bad inhibits bcl2 Bcl-2 / Bcl-xL akt->bcl2 activates apoptosis Apoptosis bad->apoptosis promotes bcl2->apoptosis inhibits

References

Safety Operating Guide

Proper Disposal Procedures for Tomatine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Tomatine in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.

This compound Safety and Hazard Profile

This compound is classified as a hazardous substance, and it is imperative to handle it with appropriate care. Below is a summary of its key hazard information.

Hazard Classification Details Source
GHS Classification Acute Toxicity, Oral (Category 4)[1][2][3]
Signal Word Warning[1][2][3]
Hazard Statement H302: Harmful if swallowed[1][2][3][4]
Precautionary Statement P501: Dispose of contents/container in accordance with local regulations[2][3][5]
Acute Toxicity Data Oral LD50 (mouse): 500 mg/kg[3]
Intraperitoneal LD50 (mouse): 25 mg/kg[3]
Subcutaneous LD50 (mouse): 1 g/kg[3]

Step-by-Step Disposal Protocol for this compound Waste

Specific chemical neutralization protocols for this compound are not detailed in standard safety data sheets. Therefore, the primary method of disposal involves treating it as hazardous chemical waste. Adherence to your institution's Environmental Health & Safety (EHS) guidelines and local regulations is mandatory.

Step 1: Waste Identification and Segregation

  • Identify Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired pure this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

  • Segregate Waste: Do not mix this compound waste with non-hazardous waste.[6] Keep it separate from other chemical waste streams unless specifically permitted by your institution's EHS department.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Place contaminated solids (gloves, paper towels, etc.) and empty this compound containers into a designated, sealable, and clearly labeled hazardous waste bag or container.[7]

    • The container should be robust and leak-proof.

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a dedicated, shatter-resistant, and sealable waste container (e.g., a labeled carboy).

    • Ensure the container is compatible with the solvents used.

  • Sharps Waste:

    • Any sharps (needles, scalpels) contaminated with this compound must be disposed of in an appropriate, puncture-proof sharps container designated for chemically contaminated sharps.

Step 3: Labeling Hazardous Waste

  • Label Immediately: Label the waste container as soon as you begin adding waste.

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (and any other chemical constituents in the waste).

    • The approximate concentration and volume.

    • The date accumulation started.

    • Relevant hazard information (e.g., "Toxic").

Step 4: Storage of Waste in the Laboratory

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Safe Location: The storage area should be away from general traffic, sinks, and floor drains to prevent accidental release.[8] The container must be kept closed except when adding waste.

  • Secondary Containment: It is best practice to keep liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Arranging for Final Disposal

  • Contact EHS: Follow your institution's established procedures to request a hazardous waste pickup from the Environmental Health & Safety (EHS) department or a contracted waste management company.

  • Do Not Dispose Down the Drain: Never pour this compound solutions down the sink or dispose of solid this compound waste in the regular trash.[8] This can harm aquatic life and is a regulatory violation.[8]

Experimental Workflow & Disposal Pathway

The following diagram illustrates the decision-making process and procedural flow for handling and disposing of this compound in a laboratory setting.

Tomatine_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs Waste Management & Disposal start Experiment Using this compound gen_waste Generate this compound-Contaminated Waste start->gen_waste is_liquid Is the waste liquid? gen_waste->is_liquid collect_liquid Collect in a labeled, sealed liquid waste container is_liquid->collect_liquid Yes collect_solid Collect in a labeled, sealed solid waste container is_liquid->collect_solid No store_waste Store waste in designated Satellite Accumulation Area with secondary containment collect_liquid->store_waste collect_solid->store_waste request_pickup Request Waste Pickup (Follow Institutional Protocol) store_waste->request_pickup ehs_pickup EHS / Certified Waste Handler Picks Up Waste request_pickup->ehs_pickup final_disposal Final Disposal at a Licensed Treatment, Storage, and Disposal Facility (TSDF) ehs_pickup->final_disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

By adhering to these procedures, researchers can ensure that this compound is managed safely and disposed of in an environmentally responsible and compliant manner. Always consult your specific institutional guidelines and Safety Data Sheets for the most accurate and detailed information.

References

Personal protective equipment for handling Tomatine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tomatine

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the glycoalkaloid this compound, including detailed operational and disposal plans to foster a secure laboratory environment.

Hazard Identification and Precautionary Measures

This compound is classified as harmful if swallowed.[1] Symptoms of poisoning may manifest several hours after exposure, necessitating medical observation for at least 48 hours if an incident occurs.[2]

Key Precautionary Steps:

  • Wash hands and face thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]

  • Avoid the formation and inhalation of dust or aerosols.[1][3]

  • Handle in a well-ventilated area.[3]

  • Store in a tightly sealed container in a cool, dry, and dark place.[3]

Personal Protective Equipment (PPE)

While specific PPE requirements for this compound are not fully detailed in the available safety data sheets, the following standard laboratory PPE is recommended for handling powdered chemical compounds of this nature.

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and properly removed and discarded after handling.[3]

  • Body Protection: A laboratory coat or a chemical-resistant apron should be worn.[4] For tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is recommended.[4]

Operational Plan for Handling this compound

This section outlines a step-by-step procedure for the safe handling of this compound from receipt to experimental use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Log the compound into the chemical inventory.

  • Store in a designated, clearly labeled, and well-ventilated area away from incompatible materials. Recommended storage temperature for the powder is -20°C.[1]

2. Preparation for Experimental Use:

  • Work within a chemical fume hood to minimize inhalation exposure.

  • Before weighing, ensure all necessary PPE is correctly worn.

  • Use a dedicated and clean spatula for transferring the powder.

  • To minimize dust, do not pour the powder directly.

3. Dissolving this compound:

  • This compound's solubility in water is pH-dependent.[6]

  • Common solvents for extraction and experimental use include acidic aqueous solutions or organic solvents such as methanol, acetonitrile-methanol, methanol/chloroform, or tetrahydrofuran.[6][7]

  • Add the solvent to the weighed this compound powder slowly to avoid splashing.

4. Post-Experiment Handling:

  • Decontaminate all surfaces and equipment used for handling this compound.

  • Segregate all waste materials for proper disposal.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound powder, contaminated gloves, weighing papers, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not discharge to sewer systems.[3]

  • Contaminated Labware: Disposable labware should be placed in the solid waste container. Reusable glassware must be decontaminated before washing.

2. Disposal Procedure:

  • All waste must be disposed of through a licensed chemical waste disposal company.[3]

  • Ensure that all waste containers are properly sealed and labeled with the contents and associated hazards.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₅₀H₈₃NO₂₁[1]
Molecular Weight 1034.19 g/mol [1]
Acute Oral Toxicity (LD50) in Mice Varies by study; reported as potentially low toxicity when ingested.[9][10]
Intravenous Toxicity (LD50) in Rats 18 mg/kg[10]

Note on Toxicity: While the oral LD50 in mice is not consistently reported, it is generally considered to have lower toxicity when ingested compared to other glycoalkaloids due to poor absorption.[10][11] However, it is still classified as harmful if swallowed and should be handled with care.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.

Tomatine_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS and SOPs B Don Appropriate PPE A->B C Weigh this compound in Fume Hood B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area & Equipment E->F J Spill or Exposure? E->J G Segregate Waste F->G H Label & Store Waste for Pickup G->H I Dispose via Licensed Contractor H->I J->F No K Follow Emergency Procedures J->K Yes L Seek Medical Attention K->L

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.